Trimethoxysilane
Beschreibung
Eigenschaften
InChI |
InChI=1S/C3H9O3Si/c1-4-7(5-2)6-3/h1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJJKWKADRNWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027482, DTXSID501338920 | |
| Record name | Trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxysilyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501338920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trimethoxysilane appears as a colorless liquid. Slightly soluble in water and denser than water. Hence floats on water. Very toxic by ingestion, inhalation or skin absorption. May also be corrosive to skin and eyes., Liquid, A colorless liquid; [CAMEO] | |
| Record name | TRIMETHOXYSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12878 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silane, trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7604 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
84 °C | |
| Record name | Trimethoxy silane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Hydrolyzes rapidly in water | |
| Record name | Trimethoxy silane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.860 g/cu cm at 20 °C | |
| Record name | Trimethoxy silane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
76.0 [mmHg], 76 mm Hg at 25 °C (ext) | |
| Record name | Trimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7604 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Trimethoxy silane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
2487-90-3, 99702-90-6 | |
| Record name | TRIMETHOXYSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12878 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trimethoxy silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethoxysilane | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/trimethoxysilane-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Silane, trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxysilyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501338920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1J39XPF91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethoxy silane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-115 °C | |
| Record name | Trimethoxy silane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Trimethoxysilane hydrolysis and condensation mechanism
An In-depth Technical Guide on the Hydrolysis and Condensation Mechanism of Trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TMS) and its organo-functionalized derivatives are fundamental precursors in the sol-gel process, a versatile method for synthesizing inorganic and hybrid materials. The process relies on two key reactions: the hydrolysis of the methoxy groups and the subsequent condensation of the resulting silanol groups to form a siloxane (Si-O-Si) network. A thorough understanding of these mechanisms is critical for controlling the final material's structure, properties, and performance, which is of paramount importance in fields like drug delivery, surface modification, and the creation of advanced biomaterials.
This technical guide provides a comprehensive overview of the core chemical mechanisms governing the hydrolysis and condensation of this compound. It details the reaction pathways, influencing factors, quantitative kinetic data, and experimental protocols for analysis, offering a foundational understanding for professionals in research and development.
Core Mechanisms: Hydrolysis and Condensation
The transformation of this compound from a monomer into a cross-linked polysiloxane network is a two-stage process. These reactions are often concurrent and reversible, and their relative rates dictate the structure of the final product.[1]
2.1 Hydrolysis
Hydrolysis is the initial step where the methoxy groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water. This reaction proceeds stepwise, producing partially and fully hydrolyzed species (silanols) and releasing methanol as a byproduct.
Overall Hydrolysis Reaction: R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH
The reaction is catalyzed by either an acid or a base.[1][2] The rate minimum for hydrolysis occurs at approximately pH 7.[3]
2.1.1 Acid-Catalyzed Hydrolysis Mechanism Under acidic conditions, a hydronium ion (H₃O⁺) protonates the oxygen atom of a methoxy group, making it a better leaving group (methanol). This is followed by a nucleophilic attack on the silicon atom by a water molecule.[1][2] This mechanism typically involves an Sₙ2-type transition state.[4] Acid-catalyzed hydrolysis is generally faster than the subsequent condensation reaction, leading to the rapid formation of silanols.[1][5] This tends to produce more linear, less-branched polymeric structures.[1]
Caption: Acid-catalyzed hydrolysis of this compound.
2.1.2 Base-Catalyzed Hydrolysis Mechanism In basic conditions, a hydroxide ion (OH⁻) acts as a strong nucleophile, directly attacking the electron-deficient silicon atom.[1] This leads to the formation of a pentacoordinate silicon intermediate or transition state, followed by the cleavage of the Si-O bond and the release of a methoxide anion (CH₃O⁻), which is then protonated by water to form methanol.[2][3]
Caption: Base-catalyzed hydrolysis of this compound.
2.2 Condensation
Condensation involves the reaction of silanol groups to form stable siloxane bonds (Si-O-Si), which builds the polymeric network. This can occur between two silanol groups (releasing water) or between a silanol group and a methoxy group (releasing methanol).[1] The rate minimum for condensation occurs around pH 4.[3]
Water-producing condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
Alcohol-producing condensation: ≡Si-OH + CH₃O-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH
2.2.1 Acid-Catalyzed Condensation Mechanism Under acidic conditions (pH < 4), a silanol group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a neutral silanol.[2] This mechanism favors the reaction between monomers and the ends of growing chains, which generally results in more linear or randomly branched polymers.[1]
2.2.2 Base-Catalyzed Condensation Mechanism Under basic or neutral conditions (pH > 4), a silanol group is deprotonated to form a highly nucleophilic silanolate anion (≡Si-O⁻).[2] This anion then attacks a neutral silanol or an unhydrolyzed monomer.[3] This process is generally faster than hydrolysis under the same conditions and favors cluster-cluster aggregation, leading to more compact, highly branched, and particulate structures.[1]
Caption: Catalyzed condensation pathways for silanols.
Factors Influencing Reaction Kinetics
The rates of hydrolysis and condensation are highly dependent on several experimental parameters.[6]
-
pH (Catalyst): This is the most critical factor. Acidic conditions (pH < 4) accelerate hydrolysis but slow condensation, while basic conditions (pH > 4) significantly promote condensation, which can occur concurrently with or even faster than hydrolysis.[1][5][7] Neutral conditions result in the slowest reaction rates for both processes.[7]
-
Water-to-Silane Ratio (Rw): Stoichiometrically, a molar ratio of 3.0 is required for complete hydrolysis of a this compound. However, the ratio significantly impacts the reaction equilibrium and kinetics. Higher Rw values generally favor hydrolysis and can influence the final structure of the network.[4]
-
Solvent: The type and concentration of solvent affect the solubility of reactants and the stability of intermediates. Protic solvents like ethanol can participate in the reactions (e.g., esterification, the reverse of hydrolysis) and may delay hydrolysis.[8]
-
Temperature: Increasing the temperature accelerates both hydrolysis and condensation rates, as expected for most chemical reactions.[7][9]
-
Steric and Inductive Effects: The nature of the non-hydrolyzable organic group (R-) on the silicon atom influences reaction rates. Bulky groups can sterically hinder the approach of nucleophiles, slowing both hydrolysis and condensation.[2][4] Electron-withdrawing groups can increase the electrophilicity of the silicon atom, accelerating nucleophilic attack.[4]
Quantitative Kinetic Data
The kinetics of silane hydrolysis and condensation are complex, often modeled as pseudo-first-order reactions with respect to the silane concentration.[4][9] Rate constants are highly system-dependent. The tables below summarize representative data from the literature for this compound and analogous systems.
Table 1: Hydrolysis Rate Constants (k_h) for Various Silanes
| Silane | Catalyst / Conditions | k_h | Temperature (°C) | Reference |
|---|---|---|---|---|
| γ-Glycidoxypropylthis compound | pH 5.4, aqueous | 0.026 min⁻¹ (pseudo-first order) | 26 | [9] |
| Phenylthis compound (PTMS) | K₂CO₃, THF/H₂O | 2.87 x 10⁻⁸ M⁻²·³ s⁻¹ | Not specified | [4] |
| Propylthis compound (PrTMS) | K₂CO₃, THF/H₂O | 1.26 x 10⁻⁸ M⁻²·¹ s⁻¹ | Not specified | [4] |
| Methylthis compound (MTMS) | NaOH, Methanol | 2.453 x 10⁴ s⁻¹ | 30 | [4] |
| Various R-Si(OMe)₃ | HCl | 5.5 to 97 mM⁻¹ h⁻¹ | Not specified |[4] |
Table 2: Activation Energies (Ea) for Hydrolysis and Condensation
| System / Reaction | Catalyst / Conditions | Activation Energy (Ea) | Reference |
|---|---|---|---|
| Methylthis compound Hydrolysis | NaOH, Methanol | 50.09 kJ mol⁻¹ | [4] |
| TEOS Hydrolysis | Acidic Medium | 11 - 16 kcal mol⁻¹ (46 - 67 kJ mol⁻¹) | [4] |
| TEOS Hydrolysis | Basic Medium | 6 kcal mol⁻¹ (25.2 kJ mol⁻¹) | [4] |
| TEOS Condensation | Basic Medium | 33.2 kJ mol⁻¹ |[4] |
Note: Data for various alkoxysilanes are presented to illustrate the range and influencing factors, as data for this compound itself under all conditions are not always available in a single source.
Experimental Protocols
Monitoring the progression of hydrolysis and condensation is crucial for controlling the sol-gel process. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful in-situ techniques for this purpose.[10]
5.1 Protocol: Monitoring by NMR Spectroscopy
²⁹Si NMR is particularly effective as it can distinguish between the starting silane, various hydrolyzed intermediates, and different condensed species. ¹H NMR can be used to monitor the consumption of -OCH₃ groups and the production of methanol.[7][9]
Methodology:
-
Sample Preparation: In an NMR tube, combine the solvent system (e.g., D₂O/H₂O or an organic solvent with a stoichiometric amount of D₂O).[9] Ensure the temperature is controlled.
-
Initiation: Add a known concentration of this compound and the desired catalyst (e.g., dilute HCl or NaOH) to the NMR tube and mix rapidly.
-
Data Acquisition: Immediately place the tube in the NMR spectrometer and begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes initially, then less frequently as the reaction slows).
-
Spectral Analysis:
-
²⁹Si NMR: Identify and integrate the peaks corresponding to the unreacted monomer (T⁰), the monosilanol (T¹), disilanol (T²), trisilanol (T³), and various condensed species (e.g., dimers, trimers). The chemical shifts for these species are distinct.
-
¹H NMR: Monitor the decrease in the integral of the methoxy proton signal (~3.6 ppm) and the increase in the methanol proton signal (~3.3 ppm).[9]
-
-
Kinetic Modeling: Plot the concentration of each species versus time to determine reaction rates and model the kinetic behavior.[10]
Caption: Experimental workflow for NMR monitoring.
5.2 Protocol: In-situ Monitoring by FT-IR Spectroscopy
FT-IR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is excellent for tracking changes in functional groups in real-time.[1][8]
Methodology:
-
Setup: Use an FT-IR spectrometer equipped with an in-situ ATR probe.
-
Background Spectrum: Acquire a background spectrum of the reaction solvent and catalyst mixture at the desired temperature.
-
Reaction Initiation: Add this compound to the solvent/catalyst mixture with vigorous stirring to ensure homogeneity.
-
Data Acquisition: Immediately begin acquiring spectra at regular intervals (e.g., every 1-2 minutes).
-
Spectral Analysis: Monitor the changes in key vibrational bands over time:
-
Decrease in Si-O-CH₃ bands: Typically around 1190 cm⁻¹ and 2840 cm⁻¹.[8]
-
Appearance/Increase in Si-OH bands: A broad band around 900-950 cm⁻¹ and a broader O-H stretch around 3200-3700 cm⁻¹.[8][11]
-
Appearance/Increase in Si-O-Si bands: A strong, broad band around 1000-1100 cm⁻¹, which can indicate the formation of linear or cyclic siloxane structures.[8]
-
-
Data Interpretation: Plot the absorbance of key peaks versus time to obtain kinetic profiles for the hydrolysis and condensation reactions.
Characterization of the Final Polysiloxane Network
Once the reaction is complete (e.g., upon gelation or solvent removal), various techniques can be used to characterize the final material's structure and properties. These include:
-
Solid-State NMR: Provides detailed information about the local chemical environment and the degree of condensation in the final network.
-
Gas Chromatography (GC): Can be used to detect and quantify residual monomers or low molecular weight species.[12]
-
Gel Permeation Chromatography (GPC): Analyzes the molecular weight distribution of soluble oligomers in the pre-gel state.[13]
-
Thermal Analysis (TGA/DSC): Investigates the thermal stability and decomposition behavior of the polysiloxane network.[12]
-
Electron Microscopy (SEM/TEM): Visualizes the morphology and microstructure of the final material.
References
- 1. benchchem.com [benchchem.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. adhesivesmag.com [adhesivesmag.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous In Situ Monitoring of this compound Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sudmed.ru [sudmed.ru]
- 13. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Trimethoxysilane (TMS), an organosilicon compound with the formula HSi(OCH₃)₃, is a versatile and highly reactive molecule.[1] It serves as a fundamental building block in the synthesis of a wide array of silicone materials and functionalized surfaces.[1] Its dual reactivity, stemming from the hydrolyzable methoxy groups and the silicon-hydrogen bond, makes it a valuable tool in surface modification, particularly in the fields of biomaterials, drug delivery, and diagnostics.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of its key reaction pathways and experimental workflows.
Physical Properties
This compound is a clear, colorless liquid with a pungent odor.[1][4] It is a flammable substance and should be handled with appropriate safety precautions in a well-ventilated area.[4][5] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₁₀O₃Si | [1] |
| Molar Mass | 122.195 g·mol⁻¹ | [1] |
| Appearance | Clear colorless liquid | [1] |
| Density | 0.96 g/mL at 25 °C | [6] |
| Melting Point | -115 °C | [1][7] |
| Boiling Point | 81-84 °C | [1][6][7] |
| Refractive Index (n20/D) | 1.358 | [6] |
| Vapor Pressure | < 7.2 mmHg at 20 °C | [1] |
| Solubility in water | Slightly soluble, hydrolyzes | [1][7] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the reactivity of its silicon-hydrogen bond and the hydrolysis and condensation of its methoxy groups.
Hydrolysis and Condensation
In the presence of water, this compound undergoes hydrolysis to form silanetriol and methanol.[1] This reaction is a critical first step in the use of this compound as a surface modifying agent. The hydrolysis can be catalyzed by both acids and bases.[3][8]
The resulting silanol groups are highly reactive and can undergo condensation in two primary ways:
-
Surface Condensation: Silanol groups can react with hydroxyl groups on the surface of inorganic substrates (like glass, silica, and metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). This anchors the silane to the surface.[2][8]
-
Self-Condensation: Adjacent hydrolyzed silane molecules can condense with each other to form a cross-linked polysiloxane network on the surface.[2][8]
The interplay between hydrolysis and condensation is crucial for forming a stable and functional silane layer. The rates of these reactions are influenced by several factors, including pH, water concentration, and the solvent used.[8] Acidic conditions generally favor hydrolysis, while basic conditions promote condensation.[8]
Reactions Involving the Si-H Bond
The silicon-hydrogen bond in this compound is reactive and can participate in various addition reactions. For instance, it can be added across a double bond in the presence of a suitable catalyst, a process known as hydrosilylation. This reaction is instrumental in synthesizing a wide range of organofunctional silanes.[1]
Synthesis
This compound can be synthesized through several methods. A common industrial process involves the direct reaction of silicon metal with methanol in the presence of a copper catalyst.[1][9][10][11] The reaction is typically carried out at elevated temperatures.[10]
Applications in Research and Drug Development
The ability to functionalize surfaces with this compound and its derivatives has significant implications for the pharmaceutical and biomedical fields.
-
Biomaterials and Tissue Engineering: Surface modification with trimethoxysilanes can enhance the biocompatibility of implants and tissue scaffolds. By introducing specific functional groups, cell adhesion and proliferation can be controlled, leading to improved integration with surrounding tissues.[2]
-
Drug Delivery Systems: Trialkoxysilanes are pivotal in creating advanced drug delivery systems. For example, nanoparticles can be functionalized to increase drug loading capacity and control the release of therapeutic agents.[2]
-
Biosensors and Diagnostics: The immobilization of biomolecules, such as antibodies and enzymes, on sensor surfaces is a critical step in biosensor development. This compound chemistry provides a stable and reliable method for attaching these bioreceptors.[2]
Experimental Protocols
The following are generalized protocols for determining key physical properties of this compound and for its application in surface modification. These should be adapted based on specific laboratory conditions and safety guidelines.
Determination of Boiling Point (Micro-scale)
This method is suitable for small quantities of liquid.
Materials:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Mineral oil
-
Heating source (Bunsen burner or hot plate)
-
Sample of this compound
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Place a small amount (a few drops) of this compound into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample in the oil.
-
Gently heat the side arm of the Thiele tube.
-
Observe a stream of bubbles emerging from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, remove the heat.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
Determination of Refractive Index
The refractive index is a measure of how much light bends when it passes through a substance.
Materials:
-
Abbe refractometer
-
Dropper or pipette
-
Sample of this compound
-
Solvent for cleaning (e.g., isopropanol)
-
Lens paper
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).
-
Using a clean dropper, place a few drops of this compound onto the prism.
-
Close the prism and allow the sample to spread evenly.
-
Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index value from the scale.
-
Clean the prism thoroughly with a suitable solvent and lens paper after the measurement.
Protocol for Silanization of Glass Surfaces
This protocol outlines the general steps for modifying a glass surface with this compound.
Materials:
-
Glass substrates (e.g., microscope slides)
-
This compound
-
Anhydrous solvent (e.g., toluene or ethanol)
-
Acid or base catalyst (optional, e.g., acetic acid or ammonia)
-
Cleaning solution (e.g., piranha solution - handle with extreme care )
-
Oven
-
Beakers and glassware
Procedure:
-
Surface Cleaning: Thoroughly clean the glass substrates to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in a cleaning solution followed by rinsing with deionized water and drying.
-
Silane Solution Preparation: In a fume hood, prepare a solution of this compound (typically 1-5% v/v) in an anhydrous solvent. If a catalyst is used, it should be added to the solution.
-
Silanization: Immerse the cleaned and dried glass substrates in the silane solution. The reaction is typically carried out for a specific duration (e.g., 30 minutes to a few hours) at a controlled temperature.
-
Rinsing: After the reaction, remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any unreacted silane.
-
Curing: Cure the coated substrates in an oven (e.g., at 110-120 °C for 1 hour) to promote the formation of a stable siloxane network.
-
Characterization: The modified surface can be characterized using techniques such as contact angle measurement, X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM).
Safety Information
This compound is a flammable liquid and vapor. It is toxic if inhaled or ingested and can cause skin and eye irritation.[4][7] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid contact with moisture, as it can hydrolyze to produce flammable and toxic methanol.[1] Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 2487-90-3 [chemicalbook.com]
- 7. This compound | C3H10O3Si | CID 17215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN101735257A - Method for synthesizing trimethoxy silane - Google Patents [patents.google.com]
- 10. EP0462359A1 - this compound preparation via the methanol-silicon reaction with recycle - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
The Silicon-Hydride Bond in Trimethoxysilane: A Technical Guide to its Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxysilane (TMS), with the chemical formula HSi(OCH₃)₃, is a versatile organosilicon compound that serves as a fundamental building block in advanced materials science and chemical synthesis.[1][2] Its utility stems from a dual-reactivity profile: the three methoxy groups are hydrolyzable, enabling condensation and surface functionalization, while the silicon-hydrogen (Si-H) bond provides a reactive center for hydrosilylation, reduction, and dehydrocoupling reactions.[1] This unique combination makes this compound and its derivatives invaluable for creating biocompatible coatings, functionalizing nanoparticles for drug delivery, and acting as cross-linking or coupling agents in complex polymer systems.[3][4] This guide provides an in-depth exploration of the Si-H bond's reactivity, presenting key quantitative data, detailed experimental protocols, and mechanistic pathways to empower researchers in leveraging this potent chemical tool.
Core Principles of Si-H Bond Reactivity
The reactivity of the Si-H bond in this compound is primarily governed by its polarity and bond strength. Silicon is more electropositive than hydrogen (Pauling scale: Si ≈ 1.9, H ≈ 2.2), resulting in a polarized Si⁺-H⁻ bond that imparts significant hydride (H⁻) character.[2][5] This inherent polarity dictates its role as an effective reducing agent and nucleophile in various transformations. The primary reactions involving the Si-H bond are:
-
Hydrosilylation: The addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction, typically catalyzed by transition metals like platinum (e.g., Karstedt's catalyst), is a cornerstone of organosilicon chemistry for forming stable silicon-carbon bonds.[6][7]
-
Reductions: this compound serves as a mild and selective reducing agent for various functional groups. In the presence of an acid or a catalyst, it can reduce aldehydes, ketones, and esters to the corresponding alcohols.[8][9]
-
Dehydrogenative Coupling / Si-H Activation: The Si-H bond can be activated by strong Lewis acids or transition metal complexes, leading to reactions with nucleophiles such as alcohols or amines, often with the evolution of hydrogen gas.[10]
These reactions are often performed in competition with the hydrolysis of the Si-O-C bonds, a process that is highly dependent on the presence of water and pH.[1]
Quantitative Data on Silane Reactivity
The reactivity of the Si-H bond can be quantified through its bond dissociation energy (BDE) and the kinetics of its characteristic reactions. While specific kinetic data for this compound is sparse, trends can be established from related compounds.
Table 1: Si-H Bond Dissociation Energies (BDEs) of Representative Silanes
| Compound | Si-H BDE (kcal/mol) | Reference |
| SiH₄ | 91.8 ± 0.5 | [11] |
| Me₃Si-H | 90.3 ± 1.4 | [12] |
| Et₃Si-H | 90.1 | [11] |
| PhSiH₂-H | 88.2 | [11] |
| (Me₃Si)₃Si-H | 79.0 | [12] |
| F₃Si-H | 104.1 | [11] |
| Cl₃Si-H | 92.9 | [11] |
Data compiled from multiple sources to illustrate general trends.[11][12]
Table 2: Reaction Yields for Si-H Reactions with Alkoxysilanes
The following table summarizes typical product yields for key reactions involving the Si-H bond of alkoxysilanes, demonstrating their synthetic utility.
| Reaction Type | Substrate | Silane | Catalyst / Conditions | Product | Yield (%) | Reference |
| Hydrosilylation | 1-Octene | Triethoxysilane | Karstedt's Catalyst | Octyltriethoxysilane | >98 | [13] |
| Hydrosilylation | Styrene | Triethoxysilane | SiliaCat Pt(0) | (2-Phenylethyl)triethoxysilane | >95 | [14] |
| Reduction | Acetophenone | Triethoxysilane | CoCl₂ / IPOPA Ligand | 1-Phenylethanol | 92 | [15] |
| Reduction | Tertiary Amide | This compound | t-BuOK | Enamine | >90 | [4] |
| Reduction | Ester | Triethoxysilane | Ti(OiPr)₄ | Alcohol | High | [14] |
Experimental Protocols
The following protocols provide detailed, representative methodologies for key reactions involving the Si-H bond of this compound.
Protocol 1: Platinum-Catalyzed Hydrosilylation of an Alkene
This protocol describes the hydrosilylation of 1-octene with this compound using Karstedt's catalyst, a common method for forming alkylsilanes.
Materials:
-
1-Octene (purified)
-
This compound (TMS)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, condenser, magnetic stirrer)
Procedure:
-
Setup: Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon or nitrogen.
-
Reagent Charging: To the flask, add 1-octene (e.g., 10 mmol, 1.12 g) and anhydrous toluene (20 mL).
-
Catalyst Addition: Add Karstedt's catalyst solution (e.g., 0.01 mol% Pt relative to the alkene) to the stirring solution.
-
Silane Addition: Slowly add this compound (e.g., 12 mmol, 1.47 g, 1.2 equivalents) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by GC or ¹H NMR by observing the disappearance of the vinyl protons of 1-octene. The reaction is typically complete within 1-4 hours.
-
Workup: After cooling to room temperature, the catalyst can be removed by filtration through a short plug of silica gel or activated carbon if desired. The solvent and any excess silane are removed under reduced pressure to yield the crude product, octylthis compound.
-
Purification: If necessary, the product can be purified by vacuum distillation.
Protocol 2: Lewis Acid-Catalyzed Reduction of a Ketone
This protocol details the reduction of acetophenone to 1-phenylethanol using this compound, activated by a Lewis acid.
Materials:
-
Acetophenone
-
This compound (TMS)
-
Titanium (IV) isopropoxide [Ti(OiPr)₄] or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware (round-bottom flask, magnetic stirrer)
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve acetophenone (e.g., 10 mmol, 1.20 g) in anhydrous DCM (30 mL).
-
Silane Addition: Add this compound (e.g., 15 mmol, 1.83 g, 1.5 equivalents) to the solution.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add the Lewis acid catalyst, such as Ti(OiPr)₄ (e.g., 1.0 mmol, 0.28 g, 0.1 equivalents), to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's completion by TLC or GC analysis.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding 1 M HCl (20 mL) while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-phenylethoxysilane.
-
Hydrolysis: To obtain the final alcohol, the crude product is hydrolyzed by stirring with a mixture of THF and 1 M HCl for 1 hour. The alcohol is then extracted with ethyl acetate, dried, and concentrated to yield 1-phenylethanol.
Reaction Mechanisms and Visualizations
Understanding the underlying mechanisms is critical for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways.
Hydrosilylation: The Chalk-Harrod Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[7][16] It involves the oxidative addition of the silane to the platinum(0) catalyst, followed by alkene coordination and insertion.
Reduction of a Carbonyl Compound
The reduction of a ketone with this compound is typically activated by a Lewis acid (LA), which coordinates to the carbonyl oxygen, making the carbon more electrophilic and susceptible to hydride attack from the silane.
Workflow for Surface Functionalization
This compound is widely used to modify surfaces like silica, which is relevant for creating biocompatible implants or functionalized nanoparticles. This workflow involves both the hydrolysis of the methoxy groups and the potential for Si-H bond reactions.
Applications in Drug Development and Biomaterials
The reactivity of the Si-H bond, often in concert with the surface-anchoring capabilities of the methoxy groups, opens numerous avenues in biomedical research:
-
Drug Delivery Systems: Mesoporous silica nanoparticles (MSNs) can be functionalized with this compound derivatives. The Si-H groups on the surface can then be used to attach drug molecules or targeting ligands via hydrosilylation, providing a versatile platform for controlled release.[3][17]
-
Biocompatible Coatings: Medical implants made from materials like titanium can be coated with silane layers to improve biocompatibility and encourage tissue integration. The Si-H bond can serve as a handle for further functionalization to attach bioactive molecules.[4]
-
Antibacterial Surfaces: Surfaces can be modified to present Si-H functionalities, which can then be used to graft polymers or other molecules that exhibit antibacterial properties, helping to reduce implant-related infections.[4]
Conclusion
The Si-H bond in this compound is a powerful and versatile functional group that offers a rich landscape of chemical reactivity. Its capacity for hydrosilylation, reduction, and controlled activation makes it an essential tool for synthetic chemists and material scientists. For professionals in drug development and biomaterials, a thorough understanding of these reactions and their underlying mechanisms is crucial for designing next-generation drug delivery vehicles, advanced medical implants, and functionalized surfaces with tailored biological interactions. By carefully controlling reaction conditions, researchers can harness the specific reactivity of the Si-H bond to build complex, functional materials from this fundamental organosilicon precursor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C3H10O3Si | CID 17215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Highlights in Mesoporous Silica Nanoparticles as a Multifunctional Controlled Drug Delivery Nanoplatform for Infectious Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Insights into Si-Si and Si-H Bond | Encyclopedia MDPI [encyclopedia.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 9. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. Verification Required - Princeton University Library [oar.princeton.edu]
- 14. qualitas1998.net [qualitas1998.net]
- 15. Triethoxysilane [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. dovepress.com [dovepress.com]
The Pivotal Role of Trimethoxysilane Coupling Agents: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, applications, and experimental protocols of trimethoxysilanes in surface modification for advanced research and drug development.
Trimethoxysilanes are a versatile class of organosilicon compounds that serve as indispensable coupling agents, forming a molecular bridge between inorganic and organic materials.[1][2] Their unique dual reactivity allows for the covalent linkage of disparate materials, a feature that is extensively leveraged in drug delivery, biomaterial science, and diagnostics to enhance adhesion, improve composite strength, and functionalize surfaces.[1][3][4] This technical guide provides a comprehensive overview of the core principles of trimethoxysilane chemistry, detailed experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in harnessing the full potential of these powerful surface modifiers.
Core Principles: The Chemistry of Silanization
The efficacy of this compound coupling agents lies in their molecular structure, which typically consists of a central silicon atom bonded to three hydrolyzable methoxy groups (-OCH₃) and a non-hydrolyzable organic functional group (R).[3][5] The "R" group is selected to be compatible with the organic matrix, while the methoxy groups react with inorganic substrates. The surface modification process, known as silanization, proceeds through a two-step mechanism: hydrolysis and condensation.[3][5]
1. Hydrolysis: In the presence of water, the methoxy groups undergo hydrolysis to form reactive silanol groups (Si-OH).[3][5] This reaction is often catalyzed by acid or base and is influenced by factors such as pH, water concentration, and the presence of co-solvents like ethanol.[3] The hydrolysis rate of trimethoxysilanes is generally faster than that of their triethoxy counterparts.[2][4]
2. Condensation: The newly formed silanol groups are highly reactive and can condense in two primary ways:
-
Intermolecular Condensation: Silanol groups on adjacent silane molecules react to form stable siloxane bonds (Si-O-Si), leading to oligomerization or polymerization of the silane in solution.[1][6]
-
Surface Condensation: The silanol groups react with hydroxyl groups present on the surface of an inorganic substrate (e.g., silica, metal oxides) to form covalent Si-O-Substrate bonds, effectively anchoring the organic functional group to the surface.[5][7]
This process results in the formation of a durable, covalently bonded organic layer on the inorganic material, fundamentally altering its surface properties.
Applications in Research and Drug Development
The ability to precisely tailor surface chemistry makes trimethoxysilanes invaluable in a range of scientific disciplines.
-
Drug Delivery Systems: Trimethoxysilanes are frequently used to functionalize nanoparticles, such as mesoporous silica nanoparticles (MSNs), for controlled drug release.[3][8] The organic functional group can be chosen to modulate drug loading and release kinetics, improve biocompatibility, or introduce targeting moieties.[8][9] For instance, amine-functionalized MSNs have been shown to decrease the drug delivery rate, allowing for more sustained release profiles.[8]
-
Biomaterials and Implants: Surface modification with silanes can enhance the biocompatibility of medical implants and promote specific cell adhesion, which is crucial for tissue engineering and regenerative medicine.[3]
-
Diagnostics and Sensors: The covalent immobilization of antibodies, enzymes, or other biorecognition elements onto sensor surfaces is often achieved using silane coupling agents.
-
Composite Materials: In material science, trimethoxysilanes are critical for improving the mechanical strength and durability of composite materials by enhancing the adhesion between inorganic fillers (e.g., glass fibers) and organic polymer matrices.[2][5]
Quantitative Data on this compound Modifications
The extent of surface modification and its impact on material properties can be quantified using various analytical techniques. The following tables summarize key quantitative data from the literature.
| Silane | Substrate | Grafting Ratio (wt%) | Analytical Method | Reference |
| MPTMS | Nanosilica | 7.2 - 16.8 | TGA | [10] |
| AEAPTMS | SBA-15 | 15.2 | TGA | [8] |
| γ-MPTS | Inorganic Fillers | Not specified | In silico analysis | [11] |
| MPTMS-modified silica | Polymer matrix | 22.9 | TGA | [12] |
| Table 1: Grafting Ratios of Various Trimethoxysilanes on Different Substrates. MPTMS: 3-mercaptopropyl this compound; AEAPTMS: [3-(2-Aminoethylamino)propyl]this compound; γ-MPTS: γ-Methacryloyloxypropyl this compound; TGA: Thermogravimetric Analysis. |
| System | Property | Value | Conditions | Reference |
| γ-GPS Hydrolysis | Rate Constant | 0.026 min⁻¹ | 2 wt% aqueous dilution, pH 5.4, 26°C | [13] |
| γ-GPS Epoxy Ring Opening | Activation Energy | 68.4 kJ/mol | 2 wt% aqueous dilution, pH 5.4 | [13] |
| Fe₃O₄@CPTMOS/TP NPs in AGS cells | IC₅₀ | 95.65 µg/ml | 24 h treatment | [14] |
| KAB Composite (before water immersion) | Coupling Ratio | 78.2% | In silico analysis | [11] |
| KAB Composite (after 7 days water immersion) | Coupling Ratio | 68.4% | In silico analysis | [11] |
| Table 2: Kinetic and Biological Activity Data. γ-GPS: γ-glycidoxypropylthis compound; Fe₃O₄@CPTMOS/TP NPs: Thiazole-conjugated, 3-chloropropylthis compound-functionalized iron oxide nanoparticles; KAB: A type of CAD/CAM resin composite. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful surface modification. The following sections provide methodologies for the functionalization of common substrates.
Protocol 1: Surface Modification of Silica Nanoparticles with Aminopropylthis compound (APTMS)
This protocol describes the post-synthesis grafting of amine groups onto silica nanoparticles.[9]
Materials:
-
Silica nanoparticles (SNPs)
-
Ethanol
-
(3-aminopropyl)this compound (APTMS)
-
Deionized water
Procedure:
-
Preparation of Nanoparticle Suspension: Disperse the as-synthesized or commercially available silica nanoparticles in ethanol through sonication to achieve a homogeneous suspension.
-
Washing: Isolate the nanoparticles from their storage solution by centrifugation. Wash the nanoparticles with ethanol multiple times by repeated cycles of centrifugation and redispersion in fresh ethanol to remove any residual reactants or surfactants.
-
Silanization Reaction: a. In a separate flask, prepare a solution of APTMS in ethanol. The concentration will depend on the desired surface coverage. b. Add the APTMS solution dropwise to the stirred nanoparticle suspension. c. Allow the reaction to proceed at room temperature or elevated temperature (e.g., 50°C) for a specified period (e.g., 4-24 hours) with continuous stirring.
-
Purification: a. After the reaction, collect the functionalized nanoparticles by centrifugation. b. Wash the nanoparticles thoroughly with ethanol to remove unreacted APTMS and byproducts. Repeat the centrifugation and redispersion cycle at least three times.
-
Drying and Storage: Dry the purified amine-functionalized nanoparticles in a vacuum oven. The dried nanoparticles can be stored for future use or redispersed in a suitable solvent.
Protocol 2: Silanization of Glass Slides (Liquid Phase Deposition)
This protocol is suitable for functionalizing glass surfaces for applications such as cell culture or microarray fabrication.[15]
Materials:
-
Glass slides
-
Acetone or Toluene (anhydrous)
-
(3-Aminopropyl)triethoxysilane (APTES) or a suitable this compound
-
Deionized water
-
Nitrogen gas
Procedure:
-
Cleaning and Hydroxylation: a. Thoroughly clean the glass slides by sonicating them in a detergent solution, followed by extensive rinsing with deionized water. b. Immerse the slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to an hour to remove organic residues and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. c. Rinse the slides copiously with deionized water. d. Dry the slides under a stream of nitrogen gas.
-
Silanization: a. Prepare a 2% (v/v) solution of the this compound in anhydrous acetone or toluene. b. Immerse the cleaned and dried slides in the silane solution for a duration ranging from 30 seconds to 2 hours, depending on the desired surface coverage.
-
Post-Silanization Rinsing and Curing: a. Remove the slides from the silane solution and rinse them thoroughly with the same anhydrous solvent to remove excess, unbound silane. b. Cure the silanized slides in an oven at a temperature appropriate for the specific silane (e.g., 110-120°C) for about 30-60 minutes to promote the formation of a stable siloxane network.
-
Final Rinsing and Storage: a. Allow the slides to cool to room temperature. b. Perform a final rinse with deionized water and dry with nitrogen gas. c. Store the functionalized slides in a desiccator to prevent contamination and degradation of the silane layer.
Characterization of Silanized Surfaces
A variety of surface-sensitive analytical techniques are employed to confirm and characterize the successful modification of a substrate.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the chemical functional groups present on the surface, confirming the successful grafting of the organic moiety of the silane.[9][10][16]
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition of the surface, allowing for the determination of the atomic percentages of silicon, carbon, nitrogen, and oxygen, which can be used to estimate the thickness and coverage of the silane layer.[16][17]
-
Thermogravimetric Analysis (TGA): Measures the weight loss of a material as a function of temperature, which can be used to quantify the amount of organic material (the silane) grafted onto an inorganic substrate.[9][10][18]
-
Contact Angle Measurement: Determines the hydrophobicity or hydrophilicity of the surface, which is altered upon silanization.[19][20]
-
Ellipsometry: A non-destructive optical technique used to measure the thickness of thin films with high precision.[16][19]
-
Atomic Force Microscopy (AFM): Provides topographical information about the surface, revealing the morphology and homogeneity of the silane layer.[19][20]
-
Dynamic Light Scattering (DLS) and Zeta Potential: For nanoparticle modifications, DLS measures the hydrodynamic diameter, while zeta potential measurements confirm changes in the surface charge following functionalization.[9]
Conclusion
This compound coupling agents are a powerful and versatile tool for the covalent modification of inorganic surfaces. A thorough understanding of the hydrolysis and condensation chemistry, coupled with well-defined experimental protocols and appropriate characterization techniques, enables researchers and drug development professionals to precisely engineer surface properties. This control over the interfacial chemistry is critical for advancing a wide range of applications, from the development of sophisticated drug delivery systems to the creation of high-performance biomaterials and composites.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
- 3. benchchem.com [benchchem.com]
- 4. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 5. nbinno.com [nbinno.com]
- 6. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 7. silicorex.com [silicorex.com]
- 8. ijnnonline.net [ijnnonline.net]
- 9. benchchem.com [benchchem.com]
- 10. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 12. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropylthis compound for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. [Characterizing methods of structure and character for silane film on metal surface] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Exploring Surface Silanization and Characterization of Thin Films: Fro" by Behnam Moeini [scholarsarchive.byu.edu]
- 18. researchgate.net [researchgate.net]
- 19. parksystems.com [parksystems.com]
- 20. kompozit.org.tr [kompozit.org.tr]
Trimethoxysilane CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of trimethoxysilane, a versatile organosilicon compound. It covers its fundamental chemical and physical properties, molecular structure, and detailed experimental protocols relevant to its synthesis, purification, and analysis.
Core Properties and CAS Number
This compound, with the CAS Number 2487-90-3 , is an organosilicon compound widely used as a foundational material in the preparation of various silicone materials. It is also known as trimethoxyhydrosilane.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₃H₁₀O₃Si |
| Linear Formula | HSi(OCH₃)₃ |
| Molecular Weight | 122.20 g/mol |
| Melting Point | -115 °C |
| Boiling Point | 81-84 °C |
| Density | 0.96 g/mL at 25 °C |
| Vapor Pressure | 76 mmHg at 25 °C |
| Refractive Index | n20/D 1.358 |
| Flash Point | -4 °C |
Molecular Structure
This compound features a central silicon atom bonded to one hydrogen atom and three methoxy (-OCH₃) groups. The polarity of the Si-H bond is opposite to that of a C-H bond, imparting hydride character to the molecule. This structure is fundamental to its reactivity and utility as a reducing agent and a precursor for silicon-based materials.
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources to provide a practical guide for laboratory work.
Synthesis of this compound
A common industrial method for synthesizing this compound is the direct reaction of silicon metal with methanol in the presence of a copper catalyst.
Objective: To synthesize this compound from elemental silicon and methanol.
Materials:
-
Silicon metal powder
-
Methanol
-
Copper(II) chloride (as catalyst precursor)
-
High-boiling point inert solvent (e.g., phenyl ether, dibenzyl toluene)
Equipment:
-
Multi-neck reaction flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: The silicon powder can be pre-treated with a copper catalyst, such as copper(II) chloride supported on silicon. This is achieved by bringing the silicon in contact with a solution of the catalyst precursor and then treating it under a hydrogen stream at elevated temperatures (e.g., 533 K).
-
Reaction Setup: In a multi-neck flask, the catalyzed silicon powder is slurried in an inert, high-boiling point solvent. The ratio of solvent to silicon can range from 1:2 to 4:1 by weight.
-
Reaction Execution: The slurry is heated to a reaction temperature between 200-220 °C with vigorous stirring. Methanol is then added dropwise to the reaction mixture over a period of several hours.
-
Product Collection: The product, this compound, is volatile under these conditions and can be collected by distillation from the reaction mixture as it is formed.
-
Monitoring: The reaction progress can be monitored by observing the rate of product formation. The overall silicon conversion can reach up to 80-90% with a selectivity for this compound greater than 90%.[1]
Logical Workflow for Synthesis:
Purification of this compound
This compound forms a maximum-boiling azeotrope with unreacted methanol, which complicates purification by simple distillation.[2][3]
Objective: To separate this compound from methanol.
Method 1: Pressure-Swing Distillation
This method exploits the pressure-dependent composition of the azeotrope.
Equipment:
-
Two distillation columns
Procedure:
-
The mixture of this compound and methanol is fed into the first distillation column, which is operated at a specific pressure (e.g., 7 bar).
-
The bottoms or distillate from the first column is then fed into a second column operating at a different pressure (e.g., 0.25 bar).
-
By altering the pressure, the azeotropic composition is shifted, allowing for the separation of high-purity this compound and methanol.[2][3]
Method 2: Azeotropic Distillation with a Third Component
Procedure:
-
A third component, such as hexane, is added to the this compound-methanol mixture.
-
This third component forms a new, lower-boiling azeotrope with methanol.
-
This new azeotrope is then removed by distillation, leaving behind purified this compound.[4]
Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in a sample.
Sample Preparation:
-
Samples containing this compound should be diluted in a suitable solvent like heptane.
Instrumentation and Conditions (Example):
-
GC Column: A non-polar column, such as a DB-5MS (30m x 0.25mm x 0.25µm), is suitable.
-
Injection Volume: 1 µL.
-
Temperature Program:
-
Initial temperature: 45°C for 1 minute.
-
Ramp: 10°C/min to 180°C.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode to identify the compound based on its mass spectrum. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the structure of this compound and monitor its reactions, such as hydrolysis.
Procedure:
-
¹H NMR: Provides information on the proton environments. The protons of the methoxy groups will appear as a distinct singlet, and the Si-H proton will also have a characteristic chemical shift.
-
²⁹Si NMR: This is particularly useful for studying the hydrolysis and condensation of this compound.
-
Prepare a solution of this compound in a suitable solvent (e.g., in deuterated water for hydrolysis studies).
-
Acquire ²⁹Si NMR spectra at regular time intervals.
-
The disappearance of the this compound signal and the appearance of new signals corresponding to hydrolyzed and condensed silicon species can be monitored and quantified.[5]
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound and its reaction products.
Procedure:
-
Acquire an FTIR spectrum of the sample.
-
Key characteristic absorption bands for this compound include:
-
Si-H stretching vibration.
-
Si-O-C stretching vibrations.
-
C-H stretching and bending vibrations of the methoxy groups.
-
-
During hydrolysis, the appearance of a broad -OH stretching band and changes in the Si-O-C region can be observed.
References
An In-depth Technical Guide to the Safe Handling of Trimethoxysilane for Researchers and Drug Development Professionals
Introduction
Trimethoxysilane (TMS) is a reactive organosilicon compound with the chemical formula HSi(OCH₃)₃. It serves as a crucial intermediate in the synthesis of a variety of silane coupling agents and in the surface modification of materials.[1] Its utility in research and drug development is significant; however, its hazardous properties necessitate a thorough understanding of safety and handling protocols. This guide provides an in-depth overview of the safe handling of this compound, encompassing its properties, hazards, personal protective equipment, emergency procedures, and detailed experimental protocols for its use and disposal in a laboratory setting.
Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C₃H₁₀O₃Si | [2] |
| Molecular Weight | 122.19 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 84 °C | [3] |
| Melting Point | -115 °C | [3] |
| Flash Point | -9 °C / 15.8 °F | [4] |
| Density | 0.860 g/cm³ at 20 °C | [3] |
| Vapor Pressure | < 5 mm Hg at 25 °C | [5] |
| Water Solubility | Insoluble, hydrolyzes rapidly | [3][5] |
Hazards Associated with this compound
This compound is classified as a hazardous substance with multiple risk factors.
| Hazard Classification | GHS Hazard Statement | Description | Reference |
| Flammable Liquid | H225: Highly flammable liquid and vapor | This compound has a low flash point and its vapors can form explosive mixtures with air. | [2] |
| Acute Toxicity (Inhalation) | H330: Fatal if inhaled | Inhalation of vapors can be lethal. | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause skin irritation. | [6] |
| Serious Eye Damage | H318: Causes serious eye damage | Vapors and direct contact can cause severe and permanent eye damage, including blindness. | [6] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation can lead to irritation of the respiratory tract. | [6] |
| Substances which, in contact with water, emit flammable gases | H261: In contact with water releases flammable gas | Reacts with water or moisture to produce flammable hydrogen gas. | [2] |
Toxicity Profile:
The toxicity of this compound is a significant concern. It is highly toxic upon ingestion, inhalation, and skin absorption.[2] The primary hazards are associated with its reactivity and its hydrolysis products.
-
Ocular Toxicity: Exposure to this compound vapors, even for short durations, can cause severe corneal injury and blindness.[6] The effects can progress long after the initial exposure and are often resistant to treatment.[6]
-
Respiratory Toxicity: Inhalation is a critical route of exposure, with a high risk of fatality.[2] It can also cause significant respiratory irritation.[6]
-
Hydrolysis Products: this compound reacts with water or moisture to produce methanol and silicic acid.[6] Methanol is a toxic substance that can cause metabolic acidosis, central nervous system depression, and blindness.[7][8]
Personal Protective Equipment (PPE)
Due to the severe hazards of this compound, stringent personal protective equipment protocols must be followed.
| PPE Category | Specification | Rationale | Reference |
| Hand Protection | Neoprene or nitrile rubber gloves. | To prevent skin contact and absorption. | [6] |
| Eye Protection | Chemical worker's goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage. Contact lenses should not be worn. | [6] |
| Skin and Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | To protect skin from accidental splashes. | [7] |
| Respiratory Protection | A NIOSH-certified organic vapor respirator with a full facepiece, or a self-contained breathing apparatus (SCBA) for higher concentrations or emergency situations. | To prevent the inhalation of fatal or irritating vapors. | [6] |
Diagram: PPE Selection Logic
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Inert Atmosphere: For reactions sensitive to moisture, an inert atmosphere (e.g., nitrogen or argon) should be used.[4]
-
Grounding: All containers and transfer equipment must be properly grounded to prevent static discharge, which could ignite the flammable vapors.[6]
-
Non-Sparking Tools: Use only non-sparking tools when handling this compound.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] Containers should be tightly sealed to prevent moisture ingress.[6]
-
Incompatible Materials: Avoid contact with oxidizing agents, strong acids, and strong bases.[4]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First Aid Measures:
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [6] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. | [2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. | [6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [6] |
Spill and Leak Procedures:
-
Evacuate: Immediately evacuate all personnel from the spill area.
-
Isolate: Isolate the area and prevent entry.
-
Ventilate: Ensure the area is well-ventilated to disperse vapors, if this can be done safely.
-
Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[6]
-
Containment: For small spills, use a non-combustible absorbent material like dry sand or earth to contain the spill. Do not use combustible materials like sawdust.[2]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.[6]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
Diagram: Spill Response Workflow
Experimental Protocols
The following protocols are provided as a guide for common laboratory procedures involving this compound. Always perform a risk assessment before carrying out any new procedure.
Protocol 1: Preparation of a Dilute Solution of this compound
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Conduct the procedure in a chemical fume hood under an inert atmosphere.
-
Solvent: Add the desired volume of an anhydrous solvent (e.g., toluene, THF) to a dry, nitrogen-flushed flask equipped with a magnetic stirrer and a septum.
-
Addition of this compound: Using a dry, nitrogen-flushed syringe, slowly add the required volume of this compound to the solvent while stirring. The addition should be done dropwise to control any potential exotherm.
-
Mixing: Allow the solution to stir for 10-15 minutes to ensure homogeneity.
-
Storage: If not for immediate use, store the solution under an inert atmosphere in a tightly sealed container.
Protocol 2: Quenching and Disposal of Unused this compound
-
Cooling: In a chemical fume hood, place the flask containing the this compound solution in an ice bath.
-
Dilution: Dilute the this compound solution with an equal volume of a non-reactive, high-boiling point solvent (e.g., toluene) to moderate the reaction.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise via an addition funnel.
-
Observation: Monitor the reaction for any signs of gas evolution or temperature increase. If the reaction becomes too vigorous, stop the addition and allow the mixture to cool.
-
Methanol Addition: Once the initial reaction has subsided, slowly add methanol to quench any remaining reactive silane.
-
Water Addition: After the reaction with methanol is complete, very slowly add water to the mixture to hydrolyze any remaining material.
-
Neutralization: Neutralize the resulting solution with a weak acid (e.g., acetic acid) to a neutral pH.
-
Disposal: The neutralized aqueous waste should be disposed of in a properly labeled hazardous waste container in accordance with institutional and local regulations.[9]
Signaling Pathways of Toxicity
The toxicity of this compound is attributed to both the parent compound and its hydrolysis products, primarily methanol.
Methanol Toxicity Pathway:
Methanol itself is not highly toxic, but its metabolites are.[7] The metabolic pathway is as follows:
-
Methanol to Formaldehyde: In the liver, methanol is metabolized by alcohol dehydrogenase to formaldehyde.[7]
-
Formaldehyde to Formic Acid: Formaldehyde is then rapidly converted to formic acid by aldehyde dehydrogenase.[7]
-
Inhibition of Cytochrome Oxidase: Formic acid is a potent inhibitor of cytochrome c oxidase, the final enzyme in the electron transport chain in mitochondria.[10][11]
-
Histotoxic Hypoxia: This inhibition disrupts cellular respiration, leading to a state of histotoxic hypoxia, where cells are unable to use oxygen, resulting in cell death.[10] This is particularly damaging to the optic nerve and basal ganglia, leading to the characteristic blindness and neurological symptoms of methanol poisoning.[8][12]
Diagram: Methanol Toxicity Signaling Pathway
Direct Toxicity of this compound:
While the methanol pathway is well-understood, the direct toxicity of this compound, particularly to the eyes and respiratory tract, is likely due to its high reactivity. As an alkylating agent, it can react with and damage biological macromolecules such as proteins and nucleic acids, leading to cellular dysfunction and death. This direct chemical injury is likely responsible for the immediate and severe irritation and tissue damage observed upon contact.
This compound is a valuable chemical for research and development, but its significant hazards demand a rigorous and informed approach to safety. By understanding its properties, implementing stringent handling and storage protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. The information and protocols provided in this guide are intended to form the basis of a comprehensive safety plan for any laboratory working with this compound. All personnel must be thoroughly trained on these procedures before handling this hazardous material.
References
- 1. PPE Chemical Protective Material Selection Guide - MediaWiki [conservation-wiki.com]
- 2. This compound | C3H10O3Si | CID 17215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. cwu.edu [cwu.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.upei.ca [files.upei.ca]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. bp.com [bp.com]
- 10. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 11. Senescence and Stress Signaling Pathways in Corneal Cells After Nitrogen Mustard Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corneal toxicity induced by vesicating agents and effective treatment options - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Fate and Metabolism of Trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the environmental fate and metabolism of trimethoxysilane, a versatile organosilicon compound. Understanding its behavior in the environment is critical for accurate risk assessment and responsible management. This document details its hydrolysis, biodegradation, soil adsorption/desorption, and bioaccumulation potential, presenting quantitative data, in-depth experimental protocols, and visual representations of key processes.
Executive Summary
This compound's environmental fate is overwhelmingly dictated by its rapid hydrolysis in the presence of water or moisture. This reaction cleaves the methoxy groups, yielding methanol and silanetriol. Consequently, the environmental impact of this compound is primarily that of its hydrolysis products. The parent compound is not expected to persist in any environmental compartment, making processes such as biodegradation of the intact molecule, soil sorption, and bioaccumulation insignificant. Methanol, a primary hydrolysis product, is readily biodegradable. Silanetriol, the other major product, is not readily biodegradable and can undergo further condensation to form siloxane oligomers and polymers.
Physicochemical Properties
A foundational understanding of this compound's physical and chemical properties is essential for interpreting its environmental behavior.
| Property | Value |
| Chemical Formula | C₃H₁₀O₃Si |
| Molecular Weight | 122.19 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 84 °C |
| Melting Point | -115 °C |
| Vapor Pressure | < 7.2 mmHg (20 °C) |
| Water Solubility | Slightly soluble (reacts) |
Environmental Fate and Metabolism
Hydrolysis
Hydrolysis is the most significant environmental fate process for this compound. The silicon-oxygen-carbon bonds are readily cleaved by water, leading to the formation of silanetriol and three molecules of methanol.
Reaction: HSi(OCH₃)₃ + 3H₂O → HSi(OH)₃ + 3CH₃OH
This reaction is rapid in both water and air. The hydrolytic half-life in water is extremely short, measured in minutes.[1][2]
| Condition | Half-life |
| Water (pH 4.0, 2°C) | 0.2 minutes[3] |
| Water (pH 7.0, 2°C) | 0.3 minutes[2][3] |
| Water (pH 9.0, 2°C) | 0.2 minutes[3] |
| Air (25°C, from water vapor) | ~3 minutes[1] |
The silanetriol formed is unstable and can undergo self-condensation to form siloxane oligomers and polymers, the extent of which depends on concentration and pH.[2][3]
Biodegradation
Due to its rapid hydrolysis, the biodegradation of the parent this compound is not considered a relevant environmental fate process.[3] The assessment of biodegradation, therefore, focuses on its hydrolysis products.
Data for a structural analogue, triethoxy(methyl)silane, shows that the ethanol hydrolysis product is readily biodegradable, while the methylsilanetriol is not.[1] A study on a similar substance, triacetoxyethylsilane, which hydrolyzes to acetic acid and ethylsilanetriol, showed 74% biodegradation in 21 days, attributed to the degradation of the acetic acid portion.[1]
Soil Adsorption and Mobility
The mobility of this compound in soil is also limited by its rapid hydrolysis. While an estimated soil organic carbon-water partitioning coefficient (Koc) of 220 suggests moderate mobility for the parent compound, its persistence in soil is unlikely due to the presence of moisture.[3] Therefore, leaching and adsorption of the parent compound are not significant.
The fate of the hydrolysis products in soil will vary:
-
Methanol: Is highly mobile in soil but is also readily biodegradable.
-
Silanetriol: Its mobility will be influenced by interactions with soil components. Fugacity modeling of silanetriol suggests that it will predominantly partition to soil (56.7%) and water (42.24%).[2]
| Parameter | Value | Interpretation |
| Koc (estimated) | 220 | Moderate mobility (parent compound) |
Bioaccumulation
Due to its rapid hydrolysis, this compound is not expected to bioaccumulate in organisms.[2] Any exposure in an aqueous environment would be to the hydrolysis products.
-
Methanol: Has a low potential for bioaccumulation.
-
Silanetriol: Data for a structurally similar silanol, methylsilanetriol, indicates a low log Kow (-2.4 predicted), suggesting a low potential for bioaccumulation.[4]
For substances that hydrolyze rapidly, bioaccumulation studies are often not conducted on the parent material.[2] The focus shifts to the properties of the stable hydrolysis products.
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the environmental fate of substances like this compound, based on OECD guidelines.
Hydrolysis as a Function of pH (OECD Guideline 111)
This tiered test determines the rate of abiotic hydrolysis of a chemical in aqueous buffered solutions at various pH values.
Tier 1: Preliminary Test
-
Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.
-
Test Substance Addition: Add the test substance (this compound) to the buffer solutions at a concentration not exceeding 0.01 M or half its saturation concentration. Due to its rapid hydrolysis, this should be done rapidly with immediate mixing.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50°C to accelerate the reaction for screening purposes) for 5 days.
-
Sampling and Analysis: At the end of the 5-day period, analyze the concentration of the remaining test substance. If less than 10% hydrolysis is observed, the substance is considered hydrolytically stable, and no further testing is needed. For this compound, significant hydrolysis is expected.
Tier 2: Kinetics and Half-Life Determination
-
Temperature Control: For the pH values where hydrolysis was significant in Tier 1, set up experiments at a constant, environmentally relevant temperature (e.g., 25°C), controlled in a water bath or incubator.
-
Test Setup: Prepare multiple replicate test vessels for each pH to allow for destructive sampling at each time point.
-
Sampling: At predetermined time intervals (e.g., for this compound, this would be very frequent, such as 0, 0.5, 1, 2, 5, and 10 minutes), sacrifice replicate vessels.
-
Sample Quenching: Immediately upon sampling, quench the hydrolysis reaction. This could involve rapid freezing or addition of a non-aqueous solvent that stops the reaction and is compatible with the analytical method.
-
Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method, such as gas chromatography with mass spectrometry (GC-MS).
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the plot is linear, the reaction follows first-order kinetics. The rate constant (k) is the negative of the slope. The half-life (t½) is calculated as: t½ = ln(2)/k.
Ready Biodegradability - Manometric Respirometry Test (OECD Guideline 301F)
This test evaluates the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms.
-
Inoculum Preparation: Collect activated sludge from a domestic wastewater treatment plant. Wash and aerate it to prepare a standardized inoculum.
-
Test Medium: Prepare a mineral medium containing essential mineral salts.
-
Test Vessels: Use sealed respirometer flasks equipped with a system to measure oxygen consumption and a trap (e.g., sodium hydroxide) to absorb the carbon dioxide produced.
-
Test Setup:
-
Test Vessels: Add mineral medium, inoculum, and the test substance (hydrolysis products of this compound, primarily methanol) at a concentration to yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.
-
Blank Control: Contains mineral medium and inoculum only, to measure the background respiration of the inoculum.
-
Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.
-
Toxicity Control: Contains the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.
-
-
Incubation: Incubate the flasks in the dark at a constant temperature (22 ± 2°C) with continuous stirring for 28 days.
-
Measurement: Record the oxygen consumption in each flask at regular intervals.
-
Data Analysis: Calculate the percentage of biodegradation by dividing the oxygen consumed by the test substance (corrected for the blank) by its ThOD. A substance is considered readily biodegradable if it reaches ≥60% of its ThOD within a 10-day window during the 28-day test period.
Adsorption/Desorption Using a Batch Equilibrium Method (OECD Guideline 106)
This method determines the adsorption of a substance to soil. For a rapidly hydrolyzing substance like this compound, this test would be more relevant for its more stable hydrolysis product, silanetriol.
Tier 1: Preliminary Studies
-
Soil Selection: Select a range of characterized soils (typically 5) with varying organic carbon content, pH, and texture.
-
Equilibration Time: Determine the time required to reach adsorption equilibrium by agitating soil-water suspensions with the test substance for various durations and measuring the concentration in the aqueous phase.
-
Stability: Confirm the stability of the test substance (silanetriol) under the test conditions.
Tier 2: Screening Test
-
Soil-to-Solution Ratio: Prepare suspensions of each soil in a 0.01 M CaCl₂ solution.
-
Test Substance Addition: Add the test substance (silanetriol) at a single concentration to the soil suspensions.
-
Equilibration: Agitate the suspensions for the predetermined equilibration time in the dark at a constant temperature (e.g., 20°C).
-
Phase Separation: Separate the soil and aqueous phases by centrifugation.
-
Analysis: Analyze the concentration of the test substance in the aqueous phase. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Calculation:
-
Calculate the distribution coefficient (Kd) = (Amount adsorbed to soil) / (Concentration in aqueous phase).
-
Calculate the organic carbon-normalized adsorption coefficient (Koc) = (Kd / % organic carbon in soil) * 100.
-
Conclusion
The environmental fate of this compound is characterized by its extreme instability in the presence of moisture, leading to rapid hydrolysis into methanol and silanetriol. This primary degradation pathway effectively precludes other environmental fate processes such as biodegradation of the parent compound, soil sorption, and bioaccumulation from being significant. Environmental risk assessment should therefore focus on the fate and effects of the hydrolysis products. Methanol is readily biodegradable and poses a low risk of persistence. Silanetriol is not readily biodegradable and is expected to partition primarily to soil and water, where it may undergo further condensation reactions. The methodologies outlined in this guide, based on international standards, provide a robust framework for evaluating the environmental behavior of such reactive substances.
References
Trimethoxysilane Derivatives: A Technical Guide to Functionalities in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic modification of surfaces at the molecular level is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical engineering to electronics. Among the chemical moieties utilized for this purpose, the trimethoxysilane group stands out for its versatility and robust reactivity. This technical guide provides an in-depth exploration of the core principles of this compound chemistry, offering a comprehensive resource for professionals seeking to leverage this powerful tool for surface functionalization. This document details the fundamental reaction mechanisms, presents key quantitative data for various silane modifications, outlines detailed experimental protocols, and discusses the stability and applications of the resulting surface layers, particularly within the context of drug development and biomaterials.
Core Principles: The Chemistry of this compound Functionalization
The efficacy of trimethoxysilanes in surface modification lies in their dual reactivity. The molecule consists of a silicon atom bonded to three methoxy groups (-OCH3) and an organic functional group (R). The methoxy groups are hydrolyzable, while the organic group provides the desired surface functionality. The process of surface modification, known as silanization, typically proceeds in two key steps: hydrolysis and condensation.
-
Hydrolysis: In the presence of water, the methoxy groups of the this compound are hydrolyzed to form silanol groups (Si-OH). This reaction can be catalyzed by either acid or base. The rate of hydrolysis is influenced by factors such as pH, water concentration, and the presence of solvents like ethanol.
-
Condensation: The newly formed silanol groups are highly reactive and can condense in two ways:
-
Intermolecular Condensation: Silanol groups on adjacent silane molecules react to form siloxane bonds (Si-O-Si), leading to the formation of a polysiloxane network.
-
Surface Condensation: Silanol groups on the silane react with hydroxyl groups present on the surface of a substrate (e.g., silica, metal oxides), forming stable covalent bonds.
-
This process results in a durable organic layer covalently attached to the inorganic substrate, with the "R" group exposed, thereby imparting the desired functionality to the surface.
Functionalities of this compound Derivatives in Drug Development
The ability to introduce a wide array of functional groups (R) makes this compound derivatives invaluable in drug development. These functionalities can be tailored to achieve specific objectives, including:
-
Targeted Drug Delivery: By incorporating targeting ligands such as antibodies, peptides, or small molecules into the "R" group, nanoparticles functionalized with trimethoxysilanes can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
-
Controlled Drug Release: The nature of the "R" group can influence the loading and release kinetics of drugs. For instance, stimuli-responsive linkers that cleave under specific conditions (e.g., changes in pH, redox potential, or enzyme concentration) can be incorporated to trigger drug release at the target site.
-
Enhanced Biocompatibility: Coating surfaces of medical devices or nanoparticles with biocompatible polymers like polyethylene glycol (PEG) using this compound linkers can reduce immunogenicity, prevent protein adsorption, and improve circulation time.[1][2]
-
Improved Bioavailability: For poorly soluble drugs, encapsulation within or attachment to this compound-modified nanoparticles can enhance their solubility and bioavailability.
-
Bio-imaging and Diagnostics: The covalent attachment of fluorescent dyes, quantum dots, or contrast agents via this compound chemistry enables the development of probes for in vivo imaging and diagnostics.
Quantitative Data on this compound Derivative Functionality
The performance of this compound-functionalized materials can be quantified through various analytical techniques. The following tables summarize key quantitative data from the literature, providing a comparative overview of different derivatives and their functionalities.
Table 1: Surface Functionalization Density of this compound Derivatives
| This compound Derivative | Substrate | Functionalization Method | Amine Density (groups/nm²) | Analytical Technique(s) |
| (3-Aminopropyl)this compound (APTMS) | Silica Nanoparticles | Post-grafting | 4.4 | Ninhydrin Assay, TGA |
| (3-Aminopropyl)this compound (APTMS) | Silica Nanoparticles | Co-condensation | Not Specified | FTIR, Solid-State NMR |
| N-(2-aminoethyl)-3-aminopropylthis compound (AEAPTMS) | Mesoporous Silica | Post-grafting | Not Specified | Elemental Analysis, TGA |
Table 2: Drug Loading and Release Kinetics of this compound-Functionalized Nanoparticles
| Functionalization | Drug | Nanoparticle Type | Drug Loading Capacity (wt%) | Release Conditions | Cumulative Release (%) | Release Kinetics Model |
| Unfunctionalized MSN | Doxorubicin | Mesoporous Silica (MSN) | Not Specified | pH 5.0, 72h | ~40 | Not Specified |
| Unfunctionalized MSN | Doxorubicin | Mesoporous Silica (MSN) | Not Specified | pH 7.4, 72h | ~30 | Not Specified |
| Poly-L-Histidine | Doxorubicin | Mesoporous Silica (MSN) | Not Specified | pH 5.0, 72h | ~23 | Not Specified |
| Poly-L-Histidine | Doxorubicin | Mesoporous Silica (MSN) | Not Specified | pH 7.4, 72h | ~18 | Not Specified |
| Amine-functionalized | Methotrexate & Tofacitinib Citrate | Mesoporous Silica (MSN) | 62.44% | Not Specified | Not Specified | Not Specified |
| Unfunctionalized PLGA | Paclitaxel | PLGA Nanoparticles | >90% | w/o NIR, 10 days | ~49 | Biphasic |
| Unfunctionalized PLGA | Paclitaxel | PLGA Nanoparticles | >90% | w/ NIR, 10 days | ~92 | Biphasic |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of this compound chemistry. This section provides methodologies for key experiments.
Synthesis of Amine-Functionalized Silica Nanoparticles (Post-Grafting Method)
This protocol describes the surface modification of pre-synthesized silica nanoparticles with (3-Aminopropyl)this compound (APTMS).
Materials:
-
Silica Nanoparticles (SNPs)
-
(3-Aminopropyl)this compound (APTMS)
-
Anhydrous Toluene
-
Ethanol
-
Deionized Water
-
Sonicator
-
Centrifuge
-
Oven
Procedure:
-
Dispersion of Silica Nanoparticles: Disperse a known amount of silica nanoparticles in anhydrous toluene.
-
Sonication: Sonicate the suspension for at least 15 minutes to ensure a homogenous dispersion and break up any aggregates.
-
Addition of APTMS: Add a specific volume of APTMS to the silica nanoparticle suspension. The amount of APTMS will determine the final surface density of amine groups.
-
Reaction: Stir the mixture at room temperature for at least 8 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Washing and Purification: After the reaction is complete, collect the nanoparticles by centrifugation (e.g., 9000 rpm for 15 minutes). Wash the nanoparticles repeatedly with toluene and then ethanol to remove unreacted APTMS and byproducts.
-
Drying: Dry the final product under vacuum or in an oven at 60-80°C to obtain the amine-functionalized silica nanoparticles.
Characterization of Surface Functionalization
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Prepare a KBr pellet of the dried functionalized nanoparticle sample.
-
Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Successful grafting of APTMS can be confirmed by the appearance of new peaks corresponding to the C-H stretching of the propyl chain (around 2930 cm⁻¹) and N-H bending (around 1560 cm⁻¹). A decrease in the intensity of the silanol (Si-OH) peak (around 3400 cm⁻¹) also indicates successful surface reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For solid-state NMR, pack the dried functionalized nanoparticles into a zirconia rotor.
-
Acquire ¹³C and ²⁹Si CP-MAS NMR spectra.
-
The presence of new peaks in the ¹³C spectrum corresponding to the carbon atoms of the aminopropyl group confirms functionalization.
-
In the ²⁹Si spectrum, the appearance of T-type silicon signals (R-Si(O-Si)₃) confirms the covalent attachment of the silane to the silica surface.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Amine-functionalized silica nanoparticles
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Target cell line (e.g., HeLa, MCF-7)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Treatment: Prepare serial dilutions of the amine-functionalized silica nanoparticles in cell culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at different concentrations. Include a negative control (cells with medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the negative control.
Hemolysis Assay
This assay assesses the biocompatibility of the material with red blood cells.
Materials:
-
Amine-functionalized silica nanoparticles
-
Fresh human or rabbit blood
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension: Collect fresh blood in a tube containing an anticoagulant. Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with PBS. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Nanoparticle Incubation: Add different concentrations of the nanoparticle suspension to the RBC suspension. Use PBS as a negative control and Triton X-100 (0.1%) as a positive control.
-
Incubation: Incubate the samples at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Apoptosis Detection (TUNEL Assay)
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells treated with nanoparticles on coverslips or in a 96-well plate
-
TUNEL assay kit (commercially available)
-
Paraformaldehyde (for fixing)
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 2-5 minutes.
-
TUNEL Reaction: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently labeled dUTP).
-
Staining and Visualization: If using an indirect method, incubate with a fluorescently labeled antibody that recognizes the incorporated labeled dUTPs. Counterstain the nuclei with a DNA stain like DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Visualization of Workflows and Pathways
Visual representations are essential for understanding complex biological and chemical processes. The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the application of this compound derivatives in drug development.
Caption: Experimental workflow for synthesis, functionalization, and drug loading of silica nanoparticles.
Caption: Representative signaling pathway for nanoparticle-induced apoptosis.
Conclusion
References
The Cornerstone of Surface Modification: A Technical Guide to Silanization with Trimethoxysilane
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Silanization, a process that covalently bonds silane molecules to a substrate, offers a robust and versatile method for tailoring surface properties. This in-depth technical guide focuses on the foundational principles of silanization using trimethoxysilanes, providing a comprehensive resource for understanding and implementing this critical surface modification technique.
The efficacy of trimethoxysilanes in altering surface characteristics—from hydrophobicity and biocompatibility to the immobilization of specific biomolecules—stems from their unique dual-reactivity. A central silicon atom is bonded to three hydrolyzable methoxy groups and a non-hydrolyzable organic functional group, which imparts the desired functionality to the surface. The silanization process unfolds in a series of well-defined steps, primarily hydrolysis and condensation, which are influenced by a multitude of reaction conditions.
Core Principles: The Reaction Mechanism
The journey from a reactive trimethoxysilane molecule in solution to a covalently bound, functionalized surface is governed by two principal chemical reactions: hydrolysis and condensation.[1]
1. Hydrolysis: In the presence of water, the methoxy groups (-OCH3) of the this compound are replaced by hydroxyl groups (-OH), forming a reactive silanol intermediate. This reaction can be catalyzed by either acid or base.[1] The rate of hydrolysis is a critical parameter and is significantly influenced by factors such as pH, water concentration, and the solvent system.[1][2]
2. Condensation: The newly formed silanol groups are highly reactive and can participate in two types of condensation reactions:
- Intermolecular Condensation: Silanols on adjacent silane molecules can react with each other to form a siloxane bond (Si-O-Si), leading to the formation of oligomers in the solution.
- Surface Condensation: The silanol groups can react with hydroxyl groups present on the surface of the substrate (e.g., glass, silicon, metal oxides), forming a stable, covalent siloxane bond that anchors the functional group to the surface.[3][4]
The interplay between these reactions dictates the structure and quality of the final silane layer, which can range from a well-ordered monolayer to more complex, cross-linked polymeric structures.
Factors Influencing Silanization Efficiency
The success and reproducibility of the silanization process hinge on the careful control of several key experimental parameters.
| Factor | Effect on Silanization | Key Considerations |
| pH | Catalyzes both hydrolysis and condensation reactions.[5] Acidic conditions (pH 3-4.5) generally promote hydrolysis while minimizing self-condensation in solution, leading to more uniform monolayers.[6] Basic conditions accelerate condensation, which can lead to the formation of thicker, polymeric layers.[6] | The optimal pH is silane-dependent. For aminosilanes, the amine group can act as a self-catalyst.[7] |
| Water Concentration | Essential for the initial hydrolysis step. A stoichiometric amount of water is required to hydrolyze all methoxy groups.[2] In anhydrous solvents, silanization can still occur by reacting with surface-adsorbed water, but the resulting layer may be less dense.[8][9] Excess water can lead to premature oligomerization in the solution.[10] | The water content in the solvent and the ambient humidity should be controlled for reproducible results. |
| Temperature | Increases the rate of both hydrolysis and condensation reactions.[11] Higher temperatures can accelerate the curing process, promoting the formation of a stable siloxane network on the surface.[1][12] | The optimal temperature depends on the specific silane and substrate. Excessive heat can lead to the degradation of the silane or the substrate. |
| Solvent | The choice of solvent affects the solubility of the silane and the availability of water. Anhydrous organic solvents like toluene or acetone are commonly used to control the hydrolysis reaction.[12][13] Protic solvents like ethanol can participate in the reaction and influence the reaction kinetics.[2] | The solvent should be of high purity and free of contaminants that could interfere with the reaction.[10] |
| Silane Concentration | Higher concentrations can lead to the formation of multilayers and aggregates.[14] Lower concentrations favor the formation of a monolayer. The optimal concentration often falls within the range of 0.1% to 5% (v/v).[13][15] | The ideal concentration should be determined empirically for each specific application. |
| Reaction Time | The time required for complete surface coverage can range from minutes to several hours.[10][12] Shorter reaction times may result in incomplete monolayer formation, while excessively long times can lead to the deposition of polymerized silane from the solution.[8] | The optimal reaction time is influenced by all other reaction parameters. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to provide a comparative overview of the impact of different parameters on the silanization process.
Table 1: Hydrolysis and Condensation Rate Constants for Various Silanes
| Silane | Conditions | Rate Constant (k) | Reference |
| Methylthis compound (MTMS) | Methanol, 30 °C | 2.453 x 10⁴ s⁻¹ (Hydrolysis) | [5] |
| Phenylthis compound (PTMS) | THF, K₂CO₃ catalyst, excess water | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | [5] |
| Propylthis compound (PrTMS) | THF, K₂CO₃ catalyst, excess water | 1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹ | [5] |
| γ-Glycidoxypropylthis compound (γ-GPS) | 2 wt% aqueous dilution, pH 5.4, 26 °C | 0.026 min⁻¹ (First hydrolysis step) | [11] |
Table 2: Water Contact Angles of Silanized Surfaces
| Silane | Substrate | Water Contact Angle (°) | Reference |
| Unmodified Nanopipettes | Glass | Decreases over 24h in electrolyte | [1] |
| Silanized Nanopipettes | Glass | Decreases over 24h in electrolyte | [1] |
Note: The stability of the hydrophobic layer can be time-dependent in aqueous environments.
Experimental Protocols
Reproducible and stable silane layers are crucial for many applications. The following are detailed methodologies for the silanization of common substrates.
Protocol 1: Silanization of Glass Surfaces (Solution Deposition)
This protocol is adapted from procedures used for preparing glass surfaces for biological applications.
Materials:
-
Glass coverslips or slides
-
(3-aminopropyl)this compound (APTMS) or other desired this compound
-
Acetone, HPLC grade
-
Methanol
-
1-2% aqueous Hellmanex III solution (or similar detergent)
-
Deionized water (ddH₂O)
Equipment:
-
Sonicator
-
Staining jars and racks
-
Plasma cleaner (optional, for enhanced activation)
-
Oven (110 °C)
-
Air gun or nitrogen stream
-
Desiccator
Procedure:
-
Cleaning: a. Place glass surfaces in a staining jar with 1-2% Hellmanex III solution.[1] b. Sonicate for 20 minutes at room temperature.[1] c. Rinse 10-15 times with ddH₂O until no bubbles are formed.[1] d. Rinse once with methanol.[1] e. Air-dry the surfaces and then dry further in an oven at 110 °C for 10-15 minutes.[1]
-
Surface Activation (Recommended for robust layers): a. Place the dried glass surfaces in a staining rack. b. Activate the surfaces in a plasma generator for 20 minutes.[1]
-
Silanization: a. Prepare a fresh 2% (v/v) solution of APTMS in acetone in a glass beaker.[1] b. Immerse the plasma-activated surfaces in the silane solution for a desired time (e.g., 10-30 minutes).[1] c. Gently agitate the solution during immersion.
-
Washing and Curing: a. Transfer the rack to a beaker with fresh methanol and wash for 2 minutes to remove unreacted silane.[1] b. Air-dry the silanized surfaces with an air gun or nitrogen stream.[1] c. Cure the surfaces in an oven at 110 °C for at least 1 hour.[1] d. After curing, store the silanized surfaces in a desiccator for up to two weeks.[1]
Protocol 2: Silanization of Silicon Wafers (Vapor Phase Deposition)
Vapor phase deposition is often preferred for achieving highly uniform and thin silane layers, especially on sensitive substrates.
Materials:
-
Silicon wafers
-
Ammonium hydroxide (NH₄OH, 25%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Desired aminosilane (e.g., (3-aminopropyl)this compound)
-
Deionized water
-
Inert gas (argon or nitrogen)
Equipment:
-
Wafer cleaning bath
-
Hot plate or oven (75-125 °C)
-
Vacuum desiccator or reaction chamber
Procedure:
-
Cleaning and Hydrophilization: a. Clean silicon wafers in a 2% Hellmanex solution for 90 minutes with sonication.[1] b. Rinse thoroughly with deionized water and dry with an inert gas.[1] c. To create a hydrophilic surface, immerse the wafers in a mixture of NH₄OH and H₂O₂ (3:1 v/v) at 75 °C for 30 minutes. (Caution: This solution is highly corrosive and should be handled with appropriate safety precautions in a fume hood). [1] d. Rinse again with deionized water and dry with an inert gas.[1]
-
Vapor-Phase Silanization: a. Place the cleaned and activated wafers in a vacuum desiccator. b. Place a small, open container (e.g., a glass vial) containing a few drops of the this compound in the desiccator, ensuring it will not spill.[13] c. Evacuate the desiccator using a vacuum pump. d. The deposition can be carried out at room temperature for several hours to overnight, or accelerated by gently heating the chamber (e.g., to 60-80 °C).[13]
-
Post-Deposition: a. After the deposition period, vent the chamber with an inert gas.[13] b. Remove the wafers and, if necessary, cure them in an oven at 110 °C for 30-60 minutes to enhance the stability of the layer.[13]
Applications in Drug Development and Biomaterials
The ability to precisely control surface chemistry makes this compound-based silanization an invaluable tool in the pharmaceutical and biomedical fields.[1]
-
Drug Delivery: Silanization can be used to modify the surface of nanoparticles or other drug carriers to improve their stability, biocompatibility, and drug-loading capacity.[16] For example, functionalizing mesoporous silica nanoparticles with different silanes can modulate the adsorption and release kinetics of antiviral drugs.[16]
-
Biomaterial Surface Engineering: The surfaces of implants and medical devices can be functionalized to promote cell adhesion and growth, or to create anti-fouling surfaces that resist protein adsorption and bacterial biofilm formation.[17]
-
Biosensors and Diagnostics: Silanization is a key step in the fabrication of biosensors, where it is used to immobilize capture probes such as antibodies or DNA onto the sensor surface.[4]
-
Chromatography: The stationary phases in reversed-phase chromatography are often prepared by silanizing silica gel with hydrophobic silanes.[4]
Troubleshooting Common Silanization Issues
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Silanization - Wikipedia [en.wikipedia.org]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. surfmods.jp [surfmods.jp]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Surface Modification of Silica Nanoparticles with Trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the surface modification of silica nanoparticles using trimethoxysilane compounds. The protocols are intended for researchers in materials science, nanotechnology, and drug development who are looking to functionalize silica nanoparticles for various applications, including drug delivery, bio-imaging, and catalysis.
Introduction
Silica nanoparticles (SNPs) are versatile platforms in various scientific and biomedical fields due to their biocompatibility, high surface area, and tunable pore size.[1] Their surfaces are rich in silanol groups (Si-OH), which allow for covalent modification to introduce a wide range of functionalities.[1] Trimethoxysilanes are a class of organosilane compounds frequently used for this purpose. They react with the surface silanol groups to form stable siloxane bonds, effectively grafting the desired functional group onto the nanoparticle surface. This process, known as silanization, is a critical step for the subsequent conjugation of biomolecules, drugs, or targeting ligands.[1]
This document outlines two primary methods for the surface modification of silica nanoparticles with trimethoxysilanes: post-synthesis grafting and co-condensation.
Methods of Silyl Functionalization
There are two main approaches for introducing this compound functionalities onto silica nanoparticles:
-
Post-Synthesis Grafting: This is the more common method, where pre-synthesized silica nanoparticles are reacted with the this compound. This method allows for better control over the nanoparticle core structure and size.[1]
-
Co-condensation: In this one-step method, the this compound is introduced during the synthesis of the silica nanoparticles, typically alongside a silica precursor like tetraethyl orthosilicate (TEOS).[1][2] This results in the incorporation of functional groups throughout the silica matrix as well as on the surface.[1]
Experimental Protocols
A. Post-Synthesis Grafting of this compound onto Silica Nanoparticles
This protocol is a generalized procedure adapted from various sources and can be modified based on the specific this compound and desired level of functionalization.[1][3][4]
Materials:
-
Silica Nanoparticles (SNPs)
-
This compound of choice (e.g., (3-Aminopropyl)this compound (APTMS), (3-Mercaptopropyl)this compound (MPTMS), Phenylthis compound (PTMS))
-
Anhydrous solvent (e.g., ethanol or toluene)[5]
-
Deionized Water
-
Ammonia solution (optional, for catalyzing the reaction)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Condenser (if refluxing)
-
Centrifuge and centrifuge tubes
-
Ultrasonicator
Protocol:
-
Dispersion of Silica Nanoparticles:
-
Silanization Reaction:
-
Transfer the nanoparticle suspension to a reaction vessel equipped with a magnetic stir bar.
-
Add the desired amount of this compound to the suspension while stirring. The amount of silane can be varied to control the surface coverage.[4][6] A common starting point is a weight ratio of SiO2 to this compound ranging from 1:0.01 to 1:0.1.[4]
-
The reaction can be carried out at room temperature or elevated temperatures (e.g., 60°C) under reflux.[7][8]
-
Allow the reaction to proceed with continuous stirring for a specified time, typically ranging from 2 to 24 hours.[1][4]
-
-
Washing and Purification:
-
After the reaction is complete, cool the suspension to room temperature if heated.
-
Collect the functionalized nanoparticles by centrifugation (e.g., 9000 rpm for 15 minutes).[1]
-
Discard the supernatant containing unreacted silane.
-
Resuspend the nanoparticle pellet in fresh solvent (e.g., ethanol) and sonicate to redisperse.
-
Repeat the centrifugation and redispersion steps at least three times to ensure the complete removal of residual reactants.[4]
-
-
Drying:
-
After the final wash, dry the purified functionalized silica nanoparticles under vacuum to obtain a fine powder.
-
B. Co-condensation for the Synthesis of Functionalized Silica Nanoparticles
This one-step protocol is based on the Stöber method and its modifications, incorporating the this compound during particle formation.[1][2]
Materials:
-
Tetraethyl orthosilicate (TEOS, silica precursor)
-
This compound of choice (e.g., APTMS)
-
Ethanol
-
Deionized Water
-
Ammonia solution (25 wt.%, catalyst)[9]
-
Cetyltrimethylammonium bromide (CTAB, optional, as a structure-directing agent for mesoporous particles)[2]
-
Magnetic stirrer and stir bar
-
Reaction vessel
Protocol:
-
Preparation of Reaction Mixture:
-
Addition of Precursors:
-
In a separate container, mix TEOS and the desired this compound at the desired molar ratio.[1]
-
Add the mixture of TEOS and this compound to the stirred ammonia/ethanol/water solution.
-
-
Reaction:
-
Washing and Purification:
-
Drying:
-
Dry the final product under vacuum to obtain the functionalized silica nanoparticles.
-
Data Presentation
The following tables summarize quantitative data on the surface modification of silica nanoparticles with different trimethoxysilanes.
Table 1: Effect of this compound Type on Surface Functionalization
| This compound | Functional Group | Method | Amine Sites (groups/nm²) | Reference |
| Aminopropylthis compound (APTMS) | Amine (-NH₂) | Post-synthesis | 2.7 | [6][10] |
| (3-trimethoxysilylpropyl)diethylenetriamine (DETAS) | Diethylenetriamine | Post-synthesis | 7.7 | [6][10] |
| (3-Mercaptopropyl)this compound (MPTMS) | Thiol (-SH) | Co-condensation | - | [11] |
| (3-Glycidyloxypropyl)this compound (GOPS) | Glycidyl | Co-condensation | - | [11] |
| (3-Acryloxypropyl)this compound (APTS) | Acryloyl | Co-condensation | - | [11] |
Table 2: Characterization Data of Functionalized Silica Nanoparticles
| Functionalization | Characterization Technique | Observation | Reference |
| APTMS | Fourier Transform Infrared (FTIR) Spectroscopy | Appearance of peaks corresponding to N-H bending and C-H stretching, confirming the presence of amine groups. | [12] |
| MPTMS | Thermogravimetric Analysis (TGA) | Weight loss at temperatures corresponding to the decomposition of the grafted organic moiety. | [13] |
| n-Octylthis compound | Scanning Electron Microscopy (SEM) | Can be used to observe the morphology and aggregation state of the nanoparticles after functionalization. | [14] |
| Various | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of the nanoparticles in suspension, which may increase after surface modification. | [14] |
| Various | Zeta Potential | Can indicate a change in surface charge after functionalization (e.g., from negative for bare silica to positive for amine-functionalized silica). | [15] |
Visualizations
Caption: Experimental workflow for the surface modification of silica nanoparticles.
Caption: Chemical reaction of silanization on a silica surface.
References
- 1. benchchem.com [benchchem.com]
- 2. One-step preparation of porous aminated-silica nanoparticles and their antibacterial drug delivery applications [jmst.org]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Synthesis, Properties, and Applications of Amine-Functionalized Silica Particles in Advanced Materials - nanomicronspheres [nanomicronspheres.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. susi.usi.ch [susi.usi.ch]
- 10. researchgate.net [researchgate.net]
- 11. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Quantitative Analysis of Silanization Degree of Silica Nanoparticles Modified with Bis[3-(trimethoxysilyl)propyl]amine Coupling Agent | Semantic Scholar [semanticscholar.org]
- 13. Surface Modification of Fumed Silica Nanoparticles with a Methacryloxypropyltrimethoxy Silane Coupling Agent and the Effect of Nanoparticles Surface Treatment on the In-situ Polymerization of Styrene - Butyl Acrylate [jcst.icrc.ac.ir]
- 14. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
Application Note: A Detailed Protocol for Functionalizing Glass Substrates with Trimethoxysilanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of glass substrates with trimethoxysilanes is a cornerstone technique in materials science, biotechnology, and drug development. This surface modification process allows for the covalent attachment of a wide range of functional groups to a glass surface, thereby tailoring its chemical and physical properties. The trimethoxysilane group provides a versatile platform for applications such as creating biocompatible surfaces for cell culture, immobilizing biomolecules for microarrays and biosensors, and developing novel drug delivery systems. This document provides a comprehensive protocol for the functionalization of glass substrates with trimethoxysilanes, including detailed experimental procedures, expected quantitative outcomes, and visual guides to the workflow and underlying chemical principles.
The silanization process involves the hydrolysis of the methoxy groups of the this compound to form reactive silanol groups, followed by the condensation of these silanols with the hydroxyl groups present on the glass surface. This results in the formation of a stable, covalent siloxane bond (Si-O-Si), effectively tethering the desired functional group to the substrate. The choice of the specific this compound, solvent, and reaction conditions can significantly influence the quality and characteristics of the resulting functionalized surface.
Quantitative Data Summary
Successful functionalization of glass substrates with trimethoxysilanes can be quantitatively assessed through various surface analysis techniques. The following table summarizes typical expected values for key characterization parameters, providing a benchmark for successful surface modification.
| Parameter | Substrate | Treatment | Value | Reference |
| Water Contact Angle | Glass | Untreated | < 30° | [1] |
| Glass | TMSPMA-treated | ~ 40° | [1] | |
| Glass | OTMS-treated | 105° - 113° | [2] | |
| Glass | Piranha cleaned | ~5° | [3] | |
| Surface Roughness (RMS) | Bare Glass | - | ~0.34 nm | [2] |
| OTMS Functionalized | - | ~0.1 nm | [2] |
Experimental Protocols
This section details the necessary materials and the step-by-step procedures for cleaning and functionalizing glass substrates with trimethoxysilanes. The protocol is divided into three main stages: substrate cleaning and activation, silanization, and post-silanization treatment.
Materials and Reagents
-
Glass substrates (e.g., microscope slides, coverslips)
-
This compound of choice (e.g., (3-Aminopropyl)this compound (APTMS), 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), Octadecylthis compound (OTMS))
-
Anhydrous solvents (e.g., toluene, ethanol, acetone, isopropanol)
-
Deionized (DI) water
-
Cleaning agents (e.g., strong soap solution, Hellmanex III, acetone, isopropanol)
-
Acids/Bases for cleaning and pH adjustment (e.g., sulfuric acid, hydrogen peroxide (30%), acetic acid, ammonium hydroxide)
-
Nitrogen gas for drying
-
Beakers and glassware
-
Ultrasonic bath
-
Oven or hot plate
-
Plasma cleaner (optional)
-
Fume hood
-
Appropriate personal protective equipment (PPE: gloves, lab coat, safety glasses)
Protocol 1: General Liquid-Phase Silanization
This protocol is a general procedure that can be adapted for various trimethoxysilanes and solvents.
1. Glass Substrate Cleaning (Choose one method):
-
Method A: Strong Soap and Oven Drying:
-
Method B: Piranha Solution Cleaning (EXTREME CAUTION):
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Prepare the Piranha solution by carefully and slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker.
-
Immerse the glass slides in the Piranha solution for 30-60 minutes.[4]
-
Carefully remove the slides and rinse them thoroughly with copious amounts of DI water.[4]
-
Sonicate the slides in DI water for 15 minutes.[4]
-
Rinse again with DI water and then with absolute ethanol.[4]
-
Dry the slides under a stream of nitrogen gas and then in an oven at 110°C for at least 30 minutes to ensure complete removal of water.[4]
-
-
Method C: Plasma Cleaning:
2. Silanization (Perform in a fume hood):
-
Solvent-Based Silanization (Example with Toluene):
-
Prepare a 1-2% (v/v) solution of the desired this compound in an anhydrous solvent (e.g., toluene) in a glass container.[4][6]
-
Immerse the cleaned and dried glass slides in the silanization solution. Ensure the slides are fully submerged.[4]
-
Incubate for the desired time (e.g., 2-24 hours) at room temperature with gentle agitation.[4][6] For some silanes, heating to 70°C for 10-30 minutes may be beneficial.[7]
-
-
Ethanol-Based Silanization (Example with TMSPMA):
-
Aqueous Silanization (Example with TMSPMA):
3. Post-Silanization Treatment:
-
Remove the slides from the silanization solution and rinse them thoroughly with the anhydrous solvent used for the reaction (e.g., toluene) to remove any unbound silane.[4][6]
-
Rinse the slides with absolute ethanol.[4]
-
Dry the slides under a stream of nitrogen gas.[4]
-
Cure the slides in an oven at 100-110°C for 1 hour to promote the formation of a stable siloxane network on the surface.[4][5]
-
Store the functionalized slides in a desiccator or under an inert atmosphere until use.[4][5]
Protocol 2: Vapor-Phase Silanization
Vapor-phase deposition can produce a more uniform monolayer of silane.
-
Glass Substrate Cleaning: Follow one of the cleaning methods described in Protocol 1.
-
Vapor-Phase Silanization:
-
Place the cleaned and activated substrates in a vacuum desiccator.[5]
-
Place a small, open vial containing the this compound in the desiccator, ensuring it does not touch the substrates.[7]
-
Evacuate the desiccator and then place it in an oven at an elevated temperature (e.g., 80-100°C) for a specified time (e.g., 2-24 hours).[5]
-
-
Post-Silanization Treatment:
Visualizations
Experimental Workflow
The following diagram illustrates the general step-by-step workflow for the functionalization of glass substrates with this compound using a liquid-phase deposition method.
Caption: General workflow for glass surface functionalization with this compound.
Chemical Signaling Pathway
The following diagram illustrates the chemical reactions involved in the silanization of a glass surface with a generic this compound.
Caption: Chemical pathway of this compound reaction with a glass surface.
References
Trimethoxysilane applications in creating hydrophobic coatings
Application Notes: Trimethoxysilane for Hydrophobic Coatings
Introduction
Trimethoxysilanes are a class of organosilicon compounds widely utilized in surface modification to create water-repellent, or hydrophobic, coatings. Their efficacy stems from their unique molecular structure, which consists of a silicon atom bonded to three hydrolyzable methoxy groups (-OCH₃) and one non-hydrolyzable organic group (R-). The methoxy groups act as a reactive anchor to the substrate, while the organic group provides the desired surface properties.[1] When applied to a surface containing hydroxyl (-OH) groups, such as glass, ceramics, or metal oxides, the this compound undergoes hydrolysis and condensation reactions. This process forms a durable, covalently bonded polysiloxane layer where the non-polar organic groups are oriented outwards, drastically lowering the surface energy and imparting hydrophobicity.[1][2]
The degree of hydrophobicity, often measured by the water contact angle (WCA), can be tuned by selecting different organic 'R' groups (e.g., methyl, octadecyl, or fluorinated alkyl chains) and by controlling the surface topography.[3] The incorporation of nanoparticles, such as silica (SiO₂), can introduce micro- and nano-scale roughness, which, combined with the low surface energy from the silane, can lead to superhydrophobicity (WCA > 150°), a phenomenon known as the "lotus effect".[4]
Mechanism of Action
The creation of a hydrophobic layer using this compound is a two-step chemical process:
-
Hydrolysis: The methoxy groups (-OCH₃) of the silane react with water (present as moisture on the surface or added as a catalyst) to form reactive silanol groups (Si-OH).
-
Condensation: These silanol groups then condense with hydroxyl groups on the substrate surface, forming stable covalent Si-O-Substrate bonds. Additionally, adjacent silanol groups can condense with each other, forming a cross-linked, stable siloxane (Si-O-Si) network on the surface.
This self-assembled monolayer effectively masks the polar surface of the substrate with a non-polar, low-energy organic layer.
Quantitative Data Summary
The effectiveness of a hydrophobic coating is primarily quantified by the Water Contact Angle (WCA). A higher WCA indicates greater hydrophobicity. The following tables summarize data from various studies, showcasing the impact of different trimethoxysilanes, precursor ratios, and additives on WCA.
Table 1: Effect of this compound Type and Precursor Ratio on Water Contact Angle (WCA)
| This compound (ATMS) Type | Co-precursor | ATMS:Co-precursor Ratio | Substrate | Resulting WCA (°) | Reference |
|---|---|---|---|---|---|
| Octadecylthis compound (ODTMS) | TEOS | 7:3 | Glass | >150° | [5] |
| Octadecylthis compound (ODTMS) | TEOS | 1:1 | Glass | >150° | [5] |
| Octadecylthis compound (ODTMS) | TEOS | 4:6 | Glass | >150° | [5] |
| Decylthis compound (DTMS) | TEOS | 1:1 | Glass | >150° | [5] |
| Hexadecylthis compound (HDTMS) | Nano-SiO₂ | 1:0.25 | Powder | 114.8° | [6] |
| Hexadecylthis compound (HDTMS) | Nano-SiO₂ | 1:0.5 | Powder | 124.8° | [6] |
| Hexadecylthis compound (HDTMS) | Nano-SiO₂ | 1:1 | Powder | 137.3° | [6] |
| Hexadecylthis compound (HDTMS) | Nano-SiO₂ | 4:1 | Powder | 170.9° | [6] |
| Vinylthis compound (VTMS) | SiO₂ | 7:1 | Glass Slide | 125° | [7] |
| Vinylthis compound (VTMS) | SiO₂ | 10:1 | Glass Slide | 154° |[7] |
Table 2: Effect of Silica Source and Concentration on WCA in a Methylthis compound (MTMS) System
| Silica Source | Moles of Silica | Substrate | Resulting WCA (°) | Reference |
|---|---|---|---|---|
| TEOS | 0.09 | Glass | 132° | [1][8] |
| Sodium Silicate (Commercial) | 0.09 | Glass | ~116° | [1][8] |
| Sodium Silicate (from Rice Husk Ash) | 0.09 | Glass | ~116° | [1][8] |
| TEOS | 0.01 | Glass | Lower WCA | [1] |
| TEOS | 0.03 | Glass | Medium WCA | [1] |
| TEOS | 0.09 | Glass | Highest WCA |[1] |
Experimental Protocols
The following protocols provide detailed methodologies for creating hydrophobic coatings on glass substrates. A general workflow is depicted below.
Protocol 1: Sol-Gel Coating on Glass using Methylthis compound (MTMS) and TEOS
This protocol is adapted from methodologies focused on creating a composite coating where silica nanoparticles provide roughness and MTMS provides low surface energy.[1][8]
1. Materials and Reagents:
-
Tetraethyl orthosilicate (TEOS)
-
Methylthis compound (MTMS)
-
Ethanol
-
Ammonium Hydroxide (28-30%)
-
Hydrochloric Acid (HCl)
-
Soda-lime glass slides
-
Deionized water
2. Substrate Preparation:
-
Clean soda-lime glass slides by sonicating in ethanol for 30 minutes.[1]
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen or in an oven.
3. Preparation of SiO₂ Nanoparticle Solution (Stöber Method):
-
Prepare a solution of TEOS, ethanol, and water.
-
Add ammonium hydroxide as a catalyst to initiate the hydrolysis and condensation of TEOS, forming a colloidal suspension of silica nanoparticles.
4. Preparation of Composite Coating Solution:
-
Prepare a solution containing 0.002 moles of MTMS in 20 mL of ethanol.[1]
-
Mix the MTMS solution with the prepared SiO₂ nanoparticle suspension. In studies, varying mole ratios of SiO₂ (from 0.01 to 0.09 moles) have been tested to optimize hydrophobicity.[1]
-
Stir the composite solution vigorously for at least 1 hour.
5. Coating Application (Dip-Coating):
-
Immerse the cleaned glass slides into the composite coating solution.
-
Withdraw the slides at a constant rate (e.g., 6 cm/min) to ensure a uniform coating.[1]
-
Dry the coated glass slides in an oven at 80°C.[1]
6. Characterization:
-
Measure the water contact angle using a goniometer with a 10 μL water droplet to confirm hydrophobicity.[1]
Protocol 2: One-Step Superhydrophobic Coating using Alkylthis compound (ATMS) and TEOS
This protocol describes a one-step synthesis process to create superhydrophobic surfaces with a hierarchical, raspberry-like morphology.[5]
1. Materials and Reagents:
-
TEOS
-
An alkylthis compound (e.g., Octadecylthis compound - ODTMS, or Decylthis compound - DTMS)
-
Denatured Ethanol
-
Acetone
-
Ammonium Hydroxide (28-30%)
-
Glass substrates (25.4 x 38.1 mm²)
-
Deionized water
2. Substrate Pretreatment:
-
Sonicate glass substrates in acetone for 15 minutes and dry with lint-free wipes.[5]
-
For enhanced surface reactivity, pretreat the cleaned substrates with low-pressure air plasma for 2 minutes on each side.[5]
3. Synthesis and Coating Process:
-
In a reaction vessel containing the pretreated substrate, add an ethanol:water mixture at a 95:5 ratio.[5]
-
Add ammonium hydroxide to the vessel to adjust the pH to 10.5.[5] This basic condition catalyzes the hydrolysis reaction.
-
Add TEOS and the selected alkylthis compound (ATMS) in a predetermined molar ratio (e.g., TEOS:ODTMS ratios from 7:3 to 4:6 have proven effective). The total precursor concentration can be varied (e.g., 0.09 M).[5]
-
Place the sealed vessel on an orbital shaker and agitate overnight to allow the coating to form on the substrate.[5]
4. Post-Treatment:
-
Remove the coated slides from the reaction vessel.
-
Wash with ethanol to remove unreacted precursors.
-
Sonicate in acetone for 20 minutes to remove any loosely bound particles.[5]
-
Air-dry the final coated substrates at room temperature.
5. Characterization:
-
Measure WCA and water sliding angle (WSA). Superhydrophobic surfaces are typically defined as having a WCA > 150° and a WSA < 5°.[5]
Protocol 3: Hydrophobic Modification of SiO₂ Nanoparticles with Hexadecylthis compound (HDTMS)
This protocol details the surface functionalization of hydrophilic nano-silica to make it hydrophobic for incorporation into composite materials.[6]
1. Materials and Reagents:
-
Nano-SiO₂ powder
-
Hexadecylthis compound (HDTMS)
-
Anhydrous ethanol
-
Deionized water
2. Reaction Procedure:
-
Prepare different mass ratios of nano-SiO₂ to HDTMS (e.g., 0.25:1, 0.5:1, 1:1).[6]
-
For each ratio, disperse the nano-SiO₂ and HDTMS mixture in 300 mL of anhydrous ethanol.
-
Place the dispersion in a thermostatic water bath at 90°C and stir for 1 hour.[6] This allows the HDTMS to hydrolyze and graft onto the surface of the nano-SiO₂ particles.
3. Product Purification:
-
After the reaction, clean the obtained product by washing with deionized water and filtering.
-
Dry the solid, modified nano-SiO₂ powder in a vacuum drying oven at 60°C for 24 hours.[6]
4. Characterization:
-
The hydrophobicity of the resulting powder can be confirmed by pressing it into a pellet and measuring the WCA. Unmodified nano-SiO₂ is hydrophilic (WCA ~26°), while successfully modified powder can be superhydrophobic (WCA up to 170.9°).[6]
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. nbinno.com [nbinno.com]
- 3. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Using Trimethoxysilane for Adhesion Promotion in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using trimethoxysilanes as adhesion promoters in polymer composites. This document outlines the underlying chemical mechanisms, detailed experimental protocols for surface treatment and characterization, and methods for evaluating the mechanical performance of the resulting composites.
Introduction to Trimethoxysilane Adhesion Promoters
Trimethoxysilanes are a class of organosilicon compounds that act as molecular bridges between inorganic substrates or fillers (like glass, silica, or metal oxides) and organic polymer matrices.[1][2] Their bifunctional nature allows them to form strong and durable covalent bonds at the interface, significantly enhancing the adhesion and overall performance of the composite material.[3] This improved interfacial bonding is critical for transferring stress from the flexible polymer matrix to the rigid filler, leading to enhanced mechanical properties and durability.[4]
The general structure of an organofunctional this compound is R-Si(OCH₃)₃, where 'R' is an organofunctional group that is compatible with the polymer matrix, and the methoxy groups (-OCH₃) are hydrolyzable.[5] The selection of the 'R' group is crucial for achieving optimal compatibility and reactivity with the specific polymer system being used.[6]
Mechanism of Adhesion Promotion
The adhesion promotion mechanism of trimethoxysilanes involves a series of chemical reactions at the substrate-polymer interface. This process can be broken down into three key steps: hydrolysis, condensation, and interfacial bonding.
-
Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) of the silane hydrolyze to form reactive silanol groups (-Si-OH).[1][5] This reaction is often catalyzed by acids or bases.[7]
-
Condensation: The newly formed silanol groups can then condense with other silanol groups to form stable siloxane bonds (-Si-O-Si-), creating an oligomeric silane layer on the substrate surface.[5]
-
Interfacial Bonding: The silanol groups also react with hydroxyl groups present on the surface of inorganic fillers or substrates, forming strong covalent oxane bonds (e.g., Si-O-Substrate).[1] Simultaneously, the organofunctional group 'R' of the silane interacts and forms covalent bonds with the polymer matrix during the curing process.[3] This dual-reaction creates a robust chemical bridge across the interface.[2]
Figure 1: Chemical mechanism of this compound adhesion promotion.
Experimental Protocols
This section provides detailed protocols for the surface treatment of fillers with this compound, characterization of the treated surfaces, and mechanical testing of the final polymer composites.
Materials and Equipment
-
Substrate/Filler: Glass slides, silica nanoparticles, or other inorganic fillers.
-
This compound: e.g., (3-Aminopropyl)this compound (APTMS), (3-Glycidyloxypropyl)this compound (GPTMS), or γ-Methacryloxypropylthis compound (MPS).
-
Solvent: Ethanol/water mixture (e.g., 80:20 or 95:5 v/v), acetone, or isopropanol.[8][9]
-
Acid/Base (optional catalyst): Acetic acid to adjust pH.[8]
-
Polymer Matrix: Epoxy, polyester, vinyl ester, or other compatible resin.[10][11]
-
Equipment: Beakers, magnetic stirrer, pH meter, oven, contact angle goniometer, FTIR spectrometer, thermogravimetric analyzer (TGA), universal testing machine with appropriate grips for lap shear and peel testing.
Surface Treatment of Fillers (Wet Method)
The wet method is a common and effective way to achieve a uniform silane coating on fillers.
References
- 1. testresources.net [testresources.net]
- 2. brighton-science.com [brighton-science.com]
- 3. Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis | Chemical Engineering Transactions [cetjournal.it]
- 4. Lap Shear ASTM D3163, ASTM D5868 Tests [intertek.com]
- 5. adhesivesresearch.com [adhesivesresearch.com]
- 6. tau.ac.il [tau.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. testinglab.com [testinglab.com]
- 9. benchchem.com [benchchem.com]
- 10. Pacorr Peel Strength Tester – Testing Method as per ASTM D3330 [pacorr.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Trimethoxysilane Vapor Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxysilanes are a class of organosilicon compounds extensively utilized for surface modification of materials. Their utility lies in their ability to form stable, covalent bonds with hydroxylated surfaces such as silicon dioxide, glass, and various metal oxides. This process, known as silanization, is pivotal in numerous applications within biomedical engineering, biosensor development, and drug delivery. The vapor deposition method for applying trimethoxysilane coatings is often favored over solution-based techniques as it can yield more uniform and reproducible monolayers with fewer surface aggregates.[1]
The basic structure of a this compound consists of a silicon atom bonded to three methoxy groups (-OCH3) and an organic functional group (R). The methoxy groups are reactive towards surface hydroxyls, leading to the formation of robust siloxane bonds (Si-O-Si) that anchor the molecule to the substrate. The 'R' group can be tailored to introduce a wide array of functionalities to the surface, such as amine, epoxy, or alkyl chains, thereby enabling the covalent immobilization of biomolecules, enhancing biocompatibility, or controlling cell adhesion.[2][3]
These application notes provide a comprehensive, step-by-step guide for the vapor deposition of trimethoxysilanes to form a self-assembled monolayer (SAM).
Key Experimental Parameters and Expected Outcomes
The successful formation of a uniform this compound monolayer is contingent on several critical parameters, including substrate cleanliness, deposition temperature, pressure, and time.[1] The following table summarizes key quantitative data for a well-formed this compound SAM on a silicon dioxide surface.
| Parameter | Expected Value | Method of Analysis | Notes |
| Monolayer Thickness | ~0.5 - 2.0 nm | Ellipsometry | The exact thickness can vary depending on the length and tilt angle of the organic functional group.[1][4] |
| Static Water Contact Angle | Varies (e.g., 60°-75° for amine-terminated) | Goniometry | The hydrophilicity of the surface is determined by the terminal functional group of the silane.[1][5] |
| Surface Roughness (RMS) | ~0.2 nm | Atomic Force Microscopy (AFM) | A smooth film is indicative of a well-formed monolayer.[5] |
Experimental Protocol: Vapor Phase Deposition of this compound
This protocol details the process for achieving a high-quality this compound monolayer on a hydroxylated substrate.
Substrate Preparation (Cleaning and Hydroxylation)
Proper substrate cleaning is crucial for achieving a uniform silane layer. The goal is to remove organic and inorganic contaminants and to generate a high density of surface hydroxyl (-OH) groups.
-
Solvent Cleaning:
-
Sonicate the substrates in a detergent solution (e.g., 2% Hellmanex) for 15-30 minutes.[2][6]
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate in acetone for 15 minutes, followed by sonication in methanol or isopropanol for 15 minutes to remove organic residues.[6]
-
Dry the substrates under a stream of inert gas (e.g., nitrogen or argon).[2]
-
-
Surface Activation (Hydroxylation):
-
Piranha Solution (Use with extreme caution in a certified fume hood with appropriate personal protective equipment):
-
Immerse the cleaned substrates in a freshly prepared Piranha solution (typically a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes.
-
Copiously rinse the substrates with DI water.[6]
-
Dry with nitrogen gas.
-
-
Plasma Cleaning (Safer Alternative):
-
Place the substrates in a plasma cleaner.
-
Treat with oxygen or argon plasma for 5-10 minutes. This will both clean and hydroxylate the surface.[1]
-
-
Vapor Deposition Setup
This process should be conducted in a dedicated vacuum chamber or a sealed vacuum desiccator.[1]
-
Place the freshly hydroxylated substrates inside the deposition chamber.
-
In a separate, small, open container (e.g., a glass vial or aluminum crucible), place a small amount (e.g., 100-200 µL) of the desired this compound.[1] Ensure the container with the silane does not touch the substrates.[2]
Deposition Process
-
Evacuation: Seal the chamber and evacuate it to a base pressure of <1 Torr. A brief purge with nitrogen before evacuation can help reduce ambient humidity.[1]
-
Vaporization and Deposition:
-
For trimethoxysilanes with lower vapor pressure, gently heat the silane source to increase its vapor pressure. A temperature of 80-120°C is a recommended starting point.[1][2]
-
The substrate can be kept at room temperature or slightly heated (e.g., 50-70°C).[1]
-
Allow the deposition to proceed for 2-24 hours.[2] Optimal deposition time will vary depending on the specific silane and process parameters.
-
-
Purging: After the deposition period, stop heating the silane and allow the chamber to cool. Purge the chamber with an inert gas like nitrogen to remove excess silane vapor before venting to atmospheric pressure.[6]
Post-Deposition Curing and Rinsing
-
Curing: Remove the coated substrates from the chamber and place them in an oven or on a hotplate at 100-120°C for 30-60 minutes. This step facilitates the formation of covalent siloxane bonds between adjacent silane molecules and with the surface, thereby increasing the stability of the monolayer.[1][2]
-
Solvent Rinse: To remove any physisorbed (non-covalently bonded) silane molecules, sonicate the cured substrates in an anhydrous solvent such as toluene, ethanol, or isopropanol for 5-10 minutes.[1][2]
-
Final Drying: Dry the substrates under a stream of nitrogen gas. The this compound-coated surface is now ready for characterization or further functionalization.[1]
Experimental Workflow Diagram
Caption: Step-by-step workflow for this compound vapor deposition.
Signaling Pathway Analogy: Surface Functionalization
While not a biological signaling pathway, the logical progression of surface modification can be visualized in a similar manner, where each step enables the next, leading to a functionalized surface capable of specific interactions.
Caption: Logical flow of surface modification via this compound chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Surface characterization of 3-glycidoxypropylthis compound films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Trimethoxysilane in Sol-Gel Synthesis for Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trimethoxysilane and its organo-functionalized derivatives as precursors in sol-gel synthesis. The focus is on applications relevant to drug delivery and biomaterial development, offering detailed experimental protocols, quantitative data, and visual workflows to guide research and development.
Introduction to this compound in Sol-Gel Synthesis
The sol-gel process is a versatile and widely used method for creating inorganic and hybrid organic-inorganic materials from molecular precursors.[1] Trimethoxysilanes, with the general formula R-Si(OCH₃)₃, are key precursors in this process. The methoxy groups are hydrolyzable, while the 'R' group can be a non-functional (e.g., methyl) or a functional organic group that imparts specific properties to the final material.[2][3]
The synthesis involves two primary reactions:
-
Hydrolysis: In the presence of water and a catalyst (acid or base), the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH).
-
Condensation: The resulting silanol groups (Si-OH) react with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si), leading to the formation of a three-dimensional network.[2][4]
This process allows for the synthesis of silica-based materials with tunable properties such as particle size, porosity, surface area, and surface chemistry, making them ideal for applications in drug delivery, medical implants, and biosensing.[1][5][6] By selecting different organo-functional trimethoxysilanes, researchers can create materials with tailored surface properties for specific applications.[3][7]
Key Experimental Parameters and Their Effects
The properties of the final sol-gel derived material are highly dependent on several key experimental parameters. Understanding and controlling these parameters is crucial for reproducible synthesis and for tailoring the material to a specific application.
| Parameter | Effect on Material Properties | Reference |
| pH (Catalyst) | Acidic (pH < 7): Promotes hydrolysis, leading to weakly branched, linear-like polymers and longer gelation times. Results in microporous structures. | [8][9] |
| Basic (pH > 7): Promotes condensation, leading to highly branched, cluster-like structures and faster gelation. Results in larger, more spherical particles and mesoporous structures. | [6][9][10] | |
| Precursor Concentration | Higher concentrations of this compound generally lead to larger particle sizes and increased aggregation. Lower concentrations favor the formation of smaller, well-dispersed nanoparticles. | [11] |
| Water-to-Silane Ratio (r) | A higher water-to-silane ratio generally accelerates the hydrolysis rate, leading to a more complete reaction and affecting the final porosity and surface area of the material. | [12] |
| Solvent | The type of solvent (e.g., ethanol, methanol) can influence the rate of hydrolysis and condensation, as well as the solubility of the precursors and intermediates, thereby affecting particle size and morphology. | [2][8] |
| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to faster gelation times and potentially affecting the final structure and porosity. | [2][6] |
| Organo-functional Group (R) | The nature of the 'R' group in an organo-trimethoxysilane (e.g., methyl, propyl, amino, epoxy) directly influences the surface chemistry, hydrophobicity, and potential for further functionalization of the resulting material. | [3][7][12] |
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles using the Stöber Method
This protocol describes the synthesis of monodisperse silica nanoparticles from a this compound precursor, adapted from the well-established Stöber method.
Materials:
-
This compound (e.g., Methylthis compound - MTMS)
-
Ethanol (absolute)
-
Deionized Water
-
Ammonium Hydroxide (28-30%)
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water. A typical ratio is 4:1 (v/v).
-
Add ammonium hydroxide to the ethanol/water mixture to act as a catalyst. The amount can be varied to control particle size, but a common starting point is 0.5-1.5 M final concentration.
-
While vigorously stirring the solution, add the this compound precursor dropwise. The concentration of the silane will influence the final particle size.
-
Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-24 hours). The reaction time will affect the extent of particle growth.
-
The resulting silica nanoparticles can be collected by centrifugation, followed by washing with ethanol and deionized water to remove unreacted precursors and catalyst.
-
Dry the nanoparticles in an oven or under vacuum.
Protocol 2: Preparation of a Drug-Loaded Xerogel for Controlled Release
This protocol outlines the in-situ loading of a drug into a silica xerogel during its synthesis.
Materials:
-
This compound (e.g., a mixture of tetraethoxysilane (TEOS) and methylthis compound (MTMS) for hydrophobicity control)
-
Ethanol or Methanol
-
Deionized Water
-
Acid Catalyst (e.g., 0.1 M HCl)
-
Drug of interest (soluble in the reaction medium)
Procedure:
-
Dissolve the desired amount of the drug in the chosen alcohol (ethanol or methanol).
-
In a separate container, mix the this compound precursor(s), alcohol, deionized water, and acid catalyst. The molar ratios of these components will determine the final properties of the xerogel.[2][8]
-
Add the drug solution to the silane precursor mixture and stir until homogeneous.
-
Pour the final solution into a mold and seal it to allow for gelation to occur without solvent evaporation. This can take from hours to days depending on the reaction conditions.
-
Once the gel has formed, it should be aged for a period (e.g., 24-48 hours) to strengthen the silica network.
-
The aged gel is then dried to remove the solvent, resulting in a drug-loaded xerogel. Drying can be done at ambient temperature over a longer period or at a slightly elevated temperature (e.g., 40-60°C) to expedite the process.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical procedure to evaluate the release kinetics of a drug from a prepared silica-based carrier.
Materials:
-
Drug-loaded silica nanoparticles or xerogel
-
Phosphate-buffered saline (PBS) at a physiological pH of 7.4
-
Simulated gastric fluid (e.g., 0.1 M HCl, pH 1.2)
-
A constant temperature shaker or water bath (37°C)
-
UV-Vis Spectrophotometer or HPLC for drug quantification
Procedure:
-
Disperse a known amount of the drug-loaded silica material into a known volume of the release medium (e.g., PBS or simulated gastric fluid).[8][13]
-
Place the sample in a constant temperature shaker at 37°C to simulate physiological conditions.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
To maintain a constant volume, replace the withdrawn aliquot with an equal volume of fresh release medium.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative percentage of drug released over time.
Visualizing the Process: Workflows and Mechanisms
Sol-Gel Synthesis Workflow
The following diagram illustrates the key steps in the sol-gel synthesis of silica materials from a this compound precursor.
Caption: A generalized workflow for the sol-gel synthesis of silica materials.
Drug Delivery Mechanism from a Porous Silica Carrier
This diagram illustrates the process of drug loading into and release from a porous silica matrix.
Caption: Mechanism of drug loading and subsequent release from a porous silica carrier.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Properties, Applications and Toxicities of Organotrialkoxysilane-Derived Functional Metal Nanoparticles and Their Multimetallic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and Applications of Organo-Silica Hybrid Mesoporous Silica Nanoparticles for the Co-Delivery of Drugs and Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Immobilization of Biomolecules Using Trimethoxysilane-Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practices of immobilizing biomolecules on surfaces modified with trimethoxysilane compounds. This technique is fundamental for the development of advanced biosensors, microarrays, and drug delivery systems.[1][2] The protocols detailed below offer step-by-step instructions for surface preparation, silanization, and biomolecule conjugation, enabling reproducible and efficient immobilization.
Introduction to this compound Chemistry
Trimethoxysilanes are a versatile class of organosilane compounds used to functionalize oxide-rich surfaces like glass, silicon dioxide, and other metal oxides.[3] The this compound group facilitates a robust, covalent linkage to the surface through a two-step process: hydrolysis of the methoxy groups to form reactive silanols, followed by condensation with hydroxyl groups on the substrate and adjacent silane molecules to form a stable siloxane network.[1] The choice of the organofunctional group on the silane determines the subsequent strategy for biomolecule attachment.[3]
Common Trimethoxysilanes for Biomolecule Immobilization
Several this compound derivatives are commonly employed, each offering a different terminal functional group for biomolecule conjugation:
-
(3-Aminopropyl)this compound (APTMS): Presents primary amine groups that can be used for direct electrostatic adsorption of biomolecules or for covalent attachment via amine-reactive crosslinkers.[3]
-
(3-Mercaptopropyl)this compound (MPTMS): Provides thiol groups, which are highly specific for coupling with maleimide-activated biomolecules or for direct binding to gold surfaces.[3][4]
-
(3-Glycidoxypropyl)this compound (GPTMS): Features an epoxy group that can react directly with nucleophilic groups such as amines, thiols, and hydroxyls found in proteins and other biomolecules without the need for pre-activation.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to provide a comparative overview of surfaces functionalized with different silanes.
Table 1: Physical Characteristics of Silanized Surfaces
| Silane | Deposition Method | Solvent | Layer Thickness (Å) | Water Contact Angle (°) | Surface Roughness (Sq RMS, nm) | Reference |
| APTES | Liquid Phase | Ethanol | 5 - 80 | Varies with conditions | - | [6] |
| APTES | Liquid Phase | Toluene | 5 - 80 | Varies with conditions | - | [6] |
| GOPS | Liquid Phase | - | - | - | 5.04 - 22.10 | [7] |
| APTES | Liquid Phase | - | 12 ± 4 | - | - | [7] |
| APDMES | Liquid Phase | Toluene | - | - | Smoother than APTES | [6] |
Note: APTES ((3-Aminopropyl)triethoxysilane) and APDMES ((3-Aminopropyl)dimethyl-ethoxysilane) are included for comparison, as they are frequently used alongside trimethoxysilanes.GOPS is (3-Glycidyloxypropyl)this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to work in a clean environment to avoid contamination of the surfaces.
Protocol 1: Substrate Cleaning and Hydroxylation
This protocol is a prerequisite for achieving a uniform silane layer.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Deionized (DI) water
-
Nitrogen gas stream
-
Oven or hot plate
Procedure:
-
Immerse the substrates in Piranha solution for 30-60 minutes to remove organic residues and create surface hydroxyl groups.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Bake the substrates at 110°C for 30 minutes to remove any residual water.
Protocol 2: Surface Silanization
This protocol describes both liquid-phase and vapor-phase deposition of trimethoxysilanes.
2.1 Liquid-Phase Deposition
Materials:
-
Cleaned and hydroxylated substrates
-
Anhydrous toluene or ethanol
-
This compound of choice (e.g., APTMS, MPTMS, GPTMS)
-
Beakers or petri dishes
-
Oven
Procedure:
-
Prepare a 1-5% (v/v) solution of the this compound in the chosen anhydrous solvent.
-
Immerse the cleaned substrates in the silane solution for 30-120 minutes at room temperature.[8]
-
Remove the substrates and rinse thoroughly with the solvent to remove excess silane.
-
Cure the substrates in an oven at 110°C for 30-60 minutes to promote covalent bond formation.[3]
2.2 Vapor-Phase Deposition
Materials:
-
Cleaned and hydroxylated substrates
-
Vacuum desiccator
-
Small open vial
-
Liquid this compound
-
Oven
Procedure:
-
Place the cleaned substrates inside a vacuum desiccator.
-
Place a small, open vial containing a few hundred microliters of the liquid silane inside the desiccator, away from the substrates.[3]
-
Evacuate the desiccator to a low pressure to promote vaporization of the silane.[3]
-
Leave the substrates exposed to the silane vapor for several hours (e.g., 2-18 hours).[3]
-
Vent the desiccator, remove the substrates, and cure them in an oven at ~110°C for 30-60 minutes.[3]
Protocol 3: Biomolecule Immobilization
This protocol provides examples for immobilizing proteins onto amine- and epoxy-functionalized surfaces.
3.1 Immobilization on Amine-Terminated Surfaces (e.g., APTMS-modified)
This method often involves a crosslinker like glutaraldehyde.
Materials:
-
APTMS-modified substrates
-
Phosphate-buffered saline (PBS)
-
Glutaraldehyde solution (2.5% in PBS)
-
Protein solution (e.g., antibody, enzyme) in PBS
-
Blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Quenching solution (e.g., 1 M glycine or Tris-HCl)
Procedure:
-
Activate the amine-functionalized surface by incubating with a 2.5% glutaraldehyde solution for 30-60 minutes at room temperature.
-
Rinse the substrates thoroughly with PBS.
-
Incubate the activated substrates with the protein solution for 1-2 hours at room temperature or overnight at 4°C.
-
Rinse with PBS to remove unbound protein.
-
Block any remaining reactive sites by incubating with a blocking solution for 30 minutes.
-
Quench the reaction by incubating with a quenching solution for 15 minutes.
-
Rinse with PBS and store the functionalized substrates appropriately.
3.2 Immobilization on Epoxy-Terminated Surfaces (e.g., GPTMS-modified)
This method allows for direct covalent attachment of proteins.
Materials:
-
GPTMS-modified substrates
-
Protein solution in a suitable buffer (e.g., PBS or carbonate buffer, pH 8-9)
-
Blocking solution (e.g., 1% BSA in PBS)
Procedure:
-
Incubate the GPTMS-modified substrates directly with the protein solution for 2-4 hours at room temperature or overnight at 4°C. The slightly alkaline pH facilitates the reaction between the epoxy groups and amine groups on the protein.
-
Rinse with the buffer to remove unbound protein.
-
Block any unreacted epoxy groups by incubating with a blocking solution for 30 minutes.
-
Rinse with the buffer and store the functionalized substrates.
Visualizations
The following diagrams illustrate the key chemical pathways and workflows involved in the immobilization of biomolecules on this compound-modified surfaces.
Caption: Reaction pathway for surface modification and biomolecule immobilization.
Caption: General experimental workflow for biomolecule immobilization.
Caption: Logical relationships in biomaterial applications of trimethoxysilanes.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jeos.edpsciences.org [jeos.edpsciences.org]
- 7. Design and Optimization of a Biosensor Surface Functionalization to Effectively Capture Urinary Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of 3-aminopropyltriethoxysilane functionalization on silicon nitride surface for biomolecule immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trimethoxysilane in the Preparation of Monolithic Microcolumns
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of various trimethoxysilane derivatives in the synthesis of monolithic microcolumns for high-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC).
Introduction
Monolithic columns, characterized by their continuous porous structure, offer significant advantages over traditional particle-packed columns, including higher permeability, lower backpressure, and enhanced mass transfer kinetics. These features are particularly beneficial for the rapid separation of small molecules, peptides, and other biomolecules relevant to drug discovery and development. The sol-gel process is a widely adopted method for preparing silica-based monolithic columns, often employing a tetraalkoxysilane like tetramethoxysilane (TMOS) as the primary precursor. The incorporation of organo-functional trimethoxysilanes introduces a versatile method for tailoring the surface chemistry and, consequently, the chromatographic selectivity of the monolithic stationary phase.
This document details the role and application of four key this compound derivatives:
-
Methylthis compound (MTMS): Introduces hydrophobic methyl groups.
-
Vinylthis compound (VTMS): Provides vinyl groups for further functionalization.
-
(3-Chloropropyl)this compound (CPTMS): Offers a reactive chloropropyl group for subsequent chemical modification.
-
(3-Mercaptopropyl)this compound (MPTMS): Presents thiol groups that can be used for various coupling chemistries or oxidized to create strong cation-exchange sites.
Experimental Workflows and Logical Relationships
The preparation of functionalized monolithic microcolumns is a multi-step process. The following diagrams illustrate the general workflows for creating hybrid silica monoliths and their subsequent surface modification.
Caption: General workflow for the in-situ preparation of a hybrid monolithic microcolumn.
Caption: Workflow for the post-polymerization surface modification of a monolithic column.
Experimental Protocols
The following are detailed protocols for the preparation of monolithic microcolumns using different this compound derivatives. These protocols are based on established methodologies in the field and should be adapted as necessary for specific applications and laboratory conditions.
Protocol 1: Preparation of a Methyl-Functionalized Hybrid Monolithic Column (TMOS/MTMS)
This protocol describes the preparation of a reversed-phase monolithic column with methyl group functionalization.
Materials:
-
Fused silica capillary (e.g., 100 µm I.D.)
-
1 M Sodium hydroxide (NaOH)
-
0.1 M Hydrochloric acid (HCl)
-
Tetramethoxysilane (TMOS)
-
Methylthis compound (MTMS)
-
Polyethylene glycol (PEG, e.g., MW 10,000)
-
Urea
-
Acetic acid
-
Methanol
-
Nitrogen gas
Procedure:
-
Capillary Pretreatment:
-
Flush the capillary with 1 M NaOH for 2 hours.
-
Rinse with deionized water for 30 minutes.
-
Flush with 0.1 M HCl for 2 hours.
-
Rinse with deionized water for 30 minutes.
-
Flush with methanol for 15 minutes.
-
Dry the capillary by flushing with nitrogen gas at 120°C for 1 hour.
-
-
Sol-Gel Solution Preparation:
-
In a clean, dry vial, dissolve PEG and urea in 0.01 M acetic acid.
-
Add TMOS and MTMS to the solution. A typical volumetric ratio of TMOS to MTMS can range from 80:20 to 60:40, depending on the desired hydrophobicity.
-
Vortex the mixture vigorously for 5 minutes in an ice bath to initiate hydrolysis.
-
-
Capillary Filling and Polymerization:
-
Fill the pretreated capillary with the sol-gel solution using a syringe pump.
-
Seal both ends of the capillary with septa.
-
Place the capillary in an oven or water bath and heat at 40-50°C for 12-24 hours to induce gelation and phase separation.
-
-
Aging and Washing:
-
After polymerization, age the column at a higher temperature (e.g., 120°C) for several hours to strengthen the silica skeleton.
-
Flush the column with deionized water to remove the porogen (PEG) and other soluble components.
-
Finally, flush with methanol and dry with a stream of nitrogen.
-
Protocol 2: Preparation of a Vinyl-Functionalized Hybrid Monolithic Column (TMOS/VTMS)
This protocol yields a monolithic column with surface vinyl groups, which can be used for subsequent "click" chemistry modifications.
Materials:
-
All materials from Protocol 1
-
Vinylthis compound (VTMS)
-
Azobisisobutyronitrile (AIBN) as a radical initiator (optional, for subsequent polymerization)
Procedure:
-
Capillary Pretreatment: Follow step 1 from Protocol 1.
-
Sol-Gel Solution Preparation:
-
Prepare the porogen and catalyst solution as in Protocol 1.
-
Add TMOS and VTMS to the solution. A common volumetric ratio is 1:1.
-
If subsequent in-situ polymerization is desired, AIBN can be added to the mixture.
-
Vortex the mixture in an ice bath.
-
-
Capillary Filling and Polymerization: Follow step 3 from Protocol 1.
-
Aging and Washing: Follow step 4 from Protocol 1.
Protocol 3: Preparation of a Chloropropyl-Functionalized Hybrid Monolithic Column (TMOS/CPTMS)
This protocol results in a monolith with reactive chloropropyl groups suitable for nucleophilic substitution reactions.
Materials:
-
All materials from Protocol 1
-
(3-Chloropropyl)this compound (CPTMS)
Procedure:
-
Capillary Pretreatment: Follow step 1 from Protocol 1.
-
Sol-Gel Solution Preparation:
-
Prepare the porogen and catalyst solution as in Protocol 1.
-
Add TMOS and CPTMS to the solution.
-
Vortex the mixture in an ice bath.
-
-
Capillary Filling and Polymerization: Follow step 3 from Protocol 1.
-
Aging and Washing: Follow step 4 from Protocol 1.
Protocol 4: Preparation of a Thiol-Functionalized Hybrid Monolithic Column (TMOS/MPTMS)
This protocol produces a monolith with surface thiol groups, which can be used for thiol-ene click chemistry or oxidized to create a strong cation-exchange stationary phase.
Materials:
-
All materials from Protocol 1
-
(3-Mercaptopropyl)this compound (MPTMS)
Procedure:
-
Capillary Pretreatment: Follow step 1 from Protocol 1.
-
Sol-Gel Solution Preparation:
-
Prepare the porogen and catalyst solution as in Protocol 1.
-
Add TMOS and MPTMS to the solution.
-
Vortex the mixture in an ice bath.
-
-
Capillary Filling and Polymerization: Follow step 3 from Protocol 1.
-
Aging and Washing: Follow step 4 from Protocol 1.
Performance Data
The performance of monolithic columns is influenced by the type and concentration of the this compound used, as well as other synthesis parameters. The following tables summarize typical performance characteristics.
Table 1: Influence of MTMS/TMOS Ratio on Column Performance
| MTMS/TMOS Ratio (v/v) | Permeability (K) (x 10⁻¹⁴ m²) | Plate Height (H) (µm) | Retention Factor (k) for Hexylbenzene | Steric Selectivity (α) |
| 10/90 | 6.9 | 4.6 | Moderate | High |
| 15/85 | 5.5 | 5.2 | Increased | Moderate |
| 20/80 | 4.2 | 5.8 | High | Lower |
| 25/75 | 2.8 | 6.0 | Highest | Low |
Table 2: Performance Characteristics of Different Functionalized Monolithic Columns
| Functional Group | Precursor | Typical Column Efficiency (plates/m) | Key Feature |
| Methyl | MTMS | 80,000 - 120,000 | Hydrophobic interaction |
| Vinyl | VTMS | 90,000 - 130,000 | Platform for "click" chemistry |
| Chloropropyl | CPTMS | 189,700 - 221,000 | Reactive site for nucleophilic substitution |
| Thiol/Sulfonic Acid | MPTMS | 100,000 - 150,000 | Cation-exchange, metal affinity |
Applications in Drug Analysis
Monolithic microcolumns prepared with trimethoxysilanes are well-suited for the analysis of pharmaceutical compounds. Their high efficiency and speed are advantageous for high-throughput screening and quality control.
Table 3: Example Separations of Pharmaceutical Compounds
| Column Type | Drug Compound(s) | Retention Time (min) | Resolution (Rs) | Mobile Phase |
| C18 Monolith | Indomethacin and degradation products | < 5 | > 2.0 | Acetonitrile/0.2% Phosphoric Acid (50:50, v/v)[1] |
| C18 Monolith | Propranolol and degradation products | < 4 | > 2.5 | Acetonitrile/Phosphate Buffer |
| C18 Monolith | Anti-diabetic drugs (Metformin, Glimepiride, Pioglitazone) | < 6 | > 2.0 | Acetonitrile/Phosphate Buffer (pH 3) (45:55, v/v) |
| Molecularly Imprinted Polymer (MIP) Monolith | Nitroimidazole drugs | < 10 | Baseline | Acetonitrile/Acetate Buffer |
Conclusion
The use of this compound derivatives in the sol-gel synthesis of monolithic microcolumns provides a powerful and flexible platform for creating stationary phases with tailored selectivities. By carefully selecting the functional this compound and optimizing the synthesis conditions, researchers can develop high-performance separation tools for a wide range of applications in drug discovery and development, from rapid screening of compound libraries to the quality control of final products. The detailed protocols and performance data presented here serve as a valuable resource for scientists and professionals seeking to leverage the advantages of monolithic column technology.
References
Application Notes and Protocols for Crosslinking Polyethylene with Trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the crosslinking of polyethylene (PE) using vinyltrimethoxysilane (VTMS), a process that significantly enhances the polymer's thermal and mechanical properties. The protocols outlined below are intended for laboratory and pilot-scale applications, offering a foundation for process development and material characterization.
Introduction
Silane crosslinking is a widely adopted method for modifying polyethylene, transforming it from a thermoplastic into a thermoset material with improved heat resistance, tensile strength, and stress crack resistance.[1][2] This technology is predominantly utilized in the manufacturing of wire and cable insulation, pipes for hot water, and other applications demanding high performance.[2] The two primary industrial processes for silane crosslinking are the Sioplas™ (two-step) and Monosil™ (one-step) methods.[2][3]
The fundamental chemistry involves two sequential reactions:
-
Grafting: A vinyl-functional silane, such as vinylthis compound (VTMS), is grafted onto the polyethylene backbone. This reaction is initiated by a peroxide radical generator during melt processing.[1]
-
Crosslinking (Moisture Curing): The silane-grafted polyethylene is then exposed to moisture, which hydrolyzes the methoxy groups on the silane to form silanols. These silanols subsequently undergo a condensation reaction, catalyzed by a tin compound like dibutyltin dilaurate (DBTDL), to form stable siloxane crosslinks (Si-O-Si) between the polyethylene chains.[1]
Data Presentation
The following tables summarize the typical formulations and resulting properties of vinylthis compound-crosslinked polyethylene. The data has been compiled from various studies to provide a comparative overview.
Table 1: Typical Formulations for Silane Crosslinking of Polyethylene
| Component | Function | Typical Concentration (phr*) |
| Polyethylene (LDPE, LLDPE, HDPE) | Base Polymer | 100 |
| Vinylthis compound (VTMS) | Crosslinking Agent | 1.0 - 5.0 |
| Dicumyl Peroxide (DCP) | Grafting Initiator | 0.05 - 0.2 |
| Dibutyltin Dilaurate (DBTDL) | Condensation Catalyst | 0.02 - 0.05 |
| Antioxidant | Stabilizer | 0.1 - 0.5 |
*phr: parts per hundred parts of resin
Table 2: Effect of VTMS Concentration on the Mechanical Properties of Crosslinked HDPE
| VTMS Concentration (wt%) | Gel Content (%) | Young's Modulus (MPa) | Tensile Strength at Break (MPa) | Elongation at Break (%) |
| 0.0 | 0 | 1150 | 30.0 | >600 |
| 0.5 | 45 | 1050 | 29.5 | >600 |
| 1.0 | 60 | 980 | 29.0 | >600 |
| 1.5 | 75 | 920 | 28.5 | >600 |
Data synthesized from multiple sources for illustrative purposes.
Table 3: Thermal Properties of Uncrosslinked and Crosslinked Polyethylene
| Property | Uncrosslinked HDPE | Crosslinked HDPE (PEX) |
| Melting Temperature (Tm) by DSC | ~135°C | ~133°C |
| Onset of Decomposition (Tonset) by TGA | ~450°C | ~465°C |
| Hot Set Test (200°C, 20 N/cm²) Elongation | Fails | < 175% |
Experimental Protocols
The following are detailed protocols for the key experimental procedures involved in the crosslinking of polyethylene with this compound and the characterization of the resulting material.
Sioplas™ (Two-Step) Process Protocol
This process involves two distinct stages: the preparation of a silane-grafted polyethylene masterbatch and its subsequent crosslinking during a second extrusion step with a catalyst masterbatch.
Step 1: Grafting
-
Material Preparation: Dry the polyethylene resin to a moisture content of less than 200 ppm.
-
Compounding:
-
Use a co-rotating twin-screw extruder with a length-to-diameter (L/D) ratio of at least 32:1.[4]
-
Set the extruder temperature profile as follows: 150°C (feed zone) ramping up to 220°C (metering zone).[5]
-
Premix the vinylthis compound and dicumyl peroxide.
-
Feed the polyethylene into the main hopper of the extruder.
-
Inject the liquid VTMS/DCP mixture into the molten polymer in the extruder using a precision metering pump.[3]
-
Set the screw speed to 100-200 rpm to ensure thorough mixing and grafting.
-
-
Pelletizing: Extrude the grafted polymer strand, cool it in a water bath, and pelletize it.
-
Drying and Storage: Thoroughly dry the pellets and store them in moisture-proof bags.
Step 2: Crosslinking
-
Catalyst Masterbatch Preparation: Prepare a catalyst masterbatch by compounding polyethylene with dibutyltin dilaurate and an antioxidant. A typical formulation is 95% polyethylene, 4.5% antioxidant, and 0.5% DBTDL.
-
Dry Blending: Dry blend the silane-grafted polyethylene pellets with the catalyst masterbatch in a weight ratio of 95:5.[6]
-
Extrusion and Shaping:
-
Feed the dry blend into a single-screw extruder with a temperature profile of 170-210°C.[5]
-
Extrude the desired product (e.g., sheet, pipe, wire coating).
-
-
Moisture Curing:
Monosil™ (One-Step) Process Protocol
This process combines the grafting and shaping steps into a single extrusion process.
-
Material Preparation: Dry the polyethylene resin to a moisture content of less than 200 ppm.
-
Compounding and Extrusion:
-
Use a single-screw extruder with a high L/D ratio (e.g., 30:1) and a specially designed screw for intensive mixing.[2]
-
Set the extruder temperature profile from 165°C to 205°C.
-
Simultaneously feed the polyethylene resin and a liquid mixture of vinylthis compound, dicumyl peroxide, dibutyltin dilaurate, and antioxidant into the extruder.
-
The liquid components are typically injected into the polymer melt.
-
-
Shaping and Curing:
-
Extrude the final product directly.
-
Cure the product using a hot water bath, steam, or ambient moisture as described in the Sioplas™ process.
-
Material Characterization Protocols
3.3.1. Gel Content Determination (ASTM D2765)
The gel content is a measure of the degree of crosslinking.
-
Sample Preparation: Weigh approximately 0.3 g of the crosslinked polyethylene sample. Place the sample in a 120-mesh stainless steel cage.
-
Extraction:
-
Place the cage containing the sample in a flask with boiling xylene for 12 hours.[8]
-
Ensure the sample is fully submerged in the solvent.
-
-
Drying: Remove the cage and dry the sample in a vacuum oven at 80°C until a constant weight is achieved.
-
Calculation:
-
Gel Content (%) = (Weight of dried sample after extraction / Initial weight of sample) x 100
-
3.3.2. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the grafting of silane and the formation of siloxane crosslinks.
-
Sample Preparation: Prepare thin films (50-100 µm) of the polyethylene samples by compression molding.
-
Analysis:
-
Record the FTIR spectra of the ungrafted PE, silane-grafted PE, and crosslinked PE.
-
Grafting Confirmation: Look for the appearance of characteristic peaks for Si-O-CH₃ at approximately 1090 cm⁻¹ and 1191 cm⁻¹.[9]
-
Crosslinking Confirmation: Observe the formation of a broad peak corresponding to Si-O-Si bonds in the region of 1000-1100 cm⁻¹.[10]
-
3.3.3. Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties, such as melting temperature (Tm) and crystallinity.
-
Sample Preparation: Weigh 5-10 mg of the sample into an aluminum DSC pan.
-
Analysis:
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.[11]
-
Cool the sample to room temperature at 10°C/min.
-
Reheat the sample to 200°C at 10°C/min.
-
Determine the melting temperature (Tm) from the peak of the endotherm in the second heating scan.
-
Calculate the degree of crystallinity from the enthalpy of fusion.
-
3.3.4. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the crosslinked polyethylene.
-
Sample Preparation: Place 10-15 mg of the sample in a TGA crucible.
-
Analysis:
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[12]
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset).
-
3.3.5. Mechanical Properties
-
Tensile Properties (ASTM D638): Determine the tensile strength, Young's modulus, and elongation at break using a universal testing machine with dumbbell-shaped specimens.[1][4]
-
Flexural Properties (ASTM D790): Evaluate the flexural strength and modulus using a three-point bending test.[7][13]
Visualizations
Caption: Chemical pathway of polyethylene crosslinking with this compound.
Caption: Experimental workflow for the Sioplas (two-step) process.
Caption: Relationship between processing parameters and material properties.
References
- 1. zwickroell.com [zwickroell.com]
- 2. plasticstoday.com [plasticstoday.com]
- 3. evonik.com [evonik.com]
- 4. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 5. EP0426073A2 - Solid feeding of silane crosslinking agents into extruder - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. zwickroell.com [zwickroell.com]
- 8. researchgate.net [researchgate.net]
- 9. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. boundengineering.com [boundengineering.com]
Application Notes and Protocols for the Synthesis of Organofunctional Silanes from Trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various organofunctional silanes, which are crucial reagents in drug development, surface modification, and materials science. The protocols focus on syntheses starting from trimethoxysilane or its derivatives, highlighting common reaction pathways such as hydrosilylation and nucleophilic substitution.
Organofunctional silanes possess a dual reactivity profile, with a hydrolyzable trimethoxysilyl group that can form stable bonds with inorganic substrates, and a reactive organic functional group available for further chemical transformations.[1] This unique characteristic makes them invaluable as coupling agents, crosslinkers, and surface modifiers.[2]
Key Synthetic Routes
The synthesis of organofunctional silanes from this compound and its precursors can be broadly categorized into two primary strategies:
-
Hydrosilylation: This is a direct and atom-economical method that involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon double bond.[3] The reaction is typically catalyzed by transition metal complexes, most notably platinum-based catalysts like Speier's or Karstedt's catalyst.[3][4] This method is ideal for creating a stable silicon-carbon bond.
-
Nucleophilic Substitution: This approach often starts with a halo-functionalized silane, such as chloropropylthis compound, where the halogen atom serves as a leaving group for a subsequent reaction with a nucleophile. This allows for the introduction of a wide variety of organic functionalities, including thiols and amines.
I. Synthesis of γ-Glycidoxypropylthis compound (GPTMS)
GPTMS is a versatile organofunctional silane containing an epoxy group, which can react with a variety of nucleophiles. It is widely used in the formulation of adhesives, coatings, and composite materials.[5]
Reaction Pathway: Hydrosilylation
The synthesis of GPTMS is typically achieved through the hydrosilylation of allyl glycidyl ether with this compound in the presence of a platinum catalyst.
Caption: Hydrosilylation of Allyl Glycidyl Ether with this compound.
Experimental Protocol
This protocol is adapted from a standard laboratory procedure for the synthesis of GPTMS.[6]
Materials:
-
Allyl glycidyl ether
-
This compound
-
Platinum catalyst (e.g., chloroplatinic acid)
-
Nitrogen gas
-
Three-necked flask equipped with a reflux condenser, dropping funnel, magnetic stir bar, and thermometer
Procedure:
-
Purge a three-necked flask with nitrogen gas.
-
Add allyl glycidyl ether (0.1 mol) and the platinum catalyst (10⁻⁵ mol) to the flask.
-
Heat the mixture to approximately 50°C with stirring.
-
Add this compound (0.11 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature at 50°C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at 50°C.
-
Monitor the reaction progress using gas chromatography.
-
Upon completion, the crude product can be purified by vacuum distillation in an anhydrous and oxygen-free environment to obtain the final product.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 80% (based on allyl glycidyl ether) | [6] |
| Purity | High after vacuum distillation | [6] |
II. Synthesis of 3-Mercaptopropylthis compound (MPTMS)
MPTMS is an important organofunctional silane featuring a thiol group, which can participate in thiol-ene click chemistry and form strong bonds with noble metal surfaces.[2][7] It finds applications in the preparation of nanocomposites, self-assembled monolayers, and as a coupling agent.[7]
Reaction Pathway: Nucleophilic Substitution
A common route for the synthesis of MPTMS involves the reaction of 3-chloropropylthis compound with a sulfur nucleophile, such as sodium hydrogen sulfide or thiourea.
Caption: Synthesis of MPTMS via Nucleophilic Substitution.
Experimental Protocols
Protocol 1: From 3-Chloropropylthis compound and Sodium Hydrogen Sulfide
Materials:
-
3-chloropropylthis compound
-
Sodium hydrogen sulfide
-
Dimethylformamide (DMF)
-
Reaction vessel with stirring and heating capabilities
Procedure:
-
Charge the reaction vessel with sodium hydrogen sulfide (10.1 mol) and dimethylformamide (2400 g).
-
With stirring, add 3-chloropropylthis compound (10.1 mol) to the vessel over a period of 60 minutes. The temperature will exothermically rise to about 100°C.
-
Apply external heat to increase and maintain the reaction temperature at 110°C.
-
Monitor the reaction by taking samples at 15-minute intervals and analyzing them by gas chromatography.
-
After approximately 75 minutes, when only traces of the starting silane are detected, the reaction is complete.
-
The crude reaction mixture is then worked up by distillation to yield the final product.
Protocol 2: From γ-Chloropropylthis compound and Thiourea [8]
Materials:
-
γ-chloropropylthis compound
-
Thiourea
-
Anhydrous methanol
-
Potassium iodide (catalyst)
-
Ethylenediamine
Procedure:
-
To the γ-chloropropylthis compound, add 0.43-0.50 times its weight of thiourea, 0.5-0.58 times its weight of anhydrous methanol, and 0.0042-0.0084 times its weight of potassium iodide.
-
Heat the mixture with stirring to a reflux temperature of 69-73°C and maintain for 22-28 hours.
-
Cool the reaction mixture to 60°C and add 0.15-0.18 times the initial weight of γ-chloropropylthis compound of ethylenediamine.
-
Stir the mixture for 30 minutes at 70-73°C.
-
Recover the methanol by distillation.
-
The final product is obtained by reduced pressure distillation.
Quantitative Data
| Synthesis Route | Yield | Purity | Reference |
| From 3-chloropropylthis compound and NaSH | 84% | Not specified | |
| From γ-chloropropylthis compound and Thiourea | 78% | ≥ 98% | [8] |
III. Synthesis of γ-Aminopropylthis compound (APTMS)
APTMS is a widely used organofunctional silane containing a primary amine group. It is frequently employed as a coupling agent to enhance the adhesion between inorganic fillers and organic polymer matrices.[9]
Reaction Pathway: Hydrosilylation
APTMS can be synthesized via the hydrosilylation of allylamine with this compound.
Caption: Hydrosilylation of Allylamine with this compound.
Experimental Protocol
This protocol describes a general method for the synthesis of APTMS.[10]
Materials:
-
This compound
-
Allylamine
-
Toluene (solvent)
-
Hydrosilylation catalyst
Procedure:
-
A reaction is set up using this compound (0.25 mole) and allylamine in toluene as the solvent.
-
The specific catalyst and reaction conditions (temperature, time) are applied (details not fully specified in the abstract).
-
After the reaction is complete, the mixture is analyzed by gas chromatography to determine the yield of γ-aminopropylthis compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield of γ-isomer | 70% (based on allylamine) | [10] |
| Yield of β-isomer (side product) | 0.9% (based on this compound) | [10] |
General Experimental Workflow
The synthesis of organofunctional silanes generally follows a standardized workflow, from reaction setup to product purification and analysis.
Caption: General workflow for the synthesis of organofunctional silanes.
References
- 1. mdpi.com [mdpi.com]
- 2. A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ijfmr.com [ijfmr.com]
- 6. Preparation method and application of 3-glycidyloxypropyltrimethoxysilane_Chemicalbook [chemicalbook.com]
- 7. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropylthis compound for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1162435C - Process for preparing gamma-mercaptopropyl-trimethyloxysilane - Google Patents [patents.google.com]
- 9. CN105669739A - Synthesis method of aminopropyl triethoxysilane - Google Patents [patents.google.com]
- 10. 3-Aminopropylthis compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting incomplete silanization of surfaces
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing surface silanization protocols. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental procedures, and quantitative data to support your surface modification experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the silanization process, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: Why does my surface remain hydrophilic (low water contact angle) after silanization?
Answer: This is a common indicator of incomplete or failed silanization. The root causes can be traced to several key areas of the experimental process:
-
Inadequate Surface Preparation: The substrate may have organic residues or contaminants that prevent the silane from reacting with the surface. Additionally, the surface may lack a sufficient density of hydroxyl (-OH) groups, which are necessary for the silanization reaction to occur.[1]
-
Solution: Implement a rigorous cleaning protocol using methods such as sonication in solvents (e.g., ethanol, acetone), piranha solution treatment, or oxygen plasma cleaning.[1][2] To increase the density of hydroxyl groups, activate the surface using oxygen plasma, UV/Ozone treatment, or by boiling in water or soaking in acids like HCl or H₂SO₄.[1]
-
-
Inactive Silane Reagent: Silanes are sensitive to moisture and can degrade over time, rendering them inactive.
-
Solution: Use a fresh bottle of silane that has been stored under an inert atmosphere. It is advisable to purchase silanes in small quantities to ensure freshness for critical applications.[1]
-
-
Suboptimal Reaction Conditions: The concentration of the silane, the reaction time, and the curing process are all critical parameters that can affect the outcome of the silanization.
-
Solution: Optimize the silane concentration, typically starting in the range of 1-2% (v/v).[1][2] Ensure a sufficient reaction time, which can range from a few hours to overnight.[1] After the reaction, properly cure the silanized surface, usually by baking at 80-120°C, to form stable siloxane bonds.[1][2]
-
Question 2: My silane coating appears non-uniform, with patches or streaks. What is the cause and how can I fix it?
Answer: A non-uniform coating can result from several factors throughout the silanization process:
-
Uneven Surface Cleaning or Activation: If the cleaning or activation process is not uniform across the entire surface, the silane will react preferentially with the properly prepared areas.[1]
-
Solution: Ensure that the entire substrate is evenly exposed to the cleaning and activation agents. For techniques like plasma treatment, the position of the sample within the chamber is crucial for uniform exposure.[1]
-
-
Silane Polymerization in Solution: Premature hydrolysis and self-condensation of the silane in the bulk solution can lead to the formation of aggregates that deposit on the surface, creating a non-uniform layer.[1]
-
Inadequate Rinsing: After the silanization reaction, excess, non-covalently bonded silane molecules may remain on the surface if not properly rinsed.
-
Solution: Thoroughly rinse the surface with a suitable solvent (e.g., toluene, ethanol) after the reaction. Sonication during the rinsing step can aid in the removal of physisorbed silanes.[3]
-
-
Application Method: The method of applying the silane solution can influence the uniformity of the coating.
-
Solution: For dip coating, ensure a smooth and steady immersion and withdrawal of the substrate. For other methods like spraying or vapor deposition, optimize the process parameters to ensure even application.[1]
-
Question 3: The adhesion of a subsequent layer to my silanized surface is poor. How can I improve it?
Answer: Poor adhesion is often a result of an unstable or improperly formed silane layer:
-
Weak Silane Layer: If the silane layer is too thick or has formed aggregates, it can create a weak boundary layer, leading to cohesive failure within the silane film itself.[4]
-
Solution: Optimize the silane concentration to favor the formation of a monolayer. A lower concentration and shorter reaction time can sometimes yield a more stable and uniform layer.[2]
-
-
Incompatible Materials: The functional group of the silane may not be compatible with the material of the subsequent layer.
-
Solution: Choose a silane with a functional group that will react or interact favorably with the overlying material. For example, use an amino-functionalized silane to promote adhesion to an epoxy-based layer.
-
-
Incomplete Curing: Insufficient curing can result in a less durable silane layer with poor adhesion properties.
-
Solution: Ensure that the post-silanization curing step is carried out at the appropriate temperature and for a sufficient duration to drive the condensation reaction and form a stable siloxane network.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in a silanization protocol? A1: The most critical step is the initial surface preparation.[1] The substrate must be scrupulously clean and have a sufficient number of hydroxyl groups to ensure the covalent attachment of the silane.[1] Neglecting this step is a common cause of poor adhesion and incomplete surface coverage.[1]
Q2: How can I verify that my silanization was successful? A2: Several surface characterization techniques can be used to confirm a successful silanization:
-
Water Contact Angle Goniometry: A significant increase in the water contact angle compared to the untreated surface indicates a successful hydrophobic silanization.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can detect the elemental composition of the surface, confirming the presence of silicon and other elements from the silane molecule.
-
Ellipsometry: This technique can measure the thickness of the deposited silane layer.[1]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and assess the uniformity of the silane coating.
Q3: What is the role of water in the silanization process? A3: The role of water depends on the type of silane used. For alkoxysilanes, a small amount of water is necessary to hydrolyze the alkoxy groups to form reactive silanol groups.[5] However, excess water can lead to premature polymerization of the silane in solution.[1] For chlorosilanes, the reaction is typically carried out under anhydrous conditions as they are highly reactive with water.
Q4: Should I use a liquid-phase or vapor-phase deposition method? A4: The choice between liquid-phase and vapor-phase deposition depends on the desired characteristics of the silane layer and the substrate.[1] Liquid-phase deposition is generally simpler to implement, while vapor-phase deposition can provide more uniform and reproducible coatings, especially for complex geometries.[6]
Data Presentation
Table 1: Effect of Silane Concentration on Water Contact Angle
| Silane Concentration (wt%) | Treatment Time (hours) | Treatment Temperature (°C) | Resulting Water Contact Angle (°) |
| 0.5 | 1 | 20 | Insufficiently hydrophobic (<90°) |
| 0.5 | 24 | 70 | > 90° |
| 1.0 | 24 | 70 | 116° |
| 2.0 | 24 | 70 | 118.25° |
Data adapted from a study on wettability alteration of sandstone and limestone surfaces.[7]
Table 2: Influence of Curing Parameters on Silanization
| Curing Temperature (°C) | Curing Time (minutes) | Outcome |
| Room Temperature | 1440 (24 hours) | Sufficient for some applications |
| 100-120 | 30-60 | Promotes a stable, cross-linked siloxane layer |
| >120 | Varies | May lead to degradation of the silane or substrate |
General guidance compiled from multiple sources.[2][8]
Experimental Protocols
Protocol 1: Liquid-Phase Silanization of Glass Slides
-
Surface Cleaning and Activation: a. Sonicate glass slides in a 2% detergent solution for 15 minutes. b. Rinse thoroughly with deionized (DI) water. c. Immerse the slides in a piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment). [1] d. Rinse extensively with DI water. e. Dry the slides under a stream of nitrogen gas and then bake in an oven at 110°C for at least 30 minutes.[2]
-
Silanization: a. Prepare a 2% (v/v) solution of the desired silane in an anhydrous solvent (e.g., toluene) in a clean, dry glass container. b. For alkoxysilanes, a small, controlled amount of water (e.g., 5% of the silane volume) can be added to the solvent to facilitate hydrolysis.[2] c. Immerse the cleaned and dried slides in the silane solution. d. Allow the reaction to proceed at room temperature for 2-4 hours or at an elevated temperature (e.g., 60°C) for 30-60 minutes.[2]
-
Rinsing and Curing: a. Remove the slides from the silane solution and rinse them thoroughly with the anhydrous solvent to remove excess, unbound silane.[2] b. Cure the silanized slides in an oven at 110-120°C for 30-60 minutes.[2]
Protocol 2: Vapor-Phase Silanization
-
Surface Preparation: a. Clean and activate the substrate as described in Protocol 1 (steps 1a-1e).
-
Vapor Deposition: a. Place the cleaned and dried substrate in a vacuum desiccator or a dedicated vapor deposition chamber. b. Place a small, open container with the silane reagent inside the desiccator, ensuring it does not touch the substrate. c. Evacuate the desiccator to a pressure that allows the silane to vaporize. d. Close the desiccator to the vacuum pump and allow the silanization to proceed for a predetermined time (e.g., several hours to overnight).
-
Post-Deposition Treatment: a. Vent the desiccator with an inert gas (e.g., nitrogen). b. Remove the substrate and bake it in an oven at 110-120°C for 30-60 minutes to cure the silane layer.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete silanization.
Caption: Silanization reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Silanes in the role of adhesion promoters for paints, inks, coatings, adhesives and sealants [onlytrainings.com]
- 5. What Is Silanization And Why Does It Matter? - Blogs - News [alwsci.com]
- 6. Silanization Surface treatment process - Plasma.com [plasma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Thickness of Trimethoxysilane Films
Welcome to the technical support center for trimethoxysilane film deposition. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals achieve precise control over the thickness of this compound films in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the thickness of a this compound film?
A1: The thickness of a this compound film is primarily controlled by a combination of factors including:
-
Precursor Concentration: Higher concentrations of this compound in the solution generally lead to thicker films. For monolayer formation, lower concentrations are typically preferred.
-
Deposition Time: Longer deposition times can result in thicker films, particularly in solution-phase and vapor-phase deposition methods.
-
Deposition Method: Techniques like spin coating and dip coating offer different levels of control over film thickness. Spin coating allows for the creation of very thin, uniform films by adjusting the spin speed, while dip coating thickness is influenced by the withdrawal speed.
-
Humidity: The presence of water is crucial for the hydrolysis of the methoxy groups to form reactive silanol groups. However, excessive humidity can lead to rapid hydrolysis and self-condensation in solution, resulting in the formation of aggregates and thicker, non-uniform films.
-
Temperature: Temperature affects the reaction kinetics. Higher temperatures can accelerate the hydrolysis and condensation reactions, potentially leading to thicker films or increased aggregation.
-
Solvent Choice: The solvent can influence the solubility of the silane and its interaction with the substrate, which can affect film quality and thickness.
Q2: How can I achieve a monolayer of this compound?
A2: To achieve a self-assembled monolayer (SAM), it is crucial to control the deposition conditions to favor surface reaction over bulk polymerization. Key strategies include:
-
Using a very dilute silane solution, typically in the range of 0.01-0.1% (v/v).[1]
-
Minimizing the deposition time to a few minutes.[1]
-
Conducting the deposition in a controlled, low-humidity environment to prevent excessive hydrolysis and self-condensation in the solution.[1]
-
Thoroughly rinsing the substrate after deposition to remove any loosely bound or excess silane molecules.[1]
Q3: What is the difference between solution-phase and vapor-phase deposition in terms of thickness control?
A3: Solution-phase deposition involves immersing the substrate in a solution containing the this compound. While straightforward, it can be sensitive to trace amounts of water in the solvent and the atmosphere, which can make reproducibility challenging. Vapor-phase deposition, where the substrate is exposed to silane vapor, is generally considered more reproducible as it eliminates the solvent as a variable. In vapor-phase deposition, the reaction is primarily driven by the adsorbed water layer on the substrate surface and the controlled humidity within the reaction chamber, offering finer control over the formation of thin films.
Troubleshooting Guide
Problem: My this compound film is not uniform and has visible aggregates.
-
Possible Cause 1: Excessive Humidity. High humidity can cause the this compound to hydrolyze and polymerize in the solution before it has a chance to form a uniform layer on the substrate.
-
Solution: Conduct the deposition in a controlled low-humidity environment, such as a glove box. Using anhydrous solvents is also critical.
-
-
Possible Cause 2: Silane Solution Age. An old or improperly stored silane solution may have already undergone significant hydrolysis and self-condensation.
-
Solution: Always use a freshly prepared silane solution for each experiment.
-
-
Possible Cause 3: High Silane Concentration. A high concentration of this compound can lead to the formation of multilayers and aggregates.
-
Solution: Reduce the concentration of the silane solution. For very thin films, concentrations as low as 0.01-0.1% (v/v) may be necessary.[1]
-
Problem: The this compound film is peeling or delaminating from the substrate.
-
Possible Cause 1: Improper Substrate Cleaning. The substrate surface must be pristine and free of organic contaminants for good adhesion.
-
Solution: Implement a rigorous cleaning protocol for your substrate. This may include sonication in detergents and solvents, followed by a surface activation step like plasma treatment or piranha solution to generate hydroxyl groups.
-
-
Possible Cause 2: Insufficient Surface Hydroxylation. The covalent attachment of this compound relies on the presence of hydroxyl (-OH) groups on the substrate surface.
-
Solution: Ensure your substrate cleaning and activation procedure effectively generates a high density of surface hydroxyl groups.
-
-
Possible Cause 3: Incomplete Curing. The final curing step is essential for forming stable covalent bonds between the silane and the substrate and for cross-linking the silane molecules.
-
Solution: Ensure the substrate is properly cured at the recommended temperature and for a sufficient duration after deposition. A typical curing step involves heating at 100-120°C for 30-60 minutes.
-
Quantitative Data Summary
The following tables summarize the general influence of key experimental parameters on the thickness of this compound films. Precise quantitative values can vary significantly based on the specific this compound, substrate, and experimental setup.
Table 1: Effect of Deposition Parameters on Film Thickness
| Parameter | General Trend | Notes |
| Concentration | Increasing concentration generally leads to thicker films.[2] | For monolayers, very low concentrations (0.01-0.1% v/v) are recommended.[1] Higher concentrations can lead to multilayers and aggregation.[3] |
| Deposition Time | Longer deposition times can result in thicker films. | The relationship is not always linear and can plateau once the surface is saturated. |
| Temperature | Higher temperatures can increase the reaction rate, potentially leading to thicker films or increased aggregation. | Lower temperatures can slow down the reaction kinetics, which may be beneficial for achieving thinner, more ordered films.[1] |
| Humidity | Increasing humidity generally leads to thicker, less uniform films due to increased hydrolysis and polymerization. | A controlled, low-humidity environment is ideal for reproducible results. |
Table 2: Influence of Deposition Method on Film Thickness Control
| Deposition Method | Key Control Parameter | Effect on Thickness |
| Spin Coating | Spin Speed (rpm) | Higher spin speeds result in thinner films.[1][2] |
| Dip Coating | Withdrawal Speed | Slower withdrawal speeds generally result in thinner films.[1] |
| Vapor Phase Deposition | Deposition Time & Humidity | Longer exposure times and higher humidity can lead to thicker films. |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound on Glass
-
Substrate Cleaning: a. Sonicate glass slides in a 2% solution of laboratory detergent for 20 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in acetone for 20 minutes. d. Rinse with methanol. e. Dry the slides under a stream of nitrogen or in an oven at 110°C for 15-30 minutes.
-
Surface Activation (Hydroxylation): a. Treat the cleaned glass slides with oxygen plasma for 5-10 minutes. Alternatively, immerse the slides in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Silanization: a. In a low-humidity environment, prepare a 1% (v/v) solution of the this compound in an anhydrous solvent (e.g., toluene). b. Immerse the activated glass slides in the silane solution for 30-60 minutes with gentle agitation.
-
Rinsing and Curing: a. Remove the slides from the silane solution and rinse thoroughly with the anhydrous solvent to remove excess, unbound silane. b. Cure the slides in an oven at 110-120°C for 30-60 minutes.
Protocol 2: Vapor-Phase Deposition of this compound on Silicon Wafers
-
Substrate Cleaning and Activation: a. Clean silicon wafers using a standard RCA cleaning procedure or by sonication in appropriate solvents. b. Activate the surface to generate hydroxyl groups using oxygen plasma or UV-ozone treatment for 10-15 minutes.[1]
-
Vapor-Phase Silanization: a. Place the cleaned and activated wafers in a vacuum desiccator or a dedicated vapor deposition chamber. b. Place a small, open container with a few drops of the this compound in the desiccator, ensuring it does not touch the wafers. c. Evacuate the desiccator to a low pressure and then close it off from the vacuum pump. The silane will vaporize and react with the wafer surfaces. d. Allow the deposition to proceed for a set amount of time (e.g., 2-12 hours), depending on the desired thickness.
-
Post-Deposition Treatment: a. Vent the desiccator and remove the wafers. b. Rinse the wafers with an anhydrous solvent like toluene to remove any physisorbed silane. c. Cure the wafers in an oven at 110-120°C for 30-60 minutes.
Visualizations
Caption: Experimental workflow for this compound film deposition.
Caption: Key parameters influencing this compound film thickness.
References
Technical Support Center: Preventing Aggregation During Nanoparticle Functionalization with Trimethoxysilane
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with nanoparticle aggregation during surface functionalization with trimethoxysilane linkers.
Troubleshooting Guide: Common Issues and Solutions
Nanoparticle aggregation is a frequent obstacle during silanization. This guide provides a systematic approach to identifying and resolving common problems.
| Problem Encountered | Potential Cause | Recommended Solution |
| Immediate & Severe Aggregation Upon Silane Addition | Premature and uncontrolled hydrolysis and condensation of the this compound in the bulk solution, rather than on the nanoparticle surface.[1] | Control Water Content: Use an anhydrous solvent such as toluene or ethanol to minimize water in the reaction. Ensure all glassware is thoroughly dried before use. If a co-solvent system is necessary, the amount of water should be carefully controlled to a small, stoichiometric amount relative to the silane to facilitate hydrolysis primarily at the nanoparticle surface.[1] |
| Aggregation Observed After a Period of Reaction Time | 1. Incorrect pH: The reaction mixture's pH can catalyze the bulk polymerization of the silane or bring the nanoparticles to their isoelectric point, which reduces electrostatic repulsion and leads to aggregation.[1] 2. Sub-optimal Silane Concentration: An excessively high concentration of this compound can lead to the formation of multilayers and inter-particle bridging. Conversely, a very low concentration may result in incomplete surface coverage, leaving exposed patches that can cause aggregation.[1] | 1. Optimize pH: Adjust the pH of the nanoparticle suspension before adding the silane. For silica nanoparticles, a slightly basic pH (around 8-9) can be optimal. However, the ideal pH should be determined experimentally for your specific nanoparticle system.[1][2] 2. Optimize Silane Concentration: Titrate the concentration of the this compound. A good starting point is to calculate the amount needed to form a monolayer on the nanoparticle surface.[1] |
| Aggregation During Purification/Washing Steps | 1. High Centrifugation Forces: High-speed centrifugation can overcome the repulsive forces between functionalized nanoparticles, leading to irreversible aggregation.[1] 2. Inappropriate Solvent Change: Switching to a solvent in which the newly functionalized nanoparticles are not stable can induce aggregation.[1] | 1. Optimize Centrifugation: Use the minimum speed and time necessary to pellet the nanoparticles. Resuspend the pellet gently, using a bath sonicator if needed to avoid localized heating.[1] 2. Gradual Solvent Exchange: If a solvent change is necessary, perform it gradually, for example, through dialysis or a series of washing steps with intermediate solvent mixtures. |
| Functionalized Nanoparticles Are Not Stable in Final Storage Buffer | 1. Incorrect Buffer pH or Ionic Strength: The surface charge of the functionalized nanoparticles is pH-dependent. Aggregation can occur at a pH near the isoelectric point or in high ionic strength buffers that screen surface charges.[1] 2. Incomplete Functionalization: If the nanoparticle surface is not fully covered, it can lead to long-term instability.[1] | 1. Optimize Storage Buffer: Store the nanoparticles in a buffer with a pH that maximizes their surface charge and at a low ionic strength.[1] 2. Confirm Surface Coverage: Use characterization techniques like TGA to ensure sufficient silane grafting.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the role of water in the this compound functionalization process?
A1: Water is essential for the hydrolysis of the methoxy groups on the silane to form reactive silanol groups (-Si-OH).[4] These silanol groups can then condense with hydroxyl groups on the nanoparticle surface or with other silane molecules.[4][5] However, an excess of water in the bulk solution can lead to premature self-condensation of the silane, forming polysiloxane networks that cause nanoparticle aggregation.[1] Therefore, controlling the amount of water is critical.
Q2: How does pH affect the silanization reaction and nanoparticle stability?
A2: The pH of the reaction medium significantly influences both the rate of silane hydrolysis and condensation, as well as the surface charge of the nanoparticles.[2][6] For silica nanoparticles, a slightly basic pH (8-9) can deprotonate the surface silanol groups, making them more reactive towards the hydrolyzed this compound.[1] However, the optimal pH can vary depending on the specific type of nanoparticle and silane used. It is crucial to maintain a pH that ensures sufficient surface charge to prevent aggregation due to reduced electrostatic repulsion.[1]
Q3: Which solvent should I use for this compound functionalization?
A3: Anhydrous ethanol and toluene are commonly used solvents for silanization reactions.[1] The choice of solvent depends on the dispersibility of your nanoparticles. The primary consideration is to use a solvent with a very low water content to prevent premature hydrolysis and self-condensation of the this compound in the solution.[1]
Q4: How can I confirm that my nanoparticles are properly functionalized and not just aggregated?
A4: Several characterization techniques can be used:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles before and after functionalization. A significant increase in size can indicate aggregation.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A change in zeta potential after the reaction can indicate successful surface modification.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of characteristic chemical bonds from the this compound on the nanoparticle surface.[7][8]
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic silane grafted onto the inorganic nanoparticle surface.[9][10]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visually inspect the nanoparticles for signs of aggregation.[3]
Experimental Protocols
General Protocol for Post-Synthesis Grafting of this compound
This protocol provides a general guideline for the surface functionalization of nanoparticles with a this compound linker. Optimization of parameters such as concentration, pH, and reaction time may be required for specific nanoparticle systems.
Materials:
-
Nanoparticle suspension
-
Anhydrous solvent (e.g., ethanol, toluene)
-
This compound linker
-
Ammonia solution (or other base/acid for pH adjustment)
-
Deionized water
Procedure:
-
Nanoparticle Preparation:
-
Isolate the nanoparticles from their synthesis solution by centrifugation.
-
Wash the nanoparticles several times with the chosen anhydrous solvent to remove any residual reactants. Resuspend the nanoparticles in the anhydrous solvent to a desired concentration.
-
-
pH Adjustment (Optional but Recommended):
-
While stirring the nanoparticle suspension, slowly add a small amount of base (e.g., ammonia) or acid to adjust the pH to the optimal range for your system. For silica nanoparticles, a pH of 8-9 is often a good starting point.[1]
-
-
Silanization Reaction:
-
To the stirred nanoparticle suspension, add the desired amount of this compound. The silane can be added dropwise to ensure uniform mixing.
-
Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours.[9]
-
-
Purification:
-
After the reaction, purify the functionalized nanoparticles by several cycles of centrifugation and washing with the anhydrous solvent to remove any unreacted silane.[9]
-
Resuspend the final product in a suitable storage buffer.
-
Visualizing the Process
Experimental Workflow for Nanoparticle Silanization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. db-thueringen.de [db-thueringen.de]
Optimizing Trimethoxysilane Hydrolysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for trimethoxysilane hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the rate of this compound hydrolysis?
The rate of this compound hydrolysis is primarily influenced by several experimental factors, including pH, temperature, catalyst, and the solvent system used.[1] The reaction is slowest at a neutral pH of 7 and is significantly accelerated by either acidic or basic catalysts.[2] Temperature also plays a crucial role, with higher temperatures generally increasing the reaction rate.[3][4] The choice of solvent and the concentration of water are also important parameters to control.[5][6]
Q2: My this compound hydrolysis reaction is extremely slow. What are the common causes and how can I accelerate it?
A slow hydrolysis rate is most often due to the reaction medium being at or near a neutral pH.[2] To accelerate the reaction, consider the following:
-
pH Adjustment: For non-amino silanes, adjusting the pH to an acidic range (e.g., 3.5 - 5.5) with an acid like acetic acid is recommended.[2][7] Both acidic and basic conditions catalyze the reaction.[8]
-
Increase Temperature: Raising the reaction temperature will increase the rate of hydrolysis, following the Arrhenius law.[3][4] However, be aware that this also accelerates condensation.
-
Catalyst Selection: The use of acid or base catalysts is crucial. Mineral acids are often more effective than equivalent amounts of base.[8]
-
Water Concentration: While stoichiometrically three moles of water are needed per mole of this compound, using an excess of water can help drive the equilibrium towards hydrolysis.[9]
Q3: My silane solution turned cloudy and formed a gel prematurely. What went wrong and how can I prevent this?
Premature cloudiness or gelation indicates that the condensation of the hydrolyzed silanol intermediates (Si-OH) to form siloxane polymers (Si-O-Si) is occurring too rapidly.[2] Here's how to troubleshoot this issue:
-
Precise pH Control: While acidic conditions accelerate hydrolysis, very low pH can also speed up condensation. An optimal pH, often around 4-5, allows for efficient hydrolysis while maintaining a reasonable working time before significant condensation.[2][7]
-
Temperature Management: High temperatures accelerate both hydrolysis and condensation.[3] If premature gelation is an issue, consider running the reaction at a lower temperature.
-
Concentration: High concentrations of this compound can lead to faster self-polymerization.[2] Using a more dilute solution can help to control the condensation rate.
-
Solvent Choice: The presence of alcohol co-solvents can influence the reaction equilibrium and rates.[5][9] The choice of solvent can also affect the stability of the hydrolyzed species.
Q4: What is the effect of the alkoxy group (e.g., methoxy vs. ethoxy) on the hydrolysis rate?
The size of the alkoxy group has a significant impact on the hydrolysis rate due to steric hindrance. Smaller alkoxy groups hydrolyze faster. For instance, a methoxysilane will hydrolyze approximately 6 to 10 times faster than a comparable ethoxysilane under the same conditions.[2][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Hydrolysis | Neutral pH.[2] | Adjust pH to an acidic (3.5-5.5) or basic range. |
| Insufficient water.[9] | Use a stoichiometric excess of water. | |
| Low temperature.[3] | Increase the reaction temperature, monitoring for premature condensation. | |
| Presence of alcohol co-solvents delaying the reaction.[5] | Minimize or change the co-solvent if possible. | |
| Premature Gelation or Precipitation | pH is too low or too high, accelerating condensation.[2][7] | Optimize pH to a range where hydrolysis is favored over condensation (e.g., pH 4-5). |
| High concentration of this compound.[2] | Use a more dilute solution. | |
| High reaction temperature.[3] | Lower the reaction temperature. | |
| Hydrolyzed solution stored for too long.[2] | Use the hydrolyzed silane solution within a few hours of preparation. | |
| Inconsistent Results | Fluctuations in pH during the reaction.[11] | Use a buffer system to maintain a stable pH. |
| Variable water content in reagents or solvents. | Ensure consistent and controlled water concentration in all experiments. | |
| Temperature variations. | Use a temperature-controlled reaction setup. |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by FT-IR Spectroscopy
This protocol allows for the in-situ monitoring of the hydrolysis reaction by observing changes in the infrared spectra.
Materials:
-
This compound
-
Deionized water
-
Solvent (e.g., ethanol, if required)
-
Acid or base catalyst (e.g., acetic acid or ammonia)
-
FT-IR spectrometer with an appropriate cell (e.g., ATR cell)
Procedure:
-
Sample Preparation: Prepare the reaction mixture by combining the this compound, water, solvent (if any), and catalyst in the desired ratios.
-
Initial Spectrum: Immediately after mixing, acquire an initial FT-IR spectrum of the solution. This will serve as the time-zero reference point.
-
Reaction Monitoring: Acquire subsequent FT-IR spectra at regular intervals (e.g., every 5-10 minutes).
-
Data Analysis: Monitor the disappearance of the Si-O-CH₃ vibrational bands (typically around 1080-1190 cm⁻¹ and 2840 cm⁻¹) and the appearance of Si-OH bands (broad peak around 3200-3700 cm⁻¹) and alcohol (e.g., methanol) bands.[12][13] The rate of hydrolysis can be quantified by analyzing the change in the peak areas over time.
Protocol 2: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy
This protocol provides quantitative information on the disappearance of the starting material and the formation of the hydrolyzed species and methanol.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, acetone-d₆)
-
Internal standard (optional, for quantification)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare the reaction mixture directly in an NMR tube by adding the this compound, deuterated solvent, and catalyst. If a co-solvent is used, ensure it is also deuterated. An internal standard can be added for precise quantification.
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation.
-
Reaction Monitoring: Acquire subsequent ¹H NMR spectra at desired time intervals.
-
Data Analysis: Monitor the decrease in the integral of the methoxy protons of this compound (a singlet) and the increase in the integral of the methanol protons (a singlet at a different chemical shift).[3] The degree of hydrolysis at each time point can be calculated from the relative integrals of these peaks.
Visualizing Reaction Pathways and Troubleshooting
Caption: General pathway for the hydrolysis of this compound to form silanols, followed by condensation to a siloxane network.
Caption: A troubleshooting workflow for common issues encountered during this compound hydrolysis.
Caption: Key factors influencing the rate of this compound hydrolysis.
References
- 1. Simultaneous In Situ Monitoring of this compound Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. benchchem.com [benchchem.com]
- 10. gelest.com [gelest.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. digital.pre.csic.es [digital.pre.csic.es]
Effect of water concentration on Trimethoxysilane silanization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for trimethoxysilane silanization, with a specific focus on the critical role of water concentration.
Troubleshooting Guide
This guide addresses common issues encountered during this compound silanization experiments, presented in a question-and-answer format to directly address specific problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low water contact angle after silanization, indicating a hydrophilic surface. | Inadequate Surface Activation: Insufficient density of surface hydroxyl (-OH) groups for the silane to react with.[1][2] Insufficient Water for Hydrolysis: Lack of water in the reaction environment prevents the this compound from hydrolyzing to its reactive silanol form.[1] Degraded Silane: The this compound reagent may have already hydrolyzed and polymerized in the bottle due to improper storage. | Surface Activation: Ensure a thorough cleaning and activation procedure to generate a high density of hydroxyl groups. Methods like oxygen plasma treatment or immersion in a piranha solution are effective.[2] Controlled Water Addition: For solution-phase silanization, use anhydrous solvents and add a controlled amount of water. For vapor-phase silanization, control the humidity in the reaction chamber.[3] Use Fresh Silane: Use a fresh bottle of this compound or one that has been stored under an inert atmosphere to prevent premature hydrolysis. |
| Non-uniform, patchy, or aggregated silane coating. | Excess Water: Too much water can cause the this compound to rapidly hydrolyze and self-condense in solution, forming aggregates that deposit on the surface rather than a uniform monolayer.[1][4] High Silane Concentration: High concentrations of silane can also lead to the formation of multilayers and aggregates.[4][5] Inadequate Rinsing: Physisorbed (loosely bound) silane molecules and aggregates may remain on the surface if not rinsed properly.[4] | Optimize Water Concentration: Carefully control the amount of water in the reaction. For solution-phase, a small, precise amount of water is necessary. For vapor-phase, maintain a consistent and moderate humidity level.[1][3] Optimize Silane Concentration: Start with a lower silane concentration (e.g., 0.5-2% v/v) and incrementally increase it if necessary.[4][5] Thorough Rinsing: After deposition, rinse the substrate thoroughly with an appropriate anhydrous solvent (e.g., toluene, ethanol) to remove unbound silane.[4][6] |
| Poor adhesion and delamination of the silane layer. | Incomplete Covalent Bonding: Insufficient curing time or temperature can prevent the formation of stable siloxane (Si-O-Si) bonds between the silane and the substrate, as well as between adjacent silane molecules.[2][6] Hydrolytic Instability: For some aminosilanes, the amine functionality can catalyze the hydrolysis of the siloxane bonds, leading to the detachment of the silane layer in aqueous environments.[7] | Proper Curing: After rinsing, cure the silanized substrate in an oven at a temperature and duration appropriate for the specific this compound and substrate (e.g., 110-125°C for 30-120 minutes).[6][8] Consider Silane Structure: For applications requiring high stability in aqueous media, consider using silanes with longer alkyl chains or secondary amines, which can exhibit greater hydrolytic stability.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is water concentration so critical in this compound silanization?
A1: Water is essential for the hydrolysis of the methoxy groups (-OCH3) on the this compound to form reactive silanol groups (Si-OH).[1][9] These silanol groups can then condense with the hydroxyl groups on the substrate surface to form stable covalent siloxane bonds (Si-O-Si).[9] However, an excess of water can lead to premature self-condensation of the silane in solution, forming oligomers and aggregates instead of a uniform monolayer on the surface.[1][4] Therefore, controlling the water concentration is crucial for achieving a stable and uniform silane layer.
Q2: What is the difference between solution-phase and vapor-phase silanization?
A2: In solution-phase silanization, the substrate is immersed in a solution containing the this compound, a solvent, and a controlled amount of water.[9] This method is widely used due to its simplicity. In vapor-phase silanization, the substrate is exposed to the vapor of the this compound in a controlled environment, often under vacuum.[4][9] The reaction is initiated by the presence of a thin layer of adsorbed water on the substrate surface or by controlled humidity in the chamber.[3] Vapor-phase deposition can often produce more uniform and ordered monolayers.[10]
Q3: How does the type of substrate affect this compound silanization?
A3: The effectiveness of this compound silanization is highly dependent on the presence of hydroxyl (-OH) groups on the substrate surface. Substrates like glass, silicon dioxide, and metal oxides, which have a high density of surface hydroxyls, are ideal for silanization.[1] The reactivity and density of these hydroxyl groups can influence the density and uniformity of the resulting silane layer. Substrates that lack surface hydroxyls may require a pre-treatment step to introduce them, such as plasma oxidation.[11]
Q4: How can I improve the stability of my silanized surface in aqueous environments?
A4: The stability of the silane layer is influenced by the density of covalent bonds with the surface and the degree of cross-linking within the silane layer.[10] Proper curing after deposition is crucial for forming a stable network of siloxane bonds.[6] For applications requiring long-term stability in water, vapor-phase deposition may yield more stable layers due to the formation of denser and more ordered monolayers.[10] The choice of silane can also play a role; for instance, aminosilanes with longer alkyl linkers can exhibit greater hydrolytic stability.[7]
Q5: Can I perform silanization in an aqueous solution?
A5: While traditionally performed in organic solvents with controlled amounts of water, some protocols for aminosilanes have been developed for deposition directly from an aqueous solution.[12] These methods often require careful control of the silane concentration and temperature to achieve uniform monolayers.[12] For trimethoxysilanes without amine functionalities, hydrolysis and condensation can be rapid and difficult to control in a purely aqueous solution, potentially leading to aggregation.
Quantitative Data
The following tables summarize the impact of water concentration and other experimental parameters on the properties of silanized surfaces.
Table 1: Effect of Water Treatment on Surface Concentration of Silanized Molecules
| Treatment | Surface Concentration (molecules/cm²) | Reference |
| This compound in dry acetone | ~2.1 x 10¹⁴ | |
| This compound in dry acetone followed by water wash and re-silanization | 2.7 x 10¹⁴ |
This data demonstrates that a post-silanization hydrolysis step with water can increase the surface density of the silane layer by approximately 30%.
Table 2: Influence of Deposition Method and Water Presence on Film Thickness and Contact Angle
| Silane | Deposition Method | Solvent/Environment | Film Thickness (Å) | Water Contact Angle (°) | Reference |
| APTES | Solution-Phase | Anhydrous Toluene | 9 (for 15 min) | ~60-70 | [9] |
| APTES | Solution-Phase | Aqueous Solution | 3 (for 15 min) | ~40-50 | [9] |
| APTES | Vapor-Phase | Controlled Humidity | 4.2 ± 0.3 | 40 ± 1 | [9] |
| (3-aminopropyl)this compound (APTMS) | Vapor-Phase | - | - | 73.2 | [13] |
Note: APTES is (3-Aminopropyl)triethoxysilane, a commonly used aminosilane with similar reactivity to trimethoxysilanes.
Experimental Protocols
Protocol 1: Solution-Phase Silanization with Controlled Water Concentration
This protocol is adapted for the silanization of glass or silicon dioxide surfaces with a generic this compound.
-
Surface Cleaning and Activation: a. Sonicate the substrate in a 2% detergent solution for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in acetone for 15 minutes, followed by isopropanol for 15 minutes. d. Dry the substrate with a stream of inert gas (e.g., nitrogen or argon). e. Activate the surface by treating with oxygen plasma for 2-5 minutes or by immersing in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄: 30% H₂O₂) for 15-30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). f. Rinse the activated substrate extensively with deionized water and dry thoroughly under a stream of inert gas or in an oven at 110°C.[2][6]
-
Preparation of Silanization Solution: a. Work in a low-humidity environment or a glovebox. b. Prepare a 95:5 (v/v) solution of an anhydrous solvent (e.g., ethanol or toluene) and deionized water. c. Adjust the pH of the solvent/water mixture to 4.5-5.5 with acetic acid to catalyze hydrolysis. d. Immediately before use, add the this compound to the solvent/water mixture to a final concentration of 1-2% (v/v).
-
Silanization Reaction: a. Immerse the cleaned and activated substrates in the freshly prepared silane solution. b. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. The container should be sealed to minimize exposure to atmospheric moisture.[8]
-
Rinsing and Curing: a. Remove the substrates from the silane solution. b. Rinse thoroughly with the anhydrous solvent used for the reaction to remove any physisorbed silane molecules. Sonication during rinsing can be effective. c. Dry the substrate under a stream of inert gas. d. Cure the coated substrate in an oven at 110-125°C for 30-60 minutes to promote covalent bond formation.[6][8]
Protocol 2: Vapor-Phase Silanization with Controlled Humidity
This protocol provides a general method for vapor-phase deposition of this compound.
-
Surface Cleaning and Activation: a. Follow the same cleaning and activation steps as in Protocol 1 (steps 1a-1f).
-
Vapor-Phase Deposition: a. Place the cleaned and activated substrates in a vacuum desiccator or a dedicated vapor-phase deposition chamber. b. Place a small, open vial containing a few drops of the this compound in the chamber, ensuring it is not in direct contact with the substrates.[6] c. To control the water available for hydrolysis, either rely on the adsorbed water layer on the activated surface or introduce a controlled amount of water vapor by placing a separate vial with a specific saturated salt solution to maintain a constant humidity. d. Evacuate the chamber to a base pressure of <1 Torr. e. Isolate the chamber from the vacuum pump and allow the silane to vaporize and react with the substrate surface. The reaction can be carried out at room temperature or elevated temperatures (e.g., 80-100°C) for a period of 2-24 hours.[6]
-
Post-Deposition Treatment: a. After the deposition time, purge the chamber with an inert gas (e.g., nitrogen) to remove the excess silane vapor. b. Remove the substrates from the chamber. c. Rinse the substrates with an anhydrous solvent like toluene to remove any physisorbed silane.[6] d. Cure the substrates in an oven at 110-125°C for 1-2 hours to complete the covalent bonding to the surface.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of silica silanization by 3-aminopropyltriethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 11. louis.uah.edu [louis.uah.edu]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. osti.gov [osti.gov]
Technical Support Center: Enhancing the Stability of Trimethoxysilane-Modified Surfaces
Welcome to the Technical Support Center for Trimethoxysilane-Modified Surfaces. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stability of their surface modifications. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound-modified surfaces?
A1: The stability of silane layers is a complex interplay of several factors. Key influences include the choice of solvent, the concentration of water, environmental humidity, pH, the specific type of this compound used, reaction time, temperature, and any post-silanization treatments.[1] The deposition method also plays a crucial role, with vapor-phase deposition often yielding more reproducible and stable layers compared to liquid-phase deposition.[1]
Q2: My silanized surfaces are losing their hydrophobicity over time when exposed to aqueous solutions. What is the likely cause?
A2: The loss of hydrophobicity upon exposure to water is a common issue and is primarily due to the hydrolysis of siloxane bonds (Si-O-Si) that form the backbone of the silane layer, as well as the bonds to the substrate.[2][3] This degradation process leads to the gradual removal of the silane coating, exposing the underlying hydrophilic substrate. The rate of this degradation is influenced by pH and temperature.
Q3: I'm observing patchy or incomplete monolayer formation. What are the potential reasons for this?
A3: Patchy or incomplete monolayers can result from several issues:
-
Insufficient Substrate Activation: The surface may not have a uniform and sufficient density of hydroxyl (-OH) groups necessary for the silane to bind.
-
Inadequate Reaction Time or Concentration: The silanization process may not have been allowed to proceed for a sufficient duration, or the concentration of the this compound in the solution may be too low.
-
Precursor Hydrolysis: Excessive moisture in the solvent or the reaction environment can cause the this compound to hydrolyze and polymerize in the solution before it can form a uniform layer on the substrate.[4]
-
Surface Contamination: The presence of organic residues or other contaminants on the substrate can inhibit the uniform deposition of the silane.
Q4: How does the choice between liquid-phase and vapor-phase deposition affect the stability of the resulting film?
A4: Vapor-phase deposition generally produces more homogeneous and stable monolayers.[1] This is because in the vapor phase, non-dimerized and non-oligomerized silane precursors have a higher vapor pressure and are the dominant species reacting with the surface, leading to a more ordered and denser layer.[1] Liquid-phase deposition can sometimes lead to the formation of multilayers and weakly adsorbed silanes that can be easily washed away, resulting in a less uniform and less stable surface.[1]
Q5: Can the type of this compound affect the stability of the modified surface?
A5: Yes, the choice of this compound is critical. For instance, aminosilanes can be less stable in aqueous media due to the amine functionality catalyzing the hydrolysis of siloxane bonds.[5] In contrast, long-chain alkyltrimethoxysilanes can form more densely packed and hydrophobic layers that offer better resistance to hydrolysis. Additionally, dipodal silanes, which have two silicon atoms that can bond to the surface, have demonstrated markedly improved resistance to hydrolysis compared to conventional single-head group silanes.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Poor Surface Coverage
Symptoms:
-
Variable contact angle measurements across the surface.
-
AFM imaging reveals patches of bare substrate or aggregated silane.
-
XPS analysis shows a low or inconsistent silicon signal.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Substrate Cleaning & Activation | Implement a rigorous cleaning protocol. For glass or silicon substrates, this may involve sonication in solvents like acetone and isopropanol, followed by an activation step such as oxygen plasma treatment or immersion in a piranha solution to generate a high density of surface hydroxyl groups.[7][8] |
| Premature Silane Polymerization | Use anhydrous solvents and perform the deposition in a low-humidity environment (e.g., a glove box). While a small amount of water is necessary for hydrolysis, excess water leads to uncontrolled polymerization in solution.[4] |
| Suboptimal Reaction Conditions | Optimize the reaction time and silane concentration. For liquid-phase deposition, typical concentrations are in the range of 1-5% (v/v) with reaction times from 1 to 18 hours.[7] For vapor-phase deposition, ensure sufficient precursor vapor pressure and deposition time. |
| Solvent Incompatibility | Ensure the chosen solvent is appropriate for the specific this compound and does not cause aggregation. Toluene is a commonly used anhydrous solvent for liquid-phase deposition.[7] |
Issue 2: Poor Hydrolytic Stability
Symptoms:
-
A significant decrease in water contact angle after immersion in aqueous solutions.
-
Loss of surface functionality over time.
-
Delamination of the silane coating.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Covalent Bonding | Include a curing or annealing step after deposition. Heating the coated substrate (e.g., at 110-120°C for 30-60 minutes) promotes the formation of stable covalent siloxane bonds between the silane molecules and the surface, and between adjacent silane molecules.[4] |
| Sub-optimal pH of Aqueous Environment | Be mindful of the pH of the aqueous environment the coated surface will be exposed to. Siloxane bonds are susceptible to hydrolysis at both low (<3) and high (>8) pH, with basic conditions being particularly detrimental.[9] If possible, maintain a neutral pH. |
| Inherent Instability of the Silane | For applications requiring high hydrolytic stability, consider using more robust silanes. Dipodal silanes offer enhanced stability due to multiple attachment points to the surface.[6] Long-chain alkylsilanes can also provide better protection due to the formation of a dense, hydrophobic barrier. |
| Formation of Multilayers | Aim for a well-ordered monolayer. Multilayers often contain physisorbed silanes that are not covalently bonded and are easily removed in aqueous environments. Vapor-phase deposition is often better for achieving uniform monolayers.[1] |
Quantitative Stability Data
The following tables summarize quantitative data on the stability of this compound-modified surfaces under various conditions.
Table 1: Long-Term Stability of Octadecylthis compound (ODTMS) on Aluminum Alloy in Deionized Water [2][3]
| Immersion Time (hours) | Water Contact Angle (°) |
| 0 | ~105 |
| 100 | ~100 |
| 200 | ~95 |
| 300 | ~90 |
| 400 | ~88 |
Table 2: Hydrolytic Stability of Aminosilane Layers on Silicon Dioxide in Water [9]
| Silane (Deposition Method) | Initial Thickness (Å) | Thickness after 21h in Water (Å) | Initial Water Contact Angle (°) | Water Contact Angle after 21h in Water (°) |
| APTES (Aqueous) | 5.1 ± 0.3 | 2.9 ± 0.2 | 41.3 ± 1.1 | 25.4 ± 1.5 |
| APTES (Toluene) | 6.5 ± 0.4 | 0 | 35.2 ± 1.8 | < 10 |
| APDMES (Toluene) | 4.3 ± 0.2 | 0 | 59.8 ± 0.9 | < 10 |
| APTES (Vapor) | 4.2 ± 0.3 | 2.1 ± 0.2 | 40.0 ± 1.0 | 28.1 ± 1.3 |
| APDMES (Vapor) | 4.6 ± 0.2 | 2.5 ± 0.1 | 59.0 ± 0.8 | 39.2 ± 1.0 |
APTES: (3-Aminopropyl)triethoxysilane, APDMES: (3-Aminopropyl)dimethylethoxysilane
Experimental Protocols
Protocol 1: Vapor-Phase Silanization of Silicon/Glass Substrates
This protocol is adapted for achieving a uniform monolayer of this compound.
1. Substrate Cleaning and Activation: a. Sonicate substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each. b. Dry the substrates thoroughly with a stream of nitrogen gas. c. Activate the surface using an oxygen plasma cleaner for 5-10 minutes to generate a high density of hydroxyl groups. Alternatively, for robust substrates, immerse in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. CAUTION: Piranha solution is extremely corrosive and reactive. d. Rinse substrates copiously with deionized water and dry with nitrogen.
2. Vapor-Phase Deposition: a. Place the cleaned and activated substrates in a vacuum deposition chamber or a vacuum desiccator. b. Place a small, open container with 100-200 µL of the desired this compound inside the chamber. c. Evacuate the chamber to a base pressure of <1 Torr. d. If desired, gently heat the silane source to 100-120°C to increase vapor pressure. The substrate can be at room temperature or slightly heated (50-70°C). e. Allow deposition to proceed for 2-4 hours.
3. Post-Deposition Treatment: a. After deposition, stop any heating and allow the chamber to cool. b. Remove the coated substrates and cure them in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation. c. To remove any non-covalently bound silane, sonicate the cured substrates in an anhydrous solvent such as ethanol or isopropanol for 5-10 minutes. d. Dry the final substrates with a stream of nitrogen gas.
Protocol 2: Liquid-Phase Silanization of Silicon/Glass Substrates
This protocol provides a general method for solution-based deposition.
1. Substrate Cleaning and Activation: a. Follow the same cleaning and activation procedure as in Protocol 1 (steps 1a-1d).
2. Silanization Solution Preparation: a. In a low-humidity environment (e.g., a glove box), prepare a 1-5% (v/v) solution of the this compound in an anhydrous solvent such as toluene.
3. Deposition: a. Immerse the cleaned and activated substrates in the silane solution. b. Allow the reaction to proceed for 2-18 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction can be accelerated by increasing the temperature (e.g., 60-80°C for 1-2 hours).
4. Post-Deposition Treatment: a. Remove the substrates from the solution and rinse them sequentially with the reaction solvent (e.g., toluene), followed by isopropanol, and then deionized water to remove physisorbed silane molecules. b. Cure the substrates in an oven at 110-120°C for at least 1 hour. c. Dry the final substrates with a stream of nitrogen gas.
Visual Guides
References
- 1. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. details | Park Systems [parksystems.com]
- 7. AFM for analysis of structure and dynamics of DNA and protein-DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. gelest.com [gelest.com]
Technical Support Center: Trimethoxysilane Self-Condensation in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethoxysilanes. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the common issues encountered during the self-condensation of trimethoxysilanes in solution.
Frequently Asked Questions (FAQs)
Q1: What is trimethoxysilane self-condensation?
A1: this compound self-condensation is a chemical process that involves two main steps: hydrolysis and condensation. First, the methoxy groups (-OCH₃) on the silicon atom react with water to form silanol groups (-Si-OH) and methanol as a byproduct. Subsequently, these reactive silanol groups react with each other or with remaining methoxy groups to form stable siloxane bonds (-Si-O-Si-), releasing water or methanol in the process.[1][2] This leads to the formation of oligomers and, eventually, a cross-linked polymer network.
Q2: Why is my this compound solution turning into a gel unexpectedly?
A2: Unexpected gelation is a common issue and typically results from an uncontrolled and rapid self-condensation process. The rate of condensation is highly sensitive to several factors. In alkaline conditions (high pH), the condensation reaction is significantly accelerated, leading to rapid gel formation.[2][3] Other contributing factors include a high concentration of the silane, an elevated temperature, and a high water-to-silane ratio, all of which can increase the rate of both hydrolysis and condensation.[1][4]
Q3: Can I prevent the self-condensation of my this compound solution?
A3: Completely preventing self-condensation in the presence of water is challenging, as trimethoxysilanes are inherently reactive towards hydrolysis. However, you can significantly slow down the process to achieve a workable solution stability. Storing the silane in an anhydrous (dry) solvent is the most effective method. If an aqueous solution is required, using a mildly acidic pH (around 3-4) will accelerate hydrolysis but slow down the subsequent condensation, providing a more stable solution of hydrolyzed silanes.[2][3][5] Additionally, keeping the solution at a low temperature and using a lower silane concentration can also extend its shelf-life.
Q4: What is the optimal pH for working with this compound solutions?
A4: The optimal pH depends on your experimental goal.
-
For stable hydrolyzed silane solutions: A mildly acidic pH of 3-4 is recommended. Under these conditions, hydrolysis is fast, but the condensation of the resulting silanol groups is slow, allowing for a solution of reactive monomers.[2][3][5]
-
For rapid gel formation or surface coating: An alkaline (basic) pH will catalyze the condensation reaction, leading to faster formation of the polysiloxane network.[1][2]
-
Neutral pH: At a neutral pH, both hydrolysis and condensation rates are generally slow, except for aminosilanes which can self-catalyze.[2][3]
Troubleshooting Guide
Issue 1: Rapid Precipitation or Cloudiness in the Solution
-
Question: My this compound solution becomes cloudy or forms a precipitate immediately after adding it to an aqueous buffer. What is happening and how can I fix it?
-
Answer: This is likely due to rapid, uncontrolled hydrolysis and condensation, leading to the formation of insoluble polysiloxane oligomers. The pH of your buffer is a critical factor.
Troubleshooting Steps:
-
Check the pH: If your buffer is neutral or alkaline, the condensation rate will be very high. Consider preparing your solution in a mildly acidic buffer (pH 3-4) to slow down condensation.
-
Pre-hydrolyze the Silane: Instead of adding the neat this compound directly to your final buffer, first, hydrolyze it in an acidic aqueous solution (e.g., water adjusted to pH 3-4 with acetic acid). This creates a more stable stock solution of hydrolyzed silane that can then be added to your reaction mixture.
-
Solvent Miscibility: Ensure that your this compound is soluble in the solvent system. Using a co-solvent like ethanol or isopropanol can improve solubility and slow down precipitation.
-
Concentration: High concentrations of this compound will accelerate condensation. Try working with more dilute solutions.
-
Issue 2: Inconsistent Surface Modification or Coating
-
Question: I am trying to modify a surface with a this compound, but the results are not reproducible. Why?
-
Answer: Inconsistent surface modification often points to variability in the silane solution's composition or issues with the substrate surface itself. The active species for surface binding are the hydrolyzed silanols, and their concentration can change over time.
Troubleshooting Steps:
-
Control Solution Age: The composition of a this compound solution in the presence of water is dynamic. It is crucial to use freshly prepared solutions or to have a consistent "aging" time for your solution before use to ensure a similar concentration of hydrolyzed species for each experiment.
-
Substrate Preparation: The substrate surface must be clean and have sufficient hydroxyl (-OH) groups for the silane to react with. Ensure a consistent and thorough cleaning and activation protocol for your substrates (e.g., using piranha solution, UV/ozone, or oxygen plasma for silica-based surfaces).[6][7]
-
Control Environmental Conditions: The presence of ambient moisture can affect the hydrolysis and condensation both in your solution and on the substrate surface.[8] Work in a controlled humidity environment if possible.
-
Reaction Time and Temperature: Ensure that the reaction time and temperature for the surface modification are kept constant across all experiments.
-
Issue 3: Formation of Undesirable Cyclic Siloxanes or Linear Chains
-
Question: My analysis shows the formation of cyclic siloxanes, but I want to promote a cross-linked network. How can I control the structure of the resulting polysiloxane?
-
Answer: The structure of the polysiloxane network is influenced by the reaction conditions. The formation of cyclic structures versus linear chains and cross-linked networks is dependent on factors like pH and water concentration.[9][10][11]
Troubleshooting Steps:
-
Adjust the pH: Acidic conditions tend to favor the formation of less-branched, more linear oligomers, while basic conditions promote the formation of more highly cross-linked and particulate structures.[12]
-
Control Water Content: A lower water-to-silane ratio can favor the formation of linear structures, while higher water content generally leads to more extensive cross-linking.[1] For some aminosilanes, increasing the water content can surprisingly hinder self-condensation.[13]
-
Catalyst Choice: The type of catalyst used (acid, base, or organometallic) can influence the final structure of the polysiloxane network.
-
Data Summary
Table 1: Influence of pH on this compound Hydrolysis and Condensation Rates
| pH Range | Hydrolysis Rate | Condensation Rate | Resulting Solution Characteristics |
| Acidic (pH < 4) | Fast | Slow | Stable solution of hydrolyzed silanols; favors less branched clusters.[1][2][3] |
| Neutral (pH ~7) | Slow | Slow | Very slow reaction, generally stable for short periods (except for aminosilanes).[2][3] |
| Alkaline (pH > 7) | Slow to Moderate | Fast | Rapid formation of cross-linked networks, leading to gelation or precipitation.[1][2][3] |
Table 2: Effect of Water-to-Silane Molar Ratio (r) on Self-Condensation
| Water/Silane Ratio (r) | Effect on Hydrolysis | Effect on Condensation | General Outcome |
| Low (r < 1.5) | Incomplete hydrolysis | Slower condensation | Formation of smaller oligomers, potentially more linear structures.[1] |
| Stoichiometric (r = 1.5) | Theoretically complete hydrolysis | Moderate condensation | Formation of a cross-linked network. |
| High (r > 1.5) | Fast and complete hydrolysis | Accelerated condensation | Rapid gelation or precipitation; formation of highly cross-linked structures.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stable Hydrolyzed this compound Solution
This protocol is designed to generate a solution of hydrolyzed this compound that is relatively stable against immediate self-condensation, making it suitable for subsequent surface modification or incorporation into other formulations.
Materials:
-
This compound of interest
-
Deionized water
-
Acetic acid (or another suitable acid)
-
Ethanol (or another suitable co-solvent)
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Prepare an acidic water/alcohol solution. For example, in a clean glass beaker, combine 80 mL of ethanol and 20 mL of deionized water.
-
While stirring, add a small amount of acetic acid to adjust the pH of the solution to approximately 3.5-4.0.
-
Slowly add the desired amount of this compound to the stirring acidic solution. A typical starting concentration is 1-5% (v/v).
-
Allow the solution to stir at room temperature for at least 1-2 hours to ensure complete hydrolysis. This is your "aged" or "pre-hydrolyzed" silane solution.
-
This solution can now be used for your application. For optimal reproducibility, use the solution within a consistent timeframe (e.g., within 8 hours of preparation).
Protocol 2: Monitoring Hydrolysis and Condensation using FT-IR Spectroscopy
This protocol provides a method to qualitatively monitor the progress of this compound self-condensation in real-time.
Materials:
-
Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Prepared this compound solution (from Protocol 1 or another method).
-
Pipettes.
Methodology:
-
Record a background spectrum on the clean, dry ATR crystal.
-
Apply a small aliquot of the initial reaction solution (e.g., immediately after mixing the silane, water, and catalyst) onto the ATR crystal.
-
Record the FT-IR spectrum at regular time intervals (e.g., every 5, 10, or 30 minutes).
-
Analyze the spectra for the following changes:
-
Decrease in Si-O-CH₃ bands: Look for the disappearance of peaks associated with the methoxy groups (typically around 1080-1190 cm⁻¹ and 2840 cm⁻¹). This indicates the progress of hydrolysis.
-
Appearance/Increase of Si-OH bands: The formation of silanol groups can be observed by the appearance of a broad band around 3200-3700 cm⁻¹ (O-H stretching) and a sharper band around 880-950 cm⁻¹ (Si-OH stretching).[9]
-
Appearance/Increase of Si-O-Si bands: The formation of siloxane bonds, indicating condensation, is evidenced by the growth of a strong, broad peak typically in the 1000-1130 cm⁻¹ region.[9][10]
-
Visualizations
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhanced Binding of (3-Aminopropyl)triethoxysilane to Polymer Brush-Coated Surfaces by Controlled Activation: Degradation, Activation, and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applications [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 12. gelest.com [gelest.com]
- 13. researchgate.net [researchgate.net]
Characterization techniques for assessing Trimethoxysilane coating quality
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethoxysilane coatings.
Troubleshooting Guide
This section addresses specific issues that may arise during the characterization of this compound coatings.
| Problem | Potential Cause | Recommended Solution | Characterization Technique |
| Low Water Contact Angle (Poor Hydrophobicity) | Incomplete hydrolysis or condensation of the silane.[1] Non-uniform coating coverage.[2][3] Surface contamination prior to coating.[4] | Optimize curing time and temperature to ensure complete cross-linking.[5][6][7] Verify surface cleanliness before silanization.[4] Adjust silane concentration and deposition time.[8] | Contact Angle Goniometry |
| High Contact Angle Hysteresis | Surface roughness or chemical heterogeneity. Presence of mobile, unreacted silane molecules on the surface. | Analyze surface topography with AFM or SEM.[3] Ensure thorough rinsing after coating to remove unbound silanes. Optimize curing parameters to create a more uniform network.[6] | Contact Angle Goniometry |
| Visible Coating Defects (Cracks, Peeling, "Orange Peel") | Excessive coating thickness.[9] High stress within the coating due to rapid solvent evaporation or excessive curing temperatures.[1][9] Poor adhesion to the substrate.[4][10] | Reduce silane concentration or number of applied layers.[9] Slow the curing process by reducing the temperature.[9] Ensure proper substrate pre-treatment for good adhesion.[11] | Scanning Electron Microscopy (SEM) |
| Inconsistent FTIR Spectra | Incomplete reaction (presence of Si-OH peaks).[12] Contamination of the coating. Insufficient film thickness for detection. | Extend hydrolysis and condensation times.[1][7] Use high-purity solvents and reagents.[13] Apply a thicker coating for analysis or use a more surface-sensitive technique like ATR-FTIR. | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Low Impedance in EIS Measurements (Poor Corrosion Resistance) | Porous coating with defects allowing electrolyte penetration.[7][11] Incomplete formation of a dense Si-O-Si network.[5] Delamination of the coating from the substrate.[4] | Optimize silane solution pH and hydrolysis time for better cross-linking.[1] Ensure proper curing to form a dense film.[5][7] Evaluate substrate preparation to improve adhesion. | Electrochemical Impedance Spectroscopy (EIS) |
Frequently Asked Questions (FAQs)
Coating Application & Curing
-
Q1: What is the optimal curing temperature and time for a this compound coating? A1: The optimal curing parameters depend on the specific this compound, the substrate, and the desired coating properties. However, studies have shown that curing temperatures between 100°C and 150°C can lead to densification and increased cross-linking of the silane layer.[6] Below 100°C, cross-linking may be incomplete.[6] The duration can range from minutes to hours, and should be optimized for your specific system.
-
Q2: How does the pH of the silane solution affect coating quality? A2: The pH of the silane solution significantly influences the hydrolysis and condensation rates. For many common silanes, a slightly acidic pH (around 4-5) promotes a high hydrolysis rate and a low condensation rate, which can lead to a more stable solution and better film formation.[7] The stability of γ-ureidopropylthis compound, for instance, is highest around pH 7.73.[1]
Characterization Techniques
-
Q3: How can I confirm the presence of the this compound coating on my substrate? A3: Fourier-Transform Infrared Spectroscopy (FTIR) is a primary technique for this purpose. Look for characteristic peaks corresponding to Si-O-Si bonds (around 1000-1130 cm⁻¹) and the specific functional groups of your this compound.[14][15] X-ray Photoelectron Spectroscopy (XPS) can also provide elemental and chemical state information to confirm the coating's presence.[2][3]
-
Q4: What does the water contact angle tell me about my coating? A4: The static water contact angle is a measure of the surface's hydrophobicity. A high contact angle (typically >90°) indicates a hydrophobic surface, which is often a desired quality for this compound coatings, suggesting good surface coverage and organization.[14][16][17] Low contact angles can indicate incomplete or non-uniform coatings.[16]
-
Q5: My contact angle measurements are inconsistent. What could be the cause? A5: Inconsistent contact angles can result from a non-uniform coating, surface contamination, or roughness.[4] Ensure your substrate is scrupulously clean before coating and that the coating is applied evenly. Analyzing the surface with techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) can help identify topographical inconsistencies.[3]
-
Q6: How can I assess the uniformity and thickness of my coating? A6: Spectroscopic ellipsometry and AFM are excellent techniques for determining coating thickness, often at the monolayer level.[2][3] SEM can be used to visualize the surface morphology and identify any large-scale defects or non-uniformities.[3][18] For thicker coatings, cross-sectional SEM can provide a direct measurement of thickness.
-
Q7: What is Electrochemical Impedance Spectroscopy (EIS) and how is it used for these coatings? A7: EIS is a non-destructive technique used to evaluate the corrosion protection performance of a coating.[5][19][20][21][22] By applying a small AC voltage and measuring the impedance, you can infer properties like coating capacitance and pore resistance, which relate to the coating's barrier properties against corrosive species.[11][18] A high impedance value is generally indicative of a high-quality, protective coating.[22]
Experimental Protocols
Contact Angle Goniometry
-
Preparation: Ensure the coated substrate is clean and free of any contaminants. Place the sample on the measurement stage.
-
Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is gently dispensed onto the surface using a software-controlled syringe system.[8]
-
Image Capture: A high-resolution camera captures a profile image of the droplet on the surface.
-
Angle Measurement: Software analyzes the droplet shape and calculates the static contact angle at the three-phase (solid-liquid-vapor) contact line.[8]
-
Data Collection: Measurements should be taken at multiple locations on the surface to ensure reproducibility and assess coating uniformity.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Mode Selection: Attenuated Total Reflectance (ATR-FTIR) is often preferred for surface analysis as it is more surface-sensitive than transmission mode.
-
Background Spectrum: A background spectrum of the clean, uncoated substrate (or the ATR crystal) is collected.
-
Sample Spectrum: The coated sample is brought into firm contact with the ATR crystal, and the sample spectrum is recorded.
-
Data Analysis: The background spectrum is subtracted from the sample spectrum to obtain the spectrum of the coating. Key peaks to identify include:
Scanning Electron Microscopy (SEM)
-
Sample Preparation: For non-conductive substrates, a thin conductive layer (e.g., gold or carbon) must be sputter-coated onto the sample to prevent charging under the electron beam.
-
Imaging: The sample is placed in the SEM chamber, and a high-energy electron beam is scanned across the surface.
-
Signal Detection: Secondary electrons or backscattered electrons are detected to generate an image of the surface topography.
-
Analysis: The resulting micrograph is examined for defects such as cracks, pinholes, or delamination.[1] Energy-Dispersive X-ray Spectroscopy (EDS or EDX) can be used in conjunction with SEM to perform elemental analysis of the surface.[18]
Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup: A three-electrode electrochemical cell is typically used, with the coated substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Calomel). An electrolyte solution (e.g., 3.5% NaCl) is used to simulate a corrosive environment.[5][18]
-
Measurement: A small amplitude AC potential is applied across a range of frequencies (e.g., 100 kHz to 10 mHz). The resulting current and phase shift are measured by a potentiostat.
-
Data Plotting: The data is commonly presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).[5]
-
Analysis: The plots are analyzed, often by fitting to an equivalent electrical circuit model, to extract quantitative data about the coating's resistance and capacitance, which reflect its barrier properties.[19][21]
Visualizations
Caption: Workflow for this compound Coating Application and Characterization.
Caption: Troubleshooting Logic for Common this compound Coating Issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Surface characterization of 3-glycidoxypropylthis compound films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tokimeku.com [tokimeku.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 8. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6 Conformal Coating Defects and How to Best Avoid Them | Specialty Coating Systems [scscoatings.com]
- 10. Defects in Film Coating Process: Causes and Possible Solutions [pharmapproach.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. biolinscientific.com [biolinscientific.com]
- 17. keylinktech.com [keylinktech.com]
- 18. Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrochemical Impedance Spectroscopy Analysis of Organic Epoxy Coatings Reinforced with Nano Clay | MDPI [mdpi.com]
- 20. usbr.gov [usbr.gov]
- 21. paint.org [paint.org]
- 22. kta.com [kta.com]
- 23. researchgate.net [researchgate.net]
- 24. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropylthis compound for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
How to achieve monolayer vs. multilayer Trimethoxysilane coatings
This technical support center provides guidance for researchers, scientists, and drug development professionals on achieving consistent and reproducible monolayer and multilayer trimethoxysilane coatings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a monolayer and a multilayer this compound coating?
A1: A monolayer consists of a single, well-ordered layer of silane molecules covalently bonded to the substrate surface.[1] This is often desired for creating a uniform functional surface. In contrast, a multilayer is a thicker, less organized film formed by the polymerization of silane molecules both on the surface and in solution, leading to a three-dimensional network.[2]
Q2: How does water concentration influence the formation of monolayer versus multilayer coatings?
A2: The presence of water is critical for the hydrolysis of the methoxy groups on the silane to form reactive silanol groups (-Si-OH).[3] For a monolayer, a trace amount of water on the substrate surface and in the solvent is necessary to initiate the reaction with the surface hydroxyl groups.[3][4] An excess of water in the bulk solution leads to extensive self-condensation of silane molecules, resulting in the formation of oligomers and polymers that deposit as a multilayer.[3][5]
Q3: What is the typical concentration range for achieving a monolayer coating?
A3: For liquid-phase deposition, a low silane concentration, typically in the range of 0.5% to 2% (v/v) in an anhydrous solvent, is recommended to favor monolayer formation.[6] Higher concentrations can lead to the formation of multilayers.[6][7]
Q4: Is it possible to form a monolayer from an aqueous solution?
A4: While challenging, it is possible. However, the tendency for multilayer formation is significantly higher in aqueous solutions due to the abundance of water promoting rapid hydrolysis and self-condensation.[3] Precise control over reaction time and concentration is crucial.
Q5: What is the role of the solvent in the silanization process?
A5: The solvent plays a crucial role in controlling the reaction. Anhydrous solvents like toluene or acetone are often used to control the amount of water present, which helps in achieving a monolayer.[2][8] The choice of solvent can also influence the solubility of the silane and the resulting film quality.[4]
Troubleshooting Guide
Problem: Inconsistent or patchy coating
-
Possible Cause: Incomplete or uneven cleaning of the substrate. The presence of organic residues or other contaminants can prevent the silane from reacting with the surface.[9][10]
-
Solution: Implement a rigorous cleaning protocol. Common methods include sonication in solvents (e.g., acetone, ethanol), followed by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma to generate a high density of surface hydroxyl groups.[2][11] Ensure thorough rinsing with deionized water and complete drying before silanization.[10]
Problem: Formation of visible aggregates or a hazy film
-
Possible Cause: Polymerization of the silane in the bulk solution before deposition on the surface. This is often due to excessive water content or high silane concentration.[6][10]
-
Solution: Use an anhydrous solvent and fresh silane. Prepare the silane solution immediately before use to minimize exposure to atmospheric moisture.[10] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Reduce the silane concentration.
Problem: Poor adhesion of the coating
-
Possible Cause: Insufficient reaction time or inadequate curing. The covalent bonds between the silane and the substrate, as well as the cross-linking between adjacent silane molecules, may not have fully formed.
-
Solution: Increase the reaction time to allow for complete surface coverage and bonding.[12] After deposition, include a curing step, typically by heating the coated substrate (e.g., at 110-120°C), to promote the formation of stable siloxane (Si-O-Si) bonds and remove residual water and solvent.[2][11]
Problem: The surface remains hydrophilic after coating
-
Possible Cause: Incomplete silanization or degradation of the silane reagent. If the silane has been exposed to moisture for an extended period, it may have already hydrolyzed and polymerized in the container.[10]
-
Solution: Use a fresh bottle of this compound. Ensure the substrate is properly cleaned and activated to have a sufficient number of hydroxyl groups for the reaction to occur.[10] Verify the reaction conditions (time, temperature, concentration) are appropriate for the specific silane and substrate.
Data Summary
| Parameter | Monolayer Formation | Multilayer Formation |
| Silane Concentration | Low (e.g., 0.5 - 2% v/v)[6] | High (e.g., > 5% v/v)[7] |
| Water Concentration | Trace amounts (adsorbed on the surface)[3][4] | Excess water (in bulk solution)[3] |
| Solvent | Anhydrous (e.g., Toluene, Acetone)[2][8] | Aqueous or polar solvents[13] |
| Reaction Time | Shorter (minutes to a few hours)[13][14] | Longer (can be hours to days)[15] |
| Deposition Method | Vapor phase deposition or controlled liquid phase deposition[2] | Liquid phase deposition from aqueous or concentrated solutions[2] |
| Resulting Film | Ordered, uniform, thin (~0.5-2 nm)[1][15] | Disordered, thicker, potentially non-uniform[2] |
Experimental Protocols
Protocol 1: Achieving a Monolayer this compound Coating (Liquid Phase Deposition)
-
Substrate Preparation:
-
Clean the substrate by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Dry the substrate with a stream of nitrogen gas.
-
Activate the surface by oxygen plasma treatment for 5 minutes or by immersing in a freshly prepared piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse the substrate thoroughly with deionized water and dry in an oven at 110°C for 30 minutes.[2]
-
-
Silanization:
-
Prepare a 1% (v/v) solution of the this compound in anhydrous toluene in a glovebox or under a nitrogen atmosphere.
-
Immerse the cleaned and dried substrate in the silane solution for 1 hour at room temperature.
-
Remove the substrate from the solution and rinse with fresh anhydrous toluene to remove any physisorbed silane.[2]
-
-
Curing:
Protocol 2: Achieving a Multilayer this compound Coating (Liquid Phase Deposition)
-
Substrate Preparation:
-
Follow the same substrate preparation steps as for the monolayer coating to ensure a clean and activated surface.
-
-
Silanization:
-
Prepare a 5% (v/v) solution of the this compound in an aqueous ethanol solution (e.g., 95% ethanol, 5% water).
-
Immerse the cleaned and dried substrate in the silane solution for 2-4 hours at room temperature. The longer immersion time allows for more extensive polymerization.
-
-
Rinsing and Curing:
-
Remove the substrate and rinse with ethanol to remove unbound silane oligomers.
-
Cure the coated substrate in an oven at 110-120°C for 1-2 hours to stabilize the multilayer structure.
-
Visualizations
Caption: Silanization reaction pathway.
References
- 1. Professional monolayer analysis | tasconusa.com [tasconusa.com]
- 2. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. advancedcoating.com [advancedcoating.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rct [rct.kglmeridian.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Curing Parameters for Trimethoxysilane Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the curing of trimethoxysilane coatings. The information is tailored for researchers, scientists, and drug development professionals to help ensure successful and reproducible surface modifications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of curing for this compound coatings?
A1: The curing of this compound coatings is a two-step process involving hydrolysis and condensation. First, in the presence of water (even atmospheric moisture), the methoxy groups (-OCH₃) of the silane hydrolyze to form reactive silanol groups (-Si-OH) and methanol as a byproduct. Subsequently, these silanol groups condense with other silanol groups on the substrate or other silane molecules to form stable siloxane bonds (-Si-O-Si-). This process creates a cross-linked, three-dimensional network that constitutes the cured coating.[1][2]
Q2: What are the critical environmental factors influencing the curing process?
A2: Temperature and humidity are the most critical environmental factors.[3][4]
-
Humidity: A certain level of humidity is essential to initiate the hydrolysis of the this compound. However, excessively high humidity can lead to premature and uncontrolled hydrolysis in the solution, causing the silanes to self-condense and form aggregates that result in a non-uniform, hazy, or weakly adhered coating.[3] Conversely, very low humidity can slow down the curing process significantly.[4]
-
Temperature: Higher temperatures generally accelerate both the hydrolysis and condensation reactions, leading to faster curing times.[4][5] However, excessively high temperatures can cause defects such as cracking or delamination due to induced thermal stresses.[6]
Q3: How does pH affect the silane solution and the resulting coating?
A3: The pH of the silane solution significantly impacts the rates of hydrolysis and condensation. Acidic conditions (pH 4-5) tend to accelerate hydrolysis, making more silanol groups available for bonding to the substrate.[7] Basic conditions, on the other hand, favor the condensation reaction, which can lead to faster gelation and potentially incomplete surface coverage if the silanes polymerize before bonding to the substrate.[7] For many applications, a slightly acidic environment is optimal for preparing the silane solution.
Troubleshooting Guide
This guide addresses specific issues that can lead to suboptimal this compound coatings, providing potential causes and actionable solutions.
Problem 1: Poor Adhesion or Delamination of the Coating
| Possible Cause | Recommended Solution |
| Inadequate Surface Preparation | The substrate surface must be meticulously clean and possess sufficient hydroxyl (-OH) groups for the silane to bond with. Implement a rigorous cleaning procedure involving sonication in solvents (e.g., ethanol, isopropanol) followed by a surface activation step like oxygen plasma treatment or piranha solution etching (with appropriate safety precautions).[6][8] |
| Premature Silane Hydrolysis | High humidity or excessive water content in the solvent can cause the silane to hydrolyze and self-condense in the solution before it can bond to the substrate.[3] Prepare the silane solution in a controlled low-humidity environment (e.g., a glove box) and use anhydrous solvents. Prepare the solution immediately before use.[9] |
| Incomplete Curing | Insufficient curing time or temperature can result in a partially formed siloxane network with weak adhesion.[10] Optimize the curing parameters by increasing the temperature or extending the curing time. Refer to the quantitative data tables below for guidance. |
| Contamination | Any organic or particulate contamination on the substrate can act as a barrier, preventing proper bonding.[6][11] Ensure all handling and processing steps are performed in a clean environment. |
Problem 2: Hazy or Non-Uniform Coating Appearance
| Possible Cause | Recommended Solution |
| Silane Aggregation in Solution | As mentioned, premature hydrolysis and condensation in the solution lead to the formation of aggregates that deposit on the surface, causing a hazy appearance.[9] Prepare fresh silane solutions and control the water content and pH. |
| Uneven Application | An inconsistent application method can lead to variations in coating thickness and uniformity.[6] Utilize controlled application techniques such as dip-coating with a consistent withdrawal speed, spin-coating with optimized parameters, or spray-coating in a controlled manner. |
| Rapid Solvent Evaporation | If the solvent evaporates too quickly, it may not allow sufficient time for the silane molecules to orient and bond uniformly to the surface. Consider using a solvent with a lower vapor pressure or performing the coating process in a controlled-atmosphere chamber. |
Quantitative Data on Curing Parameters
The following tables summarize the impact of different curing parameters on the properties of this compound-based coatings.
Table 1: Effect of Curing Temperature and Time on Coating Properties
| Silane Type | Substrate | Curing Temperature (°C) | Curing Time | Resulting Property | Reference |
| Glycidoxypropyl this compound (GPTMS) | Polycarbonate | 80 | 30 min | Good adhesion and pencil hardness of 2H. | [12] |
| Mixed γ-GPS/BTSE | Q235 Steel | 120 | 30 min | Optimized condition for an adhesion strength of 24.52 MPa. | [13] |
| γ-GPS | Metal | 150 | 1 hour | Improved adhesive strength. | [14] |
| Polybutyl methacrylate-siloxane | S355 Steel | 150 | 1 hour | Optimal curing temperature for greater crosslinking and lower porosity. | [8] |
| Methylthis compound (MTMS) based | Glass | 400 | - | Resulted in a superhydrophobic surface with a water contact angle of 149°. | [15] |
| TEOS/GPTMS/APTES/VTES modified | - | 100-150 | - | Increasing curing temperature decreased water contact angle (from ~72° to ~62° for the reference material), indicating a less hydrophobic surface, which was attributed to a decrease in surface roughness.[12] | [12] |
Table 2: Influence of Environmental Conditions on Curing
| Parameter | Condition | Effect on Curing | Reference |
| Relative Humidity | Increased from 40% to 90% | Decreased the amount of adherent silane, with the effect being more severe at higher temperatures.[14] | [14] |
| Temperature | Increased from 22°C to 40°C | At low humidity, a large fraction of polymer fragments evaporated before incorporation into the coating. At high humidity and low temperature, the reactive fraction incorporated before evaporation.[4] | [4] |
| Temperature | Increased from 19°C to 39°C (at constant absolute humidity) | Reduced the curing timescale by approximately half for a silicone elastomer.[16] | [16] |
| Relative Humidity | Increased from 7.6% to 36.7% (at constant temperature) | Reduced the cure timescale from approximately 11 hours to 4 hours for a silicone elastomer.[16] | [16] |
Experimental Protocols
1. Protocol for this compound Coating Application (Dip-Coating Method)
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in a sequence of solvents such as acetone, and isopropanol for 15 minutes each.
-
Rinse with deionized water and dry with a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups. This can be achieved through methods like oxygen plasma treatment (e.g., 5 minutes at 50 W) or by immersing in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ - CAUTION: Piranha solution is extremely corrosive and reactive ) for 30-60 minutes.
-
Rinse the activated substrate copiously with deionized water and dry with nitrogen. Use immediately.[9]
-
-
Silane Solution Preparation:
-
Coating Application:
-
Immerse the cleaned and activated substrate into the freshly prepared silane solution.
-
Allow the substrate to remain in the solution for a defined period (e.g., 2-5 minutes) to ensure complete wetting.
-
Withdraw the substrate from the solution at a constant, slow speed (e.g., 1-5 mm/s) to ensure a uniform coating thickness.
-
-
Curing:
-
Initially, allow the solvent to evaporate at room temperature for about 10 minutes.
-
Transfer the coated substrate to an oven for thermal curing. The curing temperature and time will depend on the specific silane and substrate, but a common starting point is 80-120°C for 30-60 minutes.[12][13] Refer to Table 1 for more specific examples.
-
2. Protocol for Adhesion Testing (ASTM D4541 - Pull-Off Method)
-
Test Dolly Preparation: Clean the bonding surface of the test dollies with a suitable solvent.
-
Adhesive Preparation and Application:
-
Mix a two-component epoxy adhesive according to the manufacturer's instructions.
-
Apply a uniform layer of the adhesive to the face of the dolly.
-
-
Dolly Adhesion:
-
Press the adhesive-coated dolly onto the cured silane coating on the substrate.
-
Ensure a small, uniform amount of adhesive squeezes out around the base of the dolly.
-
Allow the adhesive to cure for the time specified by the manufacturer (e.g., 24 hours at room temperature).
-
-
Testing:
-
Attach a portable pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a smooth, continuous rate until the dolly pulls off.
-
Record the force at which the coating fails and the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or adhesive failure between the dolly and the coating).
-
3. Protocol for Hardness Testing (ASTM D3363 - Pencil Hardness Test)
-
Pencil Preparation:
-
Use a set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H).
-
Sharpen the pencil and then flatten the lead by rubbing it on 400-grit sandpaper at a 90° angle to create a flat, cylindrical tip.
-
-
Testing Procedure:
-
Place the coated substrate on a firm, level surface.
-
Hold the pencil at a 45° angle to the surface and push it forward with sufficient pressure to either scratch the coating or for the lead to crumble.
-
Start with a harder pencil and work down the scale to softer pencils.
-
-
Evaluation:
-
The pencil hardness is defined as the hardest pencil that does not scratch or mar the coating surface.[6]
-
Visualizations
Caption: Curing mechanism of this compound coatings.
Caption: Troubleshooting workflow for this compound coatings.
References
- 1. store.astm.org [store.astm.org]
- 2. industrialphysics.com [industrialphysics.com]
- 3. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 4. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 5. researchgate.net [researchgate.net]
- 6. store.astm.org [store.astm.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigations on the Impact of a Series of Alkoxysilane Precursors on the Structure, Morphology and Wettability of an Established Zirconium-Modified Hybrid Anticorrosion Sol–Gel Coating [mdpi.com]
- 12. usa.sika.com [usa.sika.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. elcometerusa.com [elcometerusa.com]
- 16. Tek Tip - Pencil Hardness Test | Tekra, LLC [tekra.com]
Validation & Comparative
A Comparative Guide to Trimethoxysilane vs. Triethoxysilane for Surface Modification
For researchers, scientists, and drug development professionals, the precise tailoring of surface properties is a critical factor in the success of applications ranging from biocompatible implants to advanced biosensors. Organosilanes are indispensable tools in this pursuit, forming robust, covalently bound monolayers on hydroxyl-rich surfaces like glass, silicon, and metal oxides. Among the most common choices are trimethoxysilanes and triethoxysilanes, which, despite their similar structures, exhibit key performance differences.
This guide provides an objective, data-driven comparison of these two silane classes, focusing on reaction kinetics, layer stability, and resultant surface properties to inform the selection process for your specific research needs.
Mechanism of Action: Hydrolysis and Condensation
The surface modification process for both silane types proceeds via a two-step mechanism: hydrolysis followed by condensation. First, the alkoxy groups (-OCH₃ for trimethoxysilane, -OCH₂CH₃ for triethoxysilane) react with water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the substrate and with each other to form a stable, cross-linked siloxane (Si-O-Si) network.
The primary difference between the two lies in the reactivity of the alkoxy groups. The smaller methoxy group is less sterically hindered and more susceptible to nucleophilic attack by water, leading to a significantly faster hydrolysis rate compared to the bulkier ethoxy group.
Performance Comparison: Reactivity vs. Stability
The choice between a trimethoxy- and a triethoxysilane represents a fundamental trade-off between reaction speed and the potential for forming a highly organized, stable monolayer.
-
Trimethoxysilanes are characterized by their high reactivity. Their rapid hydrolysis allows for faster processing times and efficient film formation.[1] However, this high speed can sometimes lead to uncontrolled polymerization in solution before surface attachment, potentially resulting in thicker, less uniform, or multilayered coatings.[1]
-
Triethoxysilanes hydrolyze more slowly, which requires longer reaction times or heating to achieve complete surface coverage. This slower, more controlled reaction can be advantageous for forming well-ordered, dense, and stable self-assembled monolayers (SAMs). The slower kinetics reduce the likelihood of bulk polymerization, favoring surface-mediated condensation.
Quantitative Data Summary
The following tables summarize experimental data comparing the performance of analogous trimethoxy- and triethoxysilanes.
Table 1: Comparative Hydrolysis & Condensation Kinetics
This table presents kinetic data for 3-aminopropylthis compound (APMS) and 3-aminopropyltriethoxysilane (APES) in an ethanol/water solution at 25°C, highlighting the faster reaction of the methoxy variant.[2]
| Parameter | 3-Aminopropylthis compound (APMS) | 3-Aminopropyltriethoxysilane (APES) |
| Time to Max. Concentration of Monomer Silanetriol | 20 minutes | 1 hour |
| Time to Max. Concentration of Dimer | 1 hour 20 minutes | 2 hours |
| Time to Max. Concentration of Oligomers | 2 hours | 5 hours |
Data extracted from a study monitoring species concentration by NMR spectroscopy.[2]
Table 2: Long-Term Hydrolytic Stability in Aqueous Environment
This table shows the change in surface hydrophobicity of a this compound-coated surface over time when immersed in water, indicating gradual hydrolysis of the siloxane bonds.[3] While direct comparative data is scarce, triethoxysilane layers are generally considered to have higher hydrolytic stability due to their slower formation of a more ordered layer.[1]
| Immersion Time | Water Contact Angle (WCA) on Octadecylthis compound (ODTMS) Coated Aluminum[3] | Expected Trend for Triethoxysilane Analog |
| Initial | ~105° | High initial contact angle |
| ~100 hours | ~100° | Slower rate of decrease |
| ~400 hours | ~95° | Higher final contact angle |
| ~800 hours | ~90° | More stable over time |
Table 3: Surface Properties After Modification
Successful silanization renders a hydrophilic surface (like clean glass) hydrophobic. The magnitude of this change, measured by the water contact angle (WCA), is an indicator of monolayer quality and density.
| Silane Type | Substrate | Initial WCA (Clean) | Post-Modification WCA |
| Aminopropylthis compound (APTMS) | SiO₂ | < 10° | 52° ± 1° |
| Aminopropyltriethoxysilane (APTES) | Ti-Nb-Hf Alloy | ~30° | ~65° |
| Octadecylthis compound (ODTMS) | Aluminum Alloy | Hydrophilic | ~105°[3] |
Note: Direct comparison is challenging as WCA depends heavily on the substrate, the silane's organic group, and processing conditions. The data shows a general increase in hydrophobicity for all treatments.
Biocompatibility Considerations
The choice between a trimethoxy- or triethoxysilane is unlikely to have a direct, significant impact on the biocompatibility of the final surface. Biocompatibility is primarily determined by the terminal organic functional group (the 'R' group) of the silane and the overall quality, uniformity, and stability of the coating.[4][5] The main biochemical difference is the byproduct of hydrolysis: methanol for trimethoxysilanes and ethanol for triethoxysilanes. In the trace amounts produced during a typical surface modification protocol, and with proper rinsing, neither byproduct is expected to affect the final biocompatibility of the sterilized device.
Experimental Protocols
Achieving a stable and uniform silane layer is highly dependent on a meticulous experimental protocol. The following provides a general methodology for liquid-phase deposition.
Substrate Cleaning and Activation
This is the most critical step. The goal is to remove all organic contaminants and to generate a high density of surface hydroxyl (-OH) groups.
-
Materials : Substrates (e.g., glass slides, silicon wafers), Acetone, Ethanol, Deionized (DI) water, Piranha solution (7:3 H₂SO₄:H₂O₂) OR Oxygen plasma cleaner, Teflon or glass rack, Ultrasonic bath, Oven.
-
Procedure :
-
Place substrates in a rack and sonicate sequentially in acetone, ethanol, and DI water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen or in an oven.
-
Activation (Choose one) :
-
Piranha Etching (in a certified fume hood with appropriate PPE) : Immerse cleaned, dry substrates in freshly prepared piranha solution for 30-45 minutes. Caution: Piranha is extremely corrosive and reacts violently with organic materials. Rinse extensively with DI water and dry thoroughly.
-
Oxygen Plasma Treatment : Place cleaned, dry substrates in an oxygen plasma cleaner and treat according to the manufacturer's instructions (e.g., 5-15 minutes at high power).
-
-
Use the activated substrates immediately.
-
Silanization (Liquid-Phase Deposition)
-
Materials : Activated substrates, Anhydrous Toluene (or other appropriate anhydrous solvent), this compound or Triethoxysilane, Argon or Nitrogen gas, Sonicator.
-
Procedure :
-
In an inert atmosphere (e.g., glovebox), prepare a 1-2% (v/v) solution of the silane in anhydrous toluene.
-
Immerse the activated substrates in the silane solution.
-
Incubate for the appropriate time. This is a key difference:
-
This compound : Typically requires shorter times (e.g., 30-60 minutes).
-
Triethoxysilane : Often requires longer times (e.g., 2-24 hours) or moderate heating (40-70°C).
-
-
After incubation, remove substrates and rinse thoroughly with fresh anhydrous toluene to remove excess, unbound silane.
-
Sonicate the substrates briefly (1-2 minutes) in a fresh portion of solvent to remove any physisorbed multilayers.
-
Dry the substrates under a stream of nitrogen.
-
Curing
-
Procedure :
-
Place the silanized substrates in an oven.
-
Cure at 100-120°C for 1 hour. This step drives the condensation reaction to completion, forming stable covalent bonds with the surface and cross-linking the monolayer.
-
Allow to cool to room temperature before characterization or further use.
-
References
A Comparative Guide to FTIR Analysis of Trimethoxysilane Hydrolysis and Condensation
For Researchers, Scientists, and Drug Development Professionals
The hydrolysis and subsequent condensation of trimethoxysilanes are fundamental processes in the formation of sol-gel materials, surface coatings, and functionalized nanoparticles critical to various scientific fields, including drug development. Understanding the kinetics and mechanisms of these reactions is paramount for controlling material properties. Fourier Transform Infrared (FTIR) spectroscopy stands out as a powerful and widely adopted technique for real-time, in-situ monitoring of these transformations. This guide provides an objective comparison of FTIR analysis with other methods, supported by experimental data and detailed protocols.
FTIR Spectroscopy for Monitoring Silane Reactions
FTIR spectroscopy is highly effective for tracking the chemical changes during the hydrolysis and condensation of trimethoxysilanes. The principle lies in monitoring the changes in vibrational frequencies of specific chemical bonds involved in the reaction. Specifically, the analysis focuses on the disappearance of methoxy groups (Si-O-CH₃), the formation of silanol groups (Si-OH), and the subsequent creation of siloxane bridges (Si-O-Si).
The hydrolysis reaction involves the cleavage of the Si-O-CH₃ bond by water, leading to the formation of a Si-OH group and methanol. The condensation reaction then involves either two silanol groups reacting to form a Si-O-Si bond and water, or a silanol group reacting with a methoxy group to form a Si-O-Si bond and methanol.
Key FTIR Vibrational Bands
The progress of these reactions can be quantitatively and qualitatively assessed by monitoring the intensity changes of characteristic infrared absorption bands.
| Wavenumber (cm⁻¹) | Assignment | Reaction Stage | Observation During Reaction |
| ~2840 & ~1190 | C-H stretching in Si-O-CH₃ | Hydrolysis | Decrease |
| ~1080 | Asymmetric stretching of Si-O-C bonds | Hydrolysis | Decrease |
| ~915 - 937 | Si-OH stretching | Hydrolysis | Increase, then decrease |
| ~3400 - 3700 | O-H stretching (Si-OH and water) | Hydrolysis/Condensation | Broad increase, then changes |
| ~1000 - 1130 | Asymmetric Si-O-Si stretching | Condensation | Increase |
| ~1013 - 1040 | Si-O-Si in cyclic structures | Condensation | Increase |
| ~1107 - 1140 | Si-O-Si in linear or cross-linked structures | Condensation | Increase |
Note: Exact peak positions can vary depending on the specific silane, solvent, pH, and degree of condensation.[1][2][3][4]
Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is a robust method, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are also employed. Each technique offers distinct advantages and disadvantages.[5][6]
| Technique | Principle | Advantages | Disadvantages |
| FTIR Spectroscopy | Measures absorption of infrared radiation by specific molecular vibrations. | - High sensitivity for key functional groups (Si-OH, Si-O-Si).- Excellent for in-situ, real-time monitoring.- Relatively low cost and wide availability.- Versatile sampling (ATR, transmission).[7] | - Water absorption can interfere, though ATR mitigates this.- Overlapping peaks can complicate analysis.[4][8]- Quantification can be complex.[9] |
| NMR Spectroscopy | Probes the magnetic properties of atomic nuclei (e.g., ²⁹Si, ¹³C, ¹H). | - Provides detailed structural information.- Can distinguish and quantify different hydrolysis and condensation species (e.g., monomers, dimers).[10] | - Lower sensitivity compared to FTIR.- In-situ measurements can be more complex and expensive.- Slower data acquisition times.[9] |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | - Excellent for aqueous solutions as water is a weak Raman scatterer.- Complements FTIR, providing information on symmetric vibrations.[6] | - Can be affected by fluorescence.- Lower sensitivity for some key functional groups compared to FTIR. |
Experimental Protocol: In-situ ATR-FTIR Analysis
Attenuated Total Reflectance (ATR)-FTIR is a powerful sampling technique for monitoring the hydrolysis and condensation of trimethoxysilanes in solution, as it minimizes interference from water and allows for real-time analysis without sample preparation.[11][12][13]
Objective: To monitor the hydrolysis and condensation kinetics of a this compound (e.g., methylthis compound) in an aqueous solution.
Materials & Equipment:
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).[12][14]
-
This compound.
-
Deionized water.
-
Solvent (e.g., ethanol, if required).[2]
-
Acid or base catalyst (e.g., HCl or NH₄OH, optional).
-
Glass vial or reaction vessel that fits onto the ATR crystal.
-
Magnetic stirrer and stir bar.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.
-
Solvent Spectrum: Record a spectrum of the solvent system (e.g., water or water/ethanol mixture) to be used in the reaction. This will be subtracted from the reaction spectra.
-
Reaction Initiation: Place the solvent system into the reaction vessel on the ATR crystal and begin stirring.
-
Data Acquisition: Start recording spectra at regular time intervals (e.g., every 30 seconds).
-
Silane Addition: Inject the this compound into the solvent and continue recording spectra.
-
Monitoring: Continue data acquisition for the desired reaction time, monitoring the changes in the characteristic IR bands (e.g., decrease of Si-O-CH₃ peaks and increase of Si-O-Si peaks).
-
Data Analysis:
-
Subtract the solvent spectrum from each reaction spectrum.
-
Baseline correct the resulting spectra.
-
Measure the peak heights or areas of the key bands (e.g., a Si-O-CH₃ band and a growing Si-O-Si band) over time.
-
Plot the normalized peak intensities as a function of time to determine reaction kinetics.
-
Visualizing the Process
Chemical Reaction Pathway
The following diagram illustrates the two-stage process of hydrolysis and condensation.
Caption: Simplified reaction scheme for this compound hydrolysis and condensation.
Experimental Workflow
This diagram outlines the logical flow of an in-situ ATR-FTIR experiment.
Caption: Workflow for kinetic analysis using in-situ ATR-FTIR spectroscopy.
Quantitative Data Summary
The kinetics of this compound hydrolysis and condensation are highly dependent on factors such as pH, water-to-silane ratio, solvent, and the presence of catalysts.[7] FTIR analysis allows for the determination of reaction rate constants under these varying conditions.
| Silane System | Condition | Observation | Reference |
| 3-(2-aminoethylamino)propyl-trimethoxysilane | High Water Concentration | Hydrolysis is very fast, but self-condensation is delayed, leaving many Si-OH groups un-condensed.[2] | Rubio, J., et al. Boletín de la Sociedad Española de Cerámica y Vidrio, 2018.[2] |
| 3-(2-aminoethylamino)propyl-trimethoxysilane | High Ethanol Concentration | The presence of ethanol delays the hydrolysis reaction.[1][2] The majority of Si-OH groups self-condense.[1] | Rubio, J., et al. Boletín de la Sociedad Española de Cerámica y Vidrio, 2018.[1][2] |
| Phenylsilane | Presence of Base or Metal Impurities | Hydrolysis can be significantly catalyzed, highlighting the need for hazard evaluation under specific reaction conditions.[9] | Beaver, M. G., et al. Organic Process Research & Development. |
| γ-glycidoxypropylthis compound (γ-GPS) | Aqueous solution, pH 5.4, 26°C | Hydrolysis proceeds over a few hours, while condensation is much slower, taking several weeks. Reaction rates are dramatically accelerated with increased temperature.[10] | Harreld, J. H., et al. Journal of Non-Crystalline Solids. |
Conclusion
FTIR spectroscopy, particularly with the ATR sampling technique, offers a highly effective, versatile, and accessible method for the real-time analysis of this compound hydrolysis and condensation. It provides crucial kinetic and qualitative data that is complementary to the detailed structural insights offered by NMR and the aqueous solution advantages of Raman spectroscopy. For researchers and professionals in materials science and drug development, mastering FTIR analysis is key to designing and controlling the properties of advanced silica-based materials.
References
- 1. researchgate.net [researchgate.net]
- 2. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 3. gelest.com [gelest.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous In Situ Monitoring of this compound Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fc.up.pt [fc.up.pt]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. hydrophobe.org [hydrophobe.org]
- 12. agilent.com [agilent.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Surface Modification: Trimethoxysilanes vs. Alternative Chemistries Characterized by XPS
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount for applications ranging from biocompatible coatings on medical implants to the immobilization of biomolecules in biosensors. Silanization, particularly with trimethoxysilanes, is a widely adopted method for modifying hydroxylated surfaces. However, the choice of surface modification agent can significantly impact the resulting surface properties, including layer thickness, stability, and functional group density.
This guide provides a comparative analysis of surfaces modified with a common trimethoxysilane, (3-aminopropyl)triethoxysilane (APTES), against two alternative surface modification agents: a silane with a single reactive group, 3-aminopropylethoxydimethylsilane (APREMS), and a non-silane alternative, octadecylphosphonic acid (ODPA). The performance of these agents is evaluated through X-ray Photoelectron Spectroscopy (XPS), a highly sensitive surface analysis technique that provides quantitative elemental composition and chemical state information.
Performance Comparison: Quantitative XPS Analysis
The following table summarizes the elemental composition and key high-resolution XPS peak binding energies for surfaces treated with APTES, APREMS, and ODPA. This data allows for a direct comparison of the resulting surface chemistry.
| Surface Treatment | Substrate | Si 2p (at%) | C 1s (at%) | N 1s (at%) | O 1s (at%) | P 2p (at%) | Si 2p B.E. (eV) | N 1s B.E. (eV) | P 2p B.E. (eV) |
| (3-aminopropyl)triethoxysilane (APTES) | Piranha-treated Titanium[1] | 13.9 | 49.6 | 7.6 | 28.8 | - | ~102.2[2][3] | ~399.2 (-NH₂)[3] | - |
| 3-aminopropylethoxydimethylsilane (APREMS) | Silicon Wafer[3] | Present | Increased | Present | - | - | ~102.2[3] | ~399.2 (-NH₂)[3] | - |
| Octadecylphosphonic acid (ODPA) | Titanium Alloy[4] | - | Increased | - | Decreased | Increased | - | - | ~133-134 |
Note: Atomic percentages (at%) can vary significantly based on substrate and processing conditions. Binding Energies (B.E.) are approximate and can shift based on chemical environment and instrument calibration.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving consistent surface modifications. Below are the methodologies for the surface treatments and subsequent XPS analysis as described in the cited literature.
Surface Preparation and Silanization
1. (3-aminopropyl)triethoxysilane (APTES) on Titanium[1]
-
Substrate Cleaning: Implant-quality titanium is treated with piranha solution.
-
Silanization: The cleaned titanium is immersed in a solution of APTES in toluene. The use of a non-aqueous solvent like toluene is intended to prevent the formation of polysiloxanes in the solution, promoting a more uniform monolayer on the surface.[1]
-
Post-Silanization Cleaning: The specifics of the post-silanization rinsing procedure are not detailed in this particular study but typically involve rinsing with the carrier solvent followed by a final rinse with a volatile solvent and drying.
2. 3-aminopropylethoxydimethylsilane (APREMS) on Silicon[3]
-
Substrate Preparation: A native oxide layer on a silicon wafer is reduced and then re-oxidized using an oxygen plasma treatment.
-
Silanization: The prepared silicon wafer is immersed in a 3 mM solution of APREMS in anhydrous toluene. The reaction is carried out for a specific duration at a controlled temperature.
-
Post-Silanization Cleaning: After deposition, the wafer is rinsed to remove non-covalently bonded silane molecules.
3. Octadecylphosphonic Acid (ODPA) on Titanium Alloy[4]
-
Substrate Cleaning: A Ti90/Al6/V4 substrate is polished and cleaned with solvents.
-
Monolayer Assembly: The cleaned substrate is treated using the T-BAG (Tethering By Aggregation and Growth) method for phosphonic acid monolayer formation.
-
Post-Treatment: The specifics of the rinsing procedure post-assembly are not detailed but are crucial for removing excess, non-bonded phosphonic acid.
X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Instrumentation: A variety of XPS instruments are used in the cited studies. For example, one study utilized a Thermo Fisher K-Alpha+ spectrometer with a microfocused monochromatic Al Kα X-ray source.[5]
-
Analysis Conditions:
-
Vacuum: The analysis chamber is maintained under ultra-high vacuum (e.g., < 1 x 10⁻⁹ mbar) to prevent surface contamination.[6]
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.[5][6]
-
Analysis Area: The X-ray spot size can vary, for instance, from 30 µm to 400 µm.[5][7]
-
Data Acquisition:
-
Survey Scans: A wide energy range (e.g., 0-1100 eV) is scanned to identify all elements present on the surface.
-
High-Resolution Scans: Narrower energy ranges for specific elements (e.g., Si 2p, C 1s, N 1s, O 1s, P 2p) are acquired to determine chemical states and for accurate quantification. Pass energies for high-resolution scans are typically lower (e.g., 50 eV) to improve energy resolution.[5]
-
-
-
Data Analysis:
-
Binding Energy Calibration: The binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Peak Fitting: High-resolution spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian) to deconvolute different chemical states. For example, the N 1s peak in aminosilane layers can be resolved into components corresponding to free amine (-NH₂) at ~399.2 eV and protonated amine (-NH₃⁺) at ~401.0 eV.[3] The Si 2p peak for organosilanes on an oxide surface can be deconvoluted into components representing the silicon substrate (Si-Si, ~99.3 eV), the silicon oxide layer (Si-O, ~103.0 eV), and the silane itself (~102.2 eV).[3]
-
Quantification: Atomic concentrations are calculated from the peak areas after correcting for the relative sensitivity factors (RSFs) of the instrument.
-
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general workflow for surface modification and XPS analysis, and the chemical pathway for the silanization of a hydroxylated surface.
Concluding Remarks
The choice of surface modification agent has a profound impact on the final surface characteristics. Trimethoxysilanes like APTES are capable of forming robust, cross-linked networks on a surface, as evidenced by the formation of Si-O-Si bonds.[8] In contrast, monalkoxysilanes such as APREMS are expected to form more defined monolayers with less polymerization.[3] Phosphonic acids offer an alternative chemistry for binding to metal oxide surfaces, forming dense, self-assembled monolayers. The selection of the most appropriate surface modification strategy will depend on the specific application requirements, such as the desired layer thickness, thermal and chemical stability, and the nature of the functional groups to be presented at the surface. XPS is an invaluable tool for verifying the success of the surface modification and for providing a quantitative understanding of the resulting surface chemistry.
References
- 1. XPS study on the use of 3-aminopropyltriethoxysilane to bond chitosan to a titanium surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. preprints.org [preprints.org]
Verifying Hydrophobicity: A Comparative Guide to Trimethoxysilane Coatings and Their Alternatives Through Contact Angle Measurement
For researchers, scientists, and drug development professionals, achieving a hydrophobic surface is often a critical step in experimental design and product development. This guide provides a comprehensive comparison of trimethoxysilane coatings and other alternatives, focusing on the verification of their hydrophobicity through contact angle measurements. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate hydrophobic coating for your specific application.
The hydrophobicity of a surface is determined by its ability to repel water, a property that is quantified by the water contact angle (WCA). A surface is considered hydrophobic if the WCA is greater than 90 degrees, and superhydrophobic if it exceeds 150 degrees.[1][2] Trimethoxysilanes are a class of organosilicon compounds frequently utilized to create hydrophobic coatings due to their ability to lower the surface energy of a material.[3] The methoxy groups act as a coupling agent, forming strong bonds with the substrate, while the organic substituent (e.g., a methyl group) provides the water-repellent properties.[3]
Measuring Hydrophobicity: The Contact Angle Goniometer
The primary method for quantifying the hydrophobicity of a coating is through contact angle measurement using a contact angle goniometer.[4] This instrument precisely measures the angle formed at the three-phase boundary where a liquid, gas, and solid intersect.[4] Both static and dynamic contact angles are important for a thorough characterization. The static contact angle is the most common measurement, while dynamic (advancing and receding) angles provide information about the adhesion of water to the surface, a property known as contact angle hysteresis.[5][6] A low contact angle hysteresis is desirable for applications requiring self-cleaning properties.[6]
Experimental Protocol: Measuring the Water Contact Angle of a this compound Coating
The following protocol outlines the steps for preparing a this compound coating on a glass substrate and subsequently measuring its water contact angle.
Materials:
-
Glass slides (or other substrate)
-
Methylthis compound (MTMS) or other this compound
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia solution (for catalysis)
-
Contact angle goniometer
-
Micropipette or syringe
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass slides with ethanol and then deionized water to remove any organic contaminants and ensure a hydroxylated surface for silane reaction. Dry the slides completely.
-
Coating Solution Preparation: Prepare a solution of this compound in a solvent like ethanol. The concentration can be varied to optimize coating performance. For example, a 1 wt% solution of n-octyl triethoxysilane in isopropanol with 2 wt% distilled water and 0.2 wt% hydrochloric acid can be used.[7]
-
Coating Application: The coating can be applied through various methods such as dip-coating, spin-coating, or vapor deposition. For a simple dip-coating method, immerse the cleaned glass slides in the this compound solution for a specific duration (e.g., 1 hour).[7]
-
Curing: After coating, the slides are typically cured at an elevated temperature (e.g., 80°C) to promote the condensation of silanol groups and form a stable siloxane network on the surface.[3]
-
Contact Angle Measurement:
-
Place the coated slide on the sample stage of the contact angle goniometer.
-
Using a micropipette or syringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the coated surface.[8]
-
The goniometer's camera will capture an image of the droplet.
-
The software will then analyze the image to determine the angle between the baseline of the droplet and the tangent at the droplet's edge. This is the static water contact angle.[8]
-
For dynamic measurements, the volume of the droplet is slowly increased (advancing angle) and then decreased (receding angle).[6]
-
Comparison of Hydrophobic Coatings
While trimethoxysilanes are effective, various other materials can be used to create hydrophobic surfaces. The choice of coating depends on the desired level of hydrophobicity, durability, transparency, and the nature of the substrate. The following table compares this compound coatings with several alternatives based on their reported water contact angles.
| Coating Material | Substrate | Water Contact Angle (WCA) | Key Features |
| Methylthis compound (MTMS) | Glass | ~132°[3] | Good hydrophobicity, forms a durable coating. |
| n-Octyl Triethoxysilane | Glass | ~95°[7] | Creates a stable hydrophobic surface. |
| Isobutyl-triethoxysilane | Calcium Silicate Hydrate | Transforms hydrophilic surface to hydrophobic[9] | Effective for modifying porous materials. |
| Vinyl trimethoxy silane (VTMS) modified SiO2 | Glass | Up to 154°[10] | Achieves superhydrophobicity through increased surface roughness. |
| Hexadecylthis compound (HDTMS) modified nano-SiO2 | Glass | Up to 170.9°[11] | Superhydrophobic with excellent water repellency. |
| Bio-based Non-Isocyanate Polyurethane (NIPU) with APTES | - | ~102°[12] | Sustainable alternative with good hydrophobic properties. |
| Tetraethoxysilane (TEOS) and Methyltriethoxysilane (MTES) Sol-Gel | - | Up to 152°[13] | Can produce superhydrophobic and thermally stable coatings. |
| Uncoated Glass | Glass | ~20-30°[7] | Inherently hydrophilic. |
Note: The reported contact angles can vary depending on the specific experimental conditions, including substrate preparation, coating method, and curing parameters.
Conclusion
The measurement of water contact angle is an indispensable tool for verifying the hydrophobicity of this compound and other functional coatings. By following a standardized experimental protocol, researchers can obtain reliable and reproducible data to compare the performance of different hydrophobic treatments. The choice of the optimal coating will depend on the specific requirements of the application, including the desired contact angle, durability, and compatibility with the substrate. This guide provides a foundational understanding and practical framework for scientists and professionals working to control surface wettability in their research and development endeavors.
References
- 1. tekra.com [tekra.com]
- 2. researchgate.net [researchgate.net]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. nanoscience.com [nanoscience.com]
- 5. nanoscience.com [nanoscience.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 9. Hydrophobic silane coating films for the inhibition of water ingress into the nanometer pore of calcium silicate hydrate gels - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]
A Comparative Guide to the Thermal Stability of Trimethoxysilane-Based Coatings
For researchers, scientists, and drug development professionals, the selection of a coating material with appropriate thermal stability is a critical consideration for applications ranging from protecting sensitive components to ensuring the integrity of devices under varying temperature profiles. Trimethoxysilane-based coatings offer a versatile platform for surface modification, but a thorough understanding of their thermal performance compared to other common alternatives is essential for informed material selection. This guide provides an objective comparison of the thermal stability of this compound-based coatings with epoxy and fluoropolymer systems, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Comparative Performance Data: Thermal Stability of Coatings
The following table summarizes the thermal stability of various this compound-based coatings and their alternatives. It is important to note that a single, direct comparative study under identical experimental conditions for all three coating types was not available in the reviewed literature. Therefore, the data presented is compiled from multiple sources, and the specific experimental conditions are provided to ensure accurate interpretation.
| Coating Type | Specific Material/Precursor | Substrate | Test Method | Onset Decomposition Temperature (T_onset) (°C) | Temperature of Maximum Weight Loss (T_max) (°C) | % Weight Loss at 500°C | Key Observations & Citations |
| This compound-Based | Methylthis compound (MTMS) | - | TGA/DTA | ~400 | ~600 (in air) | Not specified | Methyl groups are the most stable and are removed at around 600°C.[1] |
| Phenylthis compound (PTMS) & Dimethyldimethoxysilane (DMDMS) | - | TGA | Not specified | Not specified | Not specified | Polysiloxane coatings with higher phenyl content showed better thermal stability.[2] | |
| (3-Glycidyloxypropyl)this compound (GPTMS) & Methylthis compound (MTMS) | - | TGA/DTA | Endothermic peaks at 260 and 300 | ~550 | >95% (at 700°C) | Decomposition of methyl groups attached to silicon occurs around 550°C.[3] | |
| 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) containing copolymers | - | TGA | >250 | Not specified | Not specified | Incorporation of TMSPMA can increase the thermal stability of composites.[4] | |
| Aminopropyltriethoxysilane (APTES) modified SiO₂ nanoparticles | - | TGA | ~150 | ~550 | Not specified | Rapid decomposition of the aminopropyl group occurs between 150-600°C.[5] | |
| Epoxy-Based | Diglycidyl ether of bisphenol A (DGEBA) / Triethylenetetramine (TETA) | Fique-fiber composite | TGA/DTA | ~260 | 311 - 346 | ~60% | Greatest weight loss occurred between 260°C and 400°C.[6] |
| Bisphenol A epoxy resin | - | TGA | ~335 | 335 - 372 | ~79% | Main degradation step occurs between 335°C and 372°C.[7] | |
| Silane (KH560, etc.) modified epoxy resin | - | TGA | Not specified | Not specified | Not specified | Increasing silane content slightly increased thermal stability.[8] | |
| Fluoropolymer-Based | Polytetrafluoroethylene (PTFE) | - | TGA | ~260 (slow), >400 (rapid) | Not specified | Not specified | Significant thermal degradation occurs between 540°C and 590°C.[9][10] |
| Perfluoroalkoxy alkanes (PFA) | - | TGA | Not specified | Not specified | Not specified | TGA curve of PFA-M's degradation occurs at the same temperature ranges as PTFE.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the evaluation of coating thermal stability, based on established standards and literature.
Thermogravimetric Analysis (TGA)
Objective: To determine the change in mass of a coating as a function of temperature in a controlled atmosphere. This provides information on thermal stability, decomposition temperatures, and composition.
Applicable Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[11][12]
Procedure:
-
Sample Preparation: A small, representative sample of the cured coating is carefully removed from the substrate. For coatings on nanoparticles, the functionalized powder can be used directly. The sample mass should be between 5-10 mg.[13]
-
Instrumentation: A calibrated Thermogravimetric Analyzer is used.
-
Atmosphere: The furnace is purged with an inert gas (e.g., nitrogen, argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.[13] For studying oxidative stability, a reactive gas like air can be used.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C).[13]
-
-
Data Analysis:
-
The mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature.
-
The derivative of the TGA curve (DTG curve) is often plotted to determine the temperature of the maximum rate of weight loss (T_max).
-
Key parameters such as the onset temperature of decomposition (T_onset) and the percentage of residual mass are determined from the TGA curve.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting point, and curing exotherms.
Procedure:
-
Sample Preparation: A small amount of the coating material (typically 5-10 mg) is accurately weighed into a DSC pan (e.g., aluminum).[14] An empty, sealed pan is used as a reference.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Atmosphere: An inert atmosphere, such as nitrogen, is typically used.
-
Temperature Program:
-
The sample is subjected to a controlled temperature program, which usually involves heating and cooling cycles at a constant rate (e.g., 10°C/min).[14]
-
A common procedure for a cured coating is to heat the sample to a temperature above its expected glass transition, cool it down, and then reheat it to observe the Tg without the interference of any residual curing exotherm.[15]
-
-
Data Analysis:
-
The DSC thermogram shows the heat flow as a function of temperature.
-
The glass transition temperature (Tg) is observed as a step-like change in the baseline.[15]
-
For uncured or partially cured coatings, an exothermic peak representing the curing reaction is observed. The area under this peak corresponds to the heat of cure (ΔH).[15]
-
Visualizing Experimental Workflows and Chemical Degradation
To further clarify the experimental process and the underlying chemical changes during thermal degradation, the following diagrams are provided.
References
- 1. opticaapplicata.pwr.edu.pl [opticaapplicata.pwr.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dioxin20xx.org [dioxin20xx.org]
- 10. researchgate.net [researchgate.net]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. hitachi-hightech.com [hitachi-hightech.com]
- 15. benchchem.com [benchchem.com]
Trimethoxysilane vs. Other Silane Coupling Agents: A Comparative Guide for Researchers
A deep dive into the performance of trimethoxysilane against other common silane coupling agents in specific applications, supported by experimental data and detailed protocols.
Silane coupling agents are essential in materials science, creating a durable bond between organic and inorganic materials. Among these, this compound (TMS) and its derivatives are widely utilized. This guide provides a comparative analysis of this compound-based coupling agents against other common silanes, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate agent for their specific application.
Performance Comparison in Adhesion Promotion
Silane coupling agents are critical for enhancing adhesion between dissimilar materials, a crucial factor in the performance of coatings, adhesives, and composites. The choice of silane can significantly impact bond strength and durability.
A key differentiator between silane coupling agents is the nature of their alkoxy groups, typically methoxy or ethoxy groups. Methoxy silanes, such as those derived from this compound, hydrolyze more rapidly than their ethoxy counterparts.[1] This faster reaction can be advantageous in applications requiring high throughput. However, it also results in a shorter shelf life for the silane solution and the production of methanol, a more toxic byproduct than the ethanol produced by ethoxy silanes.[1]
The performance of different silane coupling agents in promoting adhesion is often evaluated by measuring the lap shear bond strength. The following table summarizes the comparative performance of various silanes in enhancing the adhesion of an acrylic lacquer on a polypropylene (PP) surface.
| Silane Coupling Agent | Concentration (wt%) | Adhesion Strength (MPa) |
| Untreated | 0 | 1.2 |
| γ-aminopropyltriethoxysilane (APTES) | 2 | 3.8 |
| γ-glycidoxypropylthis compound (GPTMS) | 2 | 3.1 |
Table 1: Adhesion strength of acrylic lacquers on flame-treated and silane-treated PP surfaces. Data sourced from a study on silane-based treatment for PP surfaces.
Experimental Protocol: Adhesion Strength Measurement (Pull-Off Test)
The pull-off test is a common method to quantify the adhesion strength of a coating to a substrate.[2]
Materials:
-
Coated substrate
-
Adhesion tester (e.g., PosiTest AT)[3]
-
Dollies (testing elements)
-
Adhesive for attaching dollies
-
Cutting tool
Procedure:
-
Surface Preparation: Ensure the coated surface is clean and dry.
-
Dolly Preparation: Roughen the dolly surface and clean it with a solvent.
-
Adhesive Application: Apply a uniform layer of adhesive to the dolly face.
-
Dolly Attachment: Press the dolly onto the coated surface and allow the adhesive to cure completely.
-
Scoring: Once the adhesive is cured, use a cutting tool to score around the dolly, isolating the test area.
-
Testing: Attach the adhesion tester to the dolly and apply a perpendicular force until the dolly is pulled off.
-
Data Recording: The force required to pull the dolly off is recorded as the adhesion strength in megapascals (MPa).
Surface Modification: Tailoring Wettability and Compatibility
Silane coupling agents are extensively used to modify the surface properties of materials, such as wettability and compatibility with other substances. This is particularly relevant in the development of biomaterials, drug delivery systems, and advanced composites.
The choice of silane can dramatically alter the surface from hydrophilic to hydrophobic. For instance, modifying a surface with (3-aminopropyl)triethoxysilane (APTES) can introduce amine groups, rendering the surface more hydrophilic, which can be beneficial for biocompatibility and cell adhesion.[4] Conversely, treatment with silanes bearing long alkyl chains can create highly hydrophobic surfaces.
The effectiveness of surface modification is often quantified by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface.
| Silane Treatment | Substrate | Water Contact Angle (°) |
| Untreated | Glass | < 10 |
| (3-aminopropyl)triethoxysilane (APTES) | Glass | 50-70 |
| Octadecyltrichlorosilane (OTS) | Glass | > 100 |
Table 2: Comparison of water contact angles on glass surfaces treated with different silane coupling agents. Data compiled from various sources on surface functionalization.[4]
Experimental Protocol: Surface Modification of Nanoparticles
This protocol outlines the general steps for modifying the surface of silica nanoparticles with a silane coupling agent.[5]
Materials:
-
Silica nanoparticles
-
Silane coupling agent (e.g., this compound derivative)
-
Ethanol/water mixture (e.g., 95:5 v/v)
-
Acetic acid (for pH adjustment)
-
Toluene
Procedure:
-
Solution Preparation: Prepare a solution of the silane coupling agent in an ethanol/water mixture. For non-amino silanes, adjust the pH to 4.5-5.5 with acetic acid to catalyze hydrolysis.
-
Hydrolysis: Stir the solution for a predetermined time (e.g., 30 minutes) to allow for the hydrolysis of the alkoxy groups to silanol groups.
-
Nanoparticle Dispersion: Disperse the silica nanoparticles in toluene in a separate reaction vessel.
-
Silanization Reaction: Heat the nanoparticle suspension to reflux and add the hydrolyzed silane solution. Continue the reaction under stirring for several hours (e.g., 24 hours).
-
Washing: After the reaction, separate the surface-modified nanoparticles by centrifugation and wash them multiple times with fresh toluene to remove any unreacted silane.
-
Drying: Dry the washed nanoparticles in an oven under reduced pressure.
Performance in Composite Materials
In composite materials, silane coupling agents act as a bridge between the inorganic reinforcement (e.g., glass fibers, silica nanoparticles) and the organic polymer matrix, leading to improved mechanical properties.
The organofunctional group of the silane is a critical factor in its effectiveness within a composite. This group should be compatible with and, ideally, reactive towards the polymer matrix. For example, a vinyl-functional silane would be suitable for a polyester resin that cures via free-radical polymerization, while an epoxy-functional silane would be a good choice for an epoxy resin matrix.[6]
The following table presents a comparison of the mechanical properties of polyester resin composites reinforced with silica filler treated with different silane coupling agents.
| Silane Coupling Agent on Filler | Young's Modulus (GPa) | Tensile Strength (MPa) |
| Unmodified Filler | 1.5 | 30 |
| (3-aminopropyl)triethoxysilane | 4.5 | 34.5 |
| trimethoxyvinylsilane | 4.2 | 33.6 |
Table 3: Mechanical properties of polyester resin-based composites with silane-modified fillers. Data adapted from a study on a new type of silane coupling agent.[6]
Experimental Protocol: Fabrication and Testing of Fiber-Reinforced Composites
This protocol describes the preparation and mechanical testing of a glass fiber-reinforced epoxy composite.
Materials:
-
Glass fibers
-
Epoxy resin and hardener
-
Silane coupling agent (e.g., γ-glycidoxypropylthis compound)
-
Acetone
-
Mold
Procedure:
-
Fiber Treatment:
-
Clean the glass fibers with acetone to remove any surface impurities.
-
Prepare a dilute solution (e.g., 1 wt%) of the silane coupling agent in an ethanol/water mixture.
-
Immerse the glass fibers in the silane solution for a specified time (e.g., 10 minutes).
-
Remove the fibers and cure them in an oven (e.g., 110°C for 15 minutes) to promote the reaction between the silane and the fiber surface.
-
-
Composite Fabrication:
-
Mix the epoxy resin and hardener according to the manufacturer's instructions.
-
Place the silane-treated glass fibers into a mold.
-
Pour the resin mixture over the fibers, ensuring complete impregnation.
-
Cure the composite as per the resin manufacturer's recommendations.
-
-
Mechanical Testing:
-
Cut the cured composite into specimens of standard dimensions for tensile and flexural testing (e.g., according to ASTM standards).
-
Perform tensile and flexural tests using a universal testing machine to determine the Young's modulus, tensile strength, and flexural strength.
-
Reaction Mechanisms and Workflows
The effectiveness of silane coupling agents stems from their dual chemical nature. They possess hydrolyzable alkoxy groups that react with inorganic surfaces and an organofunctional group that interacts with the organic polymer.
Silane Coupling Agent Reaction Mechanism
The general reaction mechanism involves two key steps: hydrolysis and condensation.
Caption: General reaction mechanism of a this compound coupling agent.
Experimental Workflow for Surface Modification
The following diagram illustrates a typical workflow for the surface modification of a substrate with a silane coupling agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Adhesion Strength | Resources | DeFelsko [defelsko.com]
- 4. benchchem.com [benchchem.com]
- 5. Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ichp.vot.pl [ichp.vot.pl]
A Comparative Guide to 29Si NMR Spectroscopy and Alternative Techniques for Monitoring Trimethoxysilane Reactions
For researchers, scientists, and drug development professionals, understanding the kinetics and mechanisms of trimethoxysilane reactions is crucial for the development of novel materials and drug delivery systems. This guide provides an objective comparison of 29Si Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—for studying the hydrolysis and condensation of trimethoxysilanes.
The hydrolysis and subsequent condensation of trimethoxysilanes are fundamental processes in sol-gel chemistry, leading to the formation of siloxane bonds and the creation of inorganic-organic hybrid materials. Accurate monitoring of these reactions is essential for controlling the structure and properties of the final products. While 29Si NMR is a powerful tool for this purpose, a comprehensive understanding of its capabilities in comparison to other available techniques is vital for selecting the most appropriate analytical method.
At a Glance: Comparison of Analytical Techniques
| Feature | 29Si NMR Spectroscopy | FT-IR Spectroscopy | Raman Spectroscopy | GC-MS |
| Information Provided | Quantitative speciation of silicon environments (T⁰, T¹, T², T³), degree of condensation. | Functional group analysis (Si-O-C, Si-OH, Si-O-Si). | Functional group analysis, particularly strong for Si-O-Si symmetric stretching. | Identification and quantification of volatile and semi-volatile low molecular weight oligomers. |
| Strengths | - Direct observation of the silicon nucleus- High resolution for different Si species- Inherently quantitative with proper experimental setup | - High sensitivity to polar functional groups- Widely available and cost-effective- Suitable for in-situ monitoring with ATR probes | - Excellent for in-situ monitoring in aqueous solutions (weak water scattering)- High spatial resolution (confocal Raman)- Sensitive to symmetric vibrations | - High sensitivity and selectivity- Provides molecular weight and fragmentation patterns- Can identify a wide range of small molecules |
| Limitations | - Low natural abundance and gyromagnetic ratio of 29Si leading to low sensitivity- Long relaxation times requiring long acquisition times or relaxation agents- Broad background signal from glass/quartz probes | - Strong interference from water and other polar solvents- Overlapping peaks can complicate spectral deconvolution- Indirectly probes the silicon environment | - Weak Raman scattering requires high laser power or long acquisition times- Fluorescence interference can be an issue- Less sensitive to some functional groups compared to FT-IR | - Limited to volatile or semi-volatile compounds- Derivatization may be required for non-volatile species- Does not provide information on the bulk, cross-linked network |
| Typical Application | Detailed mechanistic studies, quantification of condensation degree. | Real-time monitoring of hydrolysis and initial condensation stages. | In-situ kinetic studies of hydrolysis and condensation in aqueous and non-aqueous systems. | Analysis of early-stage reaction mixtures and identification of side products. |
In-Depth Analysis and Experimental Data
This section provides a more detailed comparison of the analytical techniques, supported by experimental data for the hydrolysis and condensation of methylthis compound (MTMS), a common model compound.
29Si NMR Spectroscopy: The Gold Standard for Silicon Speciation
29Si NMR spectroscopy directly probes the silicon nucleus, providing unambiguous information about its local chemical environment. The chemical shift of the 29Si nucleus is highly sensitive to the number of bridging oxygen atoms, allowing for the clear identification and quantification of different silicon species, denoted as Tⁿ, where 'n' is the number of siloxane bonds.
Table 1: 29Si NMR Chemical Shift Assignments for Methylthis compound (MTMS) Hydrolysis and Condensation Products. [1][2]
| Species | Notation | Chemical Shift Range (ppm) |
| CH₃Si(OCH₃)₃ | T⁰ | -40 to -42 |
| CH₃Si(OCH₃)₂(OH) | T⁰(OH) | -48 to -50 |
| CH₃Si(OCH₃)(OH)₂ | T⁰(OH)₂ | -55 to -57 |
| CH₃Si(OH)₃ | T⁰(OH)₃ | -58 to -60 |
| Dimer: (CH₃)(OH)₂Si-O-Si(OH)₂(CH₃) | T¹ | -50 to -52 |
| Trimer (linear): (CH₃)(OH)₂Si-O-[Si(CH₃)(OH)-O]₁-Si(OH)₂(CH₃) | T² (middle) | -58 to -60 |
| Cyclic Trimer: [-Si(CH₃)(OH)-O-]₃ | T² | -50 to -52 |
| Cyclic Tetramer: [-Si(CH₃)(OH)-O-]₄ | T² | -58 to -60 |
| Cross-linked species | T³ | -65 to -70 |
Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm. The exact chemical shift can vary depending on the solvent, pH, and temperature.
The degree of condensation (DOC) can be calculated from the integrated intensities of the Tⁿ signals in a quantitative 29Si NMR spectrum using the following formula:
DOC (%) = [ (1 × %T¹) + (2 × %T²) + (3 × %T³) ] / 3
FT-IR and Raman Spectroscopy: Vibrational Insights into Reaction Progress
FT-IR and Raman spectroscopy are complementary vibrational techniques that monitor changes in functional groups during the reaction. FT-IR is particularly sensitive to polar bonds like Si-OH and C-O, while Raman is advantageous for studying symmetric bonds like Si-O-Si and for in-situ monitoring in aqueous solutions due to the weak Raman scattering of water.[3][4]
Table 2: Key Vibrational Frequencies for Monitoring MTMS Reactions. [1]
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
| Si-O-C | 1080-1190, 840 | 632 | Asymmetric and symmetric stretching |
| Si-OH | 910-950, 3200-3700 | ~900 | Stretching |
| Si-O-Si (linear) | 1040-1080 | 400-500 | Asymmetric and symmetric stretching |
| Si-O-Si (cyclic) | ~1030 | ~600 | Asymmetric and symmetric stretching |
Quantitative Analysis: Both FT-IR and Raman spectroscopy can be used for quantitative analysis by monitoring the change in the intensity of characteristic peaks over time. For instance, the disappearance of the Si-O-C peak or the appearance of the Si-OH peak can be used to follow the hydrolysis kinetics.[4]
Table 3: Kinetic Data for MTMS Hydrolysis Determined by In-situ Raman Spectroscopy. [4][5]
| Parameter | Value |
| Reaction Order (with respect to MTMS) | 0.8 |
| Reaction Order (with respect to H₂O) | 0.9 |
| Reaction Order (with respect to NH₄OH catalyst) | 0.7 |
| Activation Energy (Ea) | 26.02 kJ/mol |
GC-MS: A Powerful Tool for Oligomer Identification
GC-MS is highly effective for separating and identifying volatile and semi-volatile low molecular weight species formed during the initial stages of hydrolysis and condensation.[1] This technique provides detailed information about the formation of dimers, trimers, and cyclic species that are present in the reaction mixture before gelation.
Experimental Protocols
29Si NMR Spectroscopy (Quantitative Analysis)
-
Sample Preparation:
-
Prepare a stock solution of the this compound in a deuterated solvent (e.g., CDCl₃, d₆-acetone, or D₂O depending on the reaction conditions).
-
To ensure quantitative results and shorten the long 29Si T₁ relaxation times, add a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) to a final concentration of 10-20 mM.[6]
-
Initiate the reaction by adding the required amount of water and catalyst (if any) directly into the NMR tube.
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer equipped with a broadband probe.
-
Employ an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[6]
-
Set the pulse angle to 90°.
-
The relaxation delay (d1) should be at least 5 times the longest T₁ of the silicon species being analyzed. If a relaxation agent is used, a shorter delay (e.g., 10-20 s) may be sufficient.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication function to improve the signal-to-noise ratio before Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the different Tⁿ species.
-
Calculate the relative concentrations and the degree of condensation.
-
In-situ FT-IR Spectroscopy (ATR)
-
Experimental Setup:
-
Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
The ATR crystal (e.g., diamond or ZnSe) should be resistant to the reaction mixture.
-
-
Data Acquisition:
-
Record a background spectrum of the solvent and catalyst before adding the this compound.
-
Initiate the reaction in a vessel and immerse the ATR probe into the solution.
-
Collect spectra at regular time intervals. Typically, 32-64 scans are co-added for each spectrum with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectra.
-
Monitor the change in the absorbance of characteristic peaks (e.g., Si-O-C, Si-OH, Si-O-Si) over time.
-
For quantitative analysis, create a calibration curve using standards of known concentrations or use the area of an internal standard peak for normalization.
-
In-situ Raman Spectroscopy
-
Experimental Setup:
-
Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.
-
An immersion probe or a non-contact optic can be used to collect the Raman signal from the reaction vessel.[5]
-
-
Data Acquisition:
-
Focus the laser into the reaction mixture.
-
Optimize the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.
-
Collect spectra at regular time intervals throughout the reaction.
-
-
Data Analysis:
-
Perform baseline correction to remove any fluorescence background.
-
Monitor the change in the intensity of characteristic Raman bands (e.g., Si-O-C, Si-O-Si) over time.
-
For quantitative analysis, the intensity of a reactant or product peak can be normalized to an internal standard or a solvent peak that does not change during the reaction.[4]
-
Visualizing Reaction Pathways and Workflows
This compound Hydrolysis and Condensation Pathway
Caption: Reaction pathway of this compound hydrolysis and condensation.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparative analysis of this compound reactions.
Conclusion
The choice of analytical technique for studying this compound reactions depends on the specific information required. 29Si NMR spectroscopy is unparalleled for providing detailed, quantitative information on the distribution of silicon species and the degree of condensation, making it ideal for in-depth mechanistic studies. FT-IR and Raman spectroscopy are excellent for real-time, in-situ monitoring of the overall reaction progress by tracking changes in functional groups, with Raman being particularly well-suited for kinetic studies in aqueous media. GC-MS offers high sensitivity for the identification of low molecular weight oligomers in the early stages of the reaction. For a comprehensive understanding of this compound hydrolysis and condensation, a multi-technique approach, leveraging the strengths of each method, is often the most effective strategy.[3][7]
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Simultaneous In Situ Monitoring of this compound Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. News - Quantitative determi-nation of base-catalyzed hydrolysis kinetics of methylthis compound by in-situ Raman spectroscopy [jinsptech.com]
- 6. pascal-man.com [pascal-man.com]
- 7. [PDF] Simultaneous In Situ Monitoring of this compound Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations | Semantic Scholar [semanticscholar.org]
A Comparative Guide to AFM Imaging of Trimethoxysilane-Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with trimethoxysilanes is a cornerstone technique for tailoring the surface properties of materials used in a wide array of scientific and biomedical applications. The ability to introduce specific chemical functionalities, such as amine or thiol groups, allows for the controlled immobilization of biomolecules, the tuning of surface wettability, and the enhancement of adhesion. Among the most common trimethoxysilanes are (3-aminopropyl)trimethoxysilane (APTES) and (3-mercaptopropyl)this compound (MPTMS), which provide surfaces with primary amine and thiol groups, respectively.
This guide provides a comparative analysis of APTES and MPTMS-modified surfaces, with a focus on their characterization by Atomic Force Microscopy (AFM). AFM is a powerful technique for visualizing surface topography at the nanoscale, providing quantitative data on surface roughness and the homogeneity of the silane layer. This information is critical for understanding the quality of the surface modification and its suitability for subsequent applications.
Performance Comparison: APTES vs. MPTMS
The choice between APTES and MPTMS for surface modification depends on the desired terminal functional group and the required surface morphology. While both can form self-assembled monolayers (SAMs), their deposition characteristics and the resulting surface topography can differ. The following table summarizes key performance metrics for APTES and MPTMS-modified silicon and glass surfaces, as determined by AFM and contact angle measurements. It is important to note that these values are compiled from various studies and the experimental conditions may differ.
| Parameter | APTES-Modified Surface | MPTMS-Modified Surface | Substrate |
| Surface Roughness (Ra) | 0.28 nm[1] | Not explicitly found for Ra | Silicon Wafer |
| Surface Roughness (RMS) | 0.3 nm | 0.483 nm (vapor phase)[2] | Silicon Wafer |
| Water Contact Angle | 18° - 85°[3] | ~72° | Silicon/Glass |
| Monolayer Thickness | 0.5 - 4.7 nm[1] | ~0.7 nm[2] | Silicon Wafer |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving high-quality this compound-modified surfaces. Below are representative protocols for solution-phase deposition of APTES and MPTMS on silicon or glass substrates.
Protocol 1: Solution-Phase Deposition of (3-aminopropyl)this compound (APTES)
This protocol is adapted from a common procedure for modifying silicon or glass surfaces.[4][5]
Materials:
-
(3-aminopropyl)this compound (APTES)
-
Anhydrous Toluene
-
Ethanol
-
Deionized (DI) water
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon wafers or glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse the substrates thoroughly with DI water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the APTES solution for 1 hour at room temperature.
-
Rinse the substrates with anhydrous toluene to remove excess, unbound silane.
-
Rinse the substrates with ethanol.
-
-
Curing:
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the substrates in an oven at 110°C for 30 minutes to promote the formation of covalent bonds.
-
-
Final Rinse and Storage:
-
Rinse the cured substrates with ethanol.
-
Dry under a nitrogen stream.
-
Store in a desiccator until use.
-
Protocol 2: Solution-Phase Deposition of (3-mercaptopropyl)this compound (MPTMS)
This protocol is based on a procedure for forming MPTMS monolayers on silicon substrates.[2][6]
Materials:
-
(3-mercaptopropyl)this compound (MPTMS)
-
Anhydrous Ethanol
-
DI water
-
Silicon wafers or glass slides
-
Piranha solution (3:1 H₂SO₄:H₂O₂) - Handle with extreme caution.
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning:
-
Clean the substrates using the same Piranha solution method as described in Protocol 1.
-
Rinse thoroughly with DI water and then with anhydrous ethanol.
-
Dry the substrates under a nitrogen stream.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of MPTMS in anhydrous ethanol.
-
Immerse the cleaned and dried substrates in the MPTMS solution for 1 hour at room temperature.
-
Rinse the substrates with anhydrous ethanol to remove any physisorbed silane.
-
-
Curing:
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the substrates in an oven at 110°C for 15 minutes.
-
-
Final Rinse and Storage:
-
Rinse the cured substrates with anhydrous ethanol.
-
Dry under a nitrogen stream.
-
Store in a desiccator.
-
Visualizing the Workflow
To provide a clear overview of the experimental process from substrate preparation to final analysis, the following workflow diagrams have been generated.
Caption: Experimental workflow for this compound modification and characterization.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. louis.uah.edu [louis.uah.edu]
- 5. Two methods for glass surface modification and their application in protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A comparative study of different Trimethoxysilane functionalization protocols
A Comparative Guide to Trimethoxysilane Functionalization Protocols
The functionalization of surfaces with trimethoxysilanes is a cornerstone technique in materials science, enabling the precise tailoring of surface properties for a vast array of applications, from biocompatible coatings in drug delivery to the immobilization of biomolecules in biosensors. The choice of functionalization protocol significantly impacts the quality, stability, and reproducibility of the resulting silane layer. This guide provides a comparative analysis of different this compound functionalization protocols, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Core Principles of this compound Functionalization
The efficacy of trimethoxysilanes in surface modification lies in their dual reactivity. The molecule comprises a silicon atom bonded to three hydrolyzable methoxy groups (-OCH3) and a non-hydrolyzable organic functional group (R). The silanization process typically proceeds in two main steps: hydrolysis and condensation[1].
-
Hydrolysis: In the presence of water, the methoxy groups hydrolyze to form reactive silanol groups (Si-OH). This reaction can be catalyzed by acid or base[1].
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups on the substrate surface (e.g., glass, silicon oxide) to form stable siloxane (Si-O-Si) bonds. Additionally, intermolecular condensation between adjacent silanol groups can lead to the formation of a cross-linked polymeric network on the surface[2].
The reaction conditions, including the choice of solvent, temperature, and water content, critically influence the kinetics of these reactions and the final structure of the silane layer[3].
Comparative Analysis of Functionalization Protocols
The two primary methods for depositing this compound layers are solution-phase and vapor-phase deposition. Each method has distinct advantages and disadvantages that influence the resulting film quality.
Solution-Phase vs. Vapor-Phase Deposition
| Feature | Solution-Phase Deposition | Vapor-Phase Deposition |
| Process | Substrate is immersed in a silane solution. | Substrate is exposed to silane vapor. |
| Advantages | Simple setup, versatile for various substrates. | Produces highly uniform and smooth monolayers, less sensitive to reagent purity[2][4]. |
| Disadvantages | Prone to forming multilayers and aggregates, sensitive to water content in the solvent[3][5]. Can be difficult to control layer thickness. | Requires more specialized equipment (e.g., vacuum desiccator), may have slower deposition rates. |
| Typical Outcome | Can result in thicker, less ordered layers. | Typically results in thinner, more ordered monolayers[3]. |
Experimental Data Summary:
The choice between solution- and vapor-phase deposition significantly impacts the resulting surface morphology and hydrophobicity.
| Deposition Method | Silane | Substrate | Layer Thickness (nm) | RMS Roughness (nm) | Water Contact Angle (°) | Reference |
| Solution (Aqueous) | APTES | Silicon Dioxide | ~1.0 | 0.2 | 50-60 | [2] |
| Solution (Toluene) | APDMES | Silicon Dioxide | ~0.7 | 0.26 | 60-70 | [2] |
| Vapor-Phase | APTES | Silicon Dioxide | ~0.7 | 0.2 | 60-70 | [2] |
| Vapor-Phase | APMDES | Silicon Dioxide | ~0.7 | 0.2 | 60-70 | [2] |
| Vapor-Phase | APDMES | Silicon Dioxide | ~0.7 | 0.2 | 60-70 | [2] |
APTES: (3-Aminopropyl)triethoxysilane, APMDES: (3-Aminopropyl)methyldiethoxysilane, APDMES: (3-Aminopropyl)dimethylethoxysilane
As the data indicates, vapor-phase deposition consistently produces smooth, monolayer films, while certain solution-phase methods can achieve comparable results with careful control of conditions[2].
Influence of Key Experimental Parameters
The success of a silanization protocol is highly dependent on several experimental parameters.
Solvent Choice in Solution-Phase Deposition
The solvent plays a crucial role in the hydrolysis and condensation reactions of trimethoxysilanes. Anhydrous solvents, such as toluene, are often used to control the hydrolysis rate by limiting the amount of available water, which can lead to more ordered monolayers[6][7]. In contrast, protic solvents like ethanol can participate in the reaction and influence the final layer structure. The use of different solvents can lead to variations in surface morphology, from smooth layers to the formation of islands of polymerized silane[5].
| Solvent | Silane | Resulting Morphology | Reference |
| Toluene | APTMS | Rough layer with polymerized islands | [5] |
| Ethanol | APTMS | Smoother layer compared to toluene | [3] |
| Acetone | APTMS | Coagulation observed in some cases | [8] |
APTMS: (3-Aminopropyl)this compound
Temperature and Time
The temperature and duration of the silanization reaction influence the degree of silanization and the structure of the resulting layer. Higher temperatures and longer reaction times generally lead to a greater degree of silanization[9][10]. However, extended reaction times, particularly in solution-phase deposition, can also promote the formation of undesirable multilayers[7]. For instance, with APTES, a 3-hour silanization can produce a monolayer of approximately 10 Å, while a 19-hour reaction can result in a multilayer of over 50 Å[7].
Experimental Protocols
Below are detailed methodologies for key this compound functionalization protocols.
Protocol 1: Aqueous Solution-Phase Silanization of Glass
This protocol is a straightforward method for achieving a functionalized surface.
Methodology:
-
Substrate Cleaning:
-
Clean glass slides by sonicating in a 2% Hellmanex solution for 90 minutes.
-
Rinse thoroughly with deionized water and dry with a stream of inert gas (e.g., nitrogen or argon)[1].
-
-
Surface Activation:
-
Activate the cleaned surfaces in a plasma generator for 20 minutes to generate surface hydroxyl groups[1].
-
-
Silanization:
-
Prepare a 2% (v/v) solution of (3-aminopropyl)this compound (APTMS) in acetone.
-
Immerse the plasma-activated slides in the silane solution for 10-30 minutes with gentle agitation[1].
-
-
Washing and Curing:
-
Remove the slides and wash with fresh methanol for 2 minutes to remove unreacted silane.
-
Dry the slides in an oven at 110°C for 10-15 minutes to promote covalent bond formation[1].
-
Protocol 2: Vapor-Phase Silanization of Silicon Wafers
This protocol is ideal for creating uniform, high-quality monolayers.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Surface Functionalization of Activated Carbon: Coupling of 3-(Aminopropyl)this compound and (3-Glycidyloxypropyl)this compound | MDPI [mdpi.com]
- 9. The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Trimethoxysilane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemicals like trimethoxysilane is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring operational integrity and adherence to regulatory standards.
Core Safety and Handling Protocols
This compound is a highly flammable and reactive compound that requires careful handling to mitigate risks. It is crucial to consult the Safety Data Sheet (SDS) for specific handling and safety information before use.[1]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Flame-retardant lab coats
-
Chemical-resistant gloves (nitrile or butyl rubber are often recommended)
-
Splash-proof goggles and a face shield
-
In case of inadequate ventilation, a respirator may be necessary.
Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.[3][4]
Disposal Procedures for this compound
The primary and most critical directive for the disposal of this compound is to use a licensed and approved hazardous waste disposal facility.[1][3] Attempting to neutralize this compound in the laboratory without a validated and safe procedure can be dangerous due to its reactivity, particularly with water, which can produce flammable and toxic byproducts.
Step-by-Step Disposal Plan:
-
Containment: Keep this compound waste in its original, clearly labeled container whenever possible. If transferring to a waste container, ensure the container is appropriate for flammable and reactive materials, is in good condition, and is properly sealed.
-
Labeling: Label the waste container clearly with "Hazardous Waste," "this compound," and any other relevant hazard warnings (e.g., "Flammable," "Reactive").
-
Segregation: Store the this compound waste separately from incompatible materials, such as oxidizing agents, acids, and bases.[3]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste, away from sources of ignition.[3]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified waste disposal company. Provide them with the complete SDS for this compound to ensure they can handle it safely.
Emergency Spill Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to prevent injury and fire.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[3][5]
-
Containment and Cleanup:
-
For small spills, use a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite to contain and absorb the spill.[3][5] Do NOT use water. [3]
-
Use non-sparking tools to collect the absorbed material.[5]
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.
-
-
Decontamination: Clean the spill area thoroughly, ensuring no residue remains.
-
Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.
Quantitative Data Summary
At present, there is no standardized, publicly available quantitative data from experimental protocols for the specific neutralization of this compound for disposal purposes. The reaction kinetics of this compound hydrolysis are highly dependent on factors such as pH, temperature, and the presence of catalysts, making a generalized quantitative summary for disposal impractical and potentially hazardous.[6][7] The primary disposal route remains professional incineration or stabilization at a licensed facility.
| Parameter | Value | Source |
| Recommended Disposal Method | Approved Waste Disposal Plant | [1][3] |
| Spill Cleanup Absorbent | Dry lime, sand, or soda ash | [3] |
| Incompatible Materials | Oxidizing agents, strong acids, strong bases, moisture | [3] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. nj.gov [nj.gov]
- 4. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous In Situ Monitoring of this compound Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
